Product packaging for Orziloben(Cat. No.:CAS No. 1555822-28-0)

Orziloben

Cat. No.: B12393117
CAS No.: 1555822-28-0
M. Wt: 222.28 g/mol
InChI Key: JYEFZVSYKCEGEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Orziloben is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O3 B12393117 Orziloben CAS No. 1555822-28-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1555822-28-0

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-methyl-3-pentoxybenzoic acid

InChI

InChI=1S/C13H18O3/c1-3-4-5-9-16-12-8-6-7-11(10(12)2)13(14)15/h6-8H,3-5,9H2,1-2H3,(H,14,15)

InChI Key

JYEFZVSYKCEGEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC(=C1C)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Orziloben's Mechanism of Action in Intestinal Failure-Associated Liver Disease (IFALD): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orziloben (SEFA-6179) is an investigational, orally administered, synthetic medium-chain fatty acid (MCFA) analogue engineered for enhanced metabolic stability and targeted delivery to the liver. In the context of Intestinal Failure-Associated Liver Disease (IFALD), this compound has demonstrated a multi-faceted mechanism of action in preclinical models, addressing the core pathological drivers of the disease: cholestasis, steatosis, inflammation, and fibrosis. As a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and a full agonist for PPAR gamma (PPARγ), this compound modulates key metabolic and inflammatory signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data from preclinical studies and detailed experimental protocols.

Introduction to this compound and IFALD

Intestinal Failure-Associated Liver Disease (IFALD) is a significant complication arising from long-term parenteral nutrition (PN) in patients with intestinal failure.[1][2] The pathophysiology of IFALD is complex, characterized by the accumulation of fat in the liver (steatosis), impaired bile flow (cholestasis), inflammation, and the progressive scarring of liver tissue (fibrosis), which can lead to cirrhosis and liver failure.[2][3]

This compound is a structurally engineered fatty acid designed to resist rapid metabolism, a limitation of naturally occurring MCFAs.[1] This allows for greater bioavailability and sustained action on key receptors within the liver that regulate lipid metabolism and inflammatory responses. Preclinical evidence suggests that this compound's ability to target multiple pathogenic pathways makes it a promising therapeutic candidate for IFALD.

Molecular Mechanism of Action

This compound's therapeutic effects in IFALD are primarily attributed to its activity as a dual PPARα and PPARγ agonist.

  • PPARα Agonism: As a partial agonist of PPARα, this compound is believed to stimulate the transcription of genes involved in fatty acid oxidation. This leads to an increase in both β-oxidation and complete fatty acid oxidation in hepatocytes, thereby reducing the lipid accumulation that characterizes steatosis.

  • PPARγ Agonism: As a full agonist of PPARγ, this compound exerts potent anti-inflammatory effects. This includes the polarization of pro-inflammatory M1 macrophages to an anti-inflammatory M2 phenotype, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. PPARγ activation is also implicated in the inhibition of hepatic stellate cell (HSC) activation, a critical step in the development of liver fibrosis.

The combined agonism of PPARα and PPARγ results in a synergistic effect that addresses both the metabolic and inflammatory drivers of IFALD.

Signaling Pathway Diagram

Caption: this compound's dual PPARα/γ agonism pathway.

Preclinical Efficacy Data

This compound has demonstrated significant efficacy in multiple preclinical models of IFALD. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound in a Murine Model of PN-Induced Hepatosteatosis
ParameterControl (MCT Vehicle)This compound (SEFA-6179)% Changep-valueReference
Hepatic Steatosis (%)
Macrovesicular25.3 ± 5.23.1 ± 1.1-87.7%<0.01
Hepatic Lipid Metabolites
Diacylglycerol (nmol/g)~120~60~ -50%<0.01
Ceramides (pmol/g)~2500~1500~ -40%<0.01
Fatty Acid Oxidation (Huh7 cells)
Complete Oxidation (pmol/hr/mg protein)~150~250~ +67%<0.01
β-Oxidation (pmol/hr/mg protein)~400~600~ +50%<0.01

Data are presented as mean ± SEM. Approximate values are derived from graphical representations in the cited literature.

Table 2: Effects of this compound in a Murine Model of Endotoxin-Induced Liver Injury
ParameterControl (MCT Vehicle) + LPSThis compound (SEFA-6179) + LPS% Changep-valueReference
Liver Enzymes
Alanine Aminotransferase (ALT) (U/L)~1200~400~ -67%<0.001
Aspartate Aminotransferase (AST) (U/L)~1800~600~ -67%<0.001
Pro-inflammatory Cytokines
IL-6 (pg/mL)~1000~400~ -60%<0.01
TNF-α (pg/mL)~150~50~ -67%<0.05
Macrophage Polarization (M2/M1 ratio) ~0.5~1.5~ +200%<0.001

Data are presented as mean ± SEM. Approximate values are derived from graphical representations in the cited literature.

Table 3: Effects of this compound in a Preterm Piglet Model of IFALD
ParameterControlThis compound (SEFA-6179)% Changep-valueReference
Total Bilirubin (mg/dL)2.9 ± 0.60.4 ± 0.1-86.2%<0.001
Direct Bilirubin (mg/dL)2.3 ± 0.50.2 ± 0.0-91.3%<0.001
Ishak Fibrosis Stage2.1 ± 0.30.9 ± 0.2-57.1%<0.01
Hepatic Steatosis (%)28 ± 73 ± 1-89.3%<0.01
Bile Duct Proliferation (ducts/portal triad)12.0 ± 1.26.9 ± 0.5-42.5%<0.001

Data are presented as mean ± SEM.

Detailed Experimental Protocols

Murine Model of PN-Induced Hepatosteatosis
  • Animal Model: 6-week-old male C57Bl6/J mice.

  • Diet and PN: Mice were fed an ad libitum liquid fat-free high carbohydrate diet. They received either intravenous saline or a soybean oil-based lipid emulsion.

  • This compound Administration: this compound (SEFA-6179) was administered via orogastric gavage daily for the duration of the study. The vehicle control was medium-chain triglyceride (MCT) oil.

  • Duration: 19 days.

  • Endpoint Analysis: Liver tissue was collected for histological analysis (H&E staining for steatosis) and lipidomic analysis. Blood was collected for measurement of liver enzymes and inflammatory markers.

Murine Model of Endotoxin-Induced Liver Injury
  • Animal Model: C57Bl/6J mice.

  • PN and Diet: Mice were administered a high-carbohydrate liquid diet plus an intravenous lipid emulsion (Intralipid, 4 g fat/kg/day) or intravenous saline for 19 days to induce hepatosteatosis.

  • This compound Administration: this compound (100 mg/kg) or vehicle (MCT) was administered via oral gavage for four days prior to the endotoxin challenge.

  • Endotoxin Challenge: On day 19, mice received an intraperitoneal injection of lipopolysaccharide (LPS; 15 mg/kg) or saline.

  • Endpoint Analysis: Plasma was collected for measurement of ALT, AST, IL-6, and TNF-α. Liver tissue was processed for immunofluorescence staining to evaluate macrophage phenotypes (M1 vs. M2).

Preterm Piglet Model of IFALD
  • Animal Model: Preterm Yorkshire piglets.

  • PN Administration: Piglets received parenteral nutrition for two weeks.

  • This compound Administration: this compound was included in the parenteral nutrition formulation.

  • Duration: 14 days.

  • Endpoint Analysis: Blood was collected for biochemical analysis of total and direct bilirubin. Liver tissue was harvested for histological assessment of fibrosis (Ishak staging), steatosis, and bile duct proliferation.

Experimental Workflow Diagram

Experimental_Workflow cluster_Murine_Steatosis Murine Hepatosteatosis Model cluster_Murine_Endotoxin Murine Endotoxin Injury Model cluster_Piglet_IFALD Preterm Piglet IFALD Model Mice1 C57Bl6/J Mice Diet1 High Carbohydrate Diet + IV Saline/Lipid Mice1->Diet1 Treatment1 Oral Gavage: This compound or MCT Vehicle Diet1->Treatment1 Duration1 19 Days Treatment1->Duration1 Analysis1 Histology (Steatosis) Lipidomics Liver Enzymes Duration1->Analysis1 Mice2 C57Bl6/J Mice Diet2 High Carbohydrate Diet + IV Lipid Emulsion Mice2->Diet2 Treatment2 Oral Gavage (4 days): This compound or MCT Vehicle Diet2->Treatment2 LPS IP LPS Injection (Day 19) Treatment2->LPS Analysis2 ALT, AST, Cytokines Macrophage Polarization LPS->Analysis2 Piglets Preterm Yorkshire Piglets Treatment3 Parenteral Nutrition +/- this compound Piglets->Treatment3 Duration3 14 Days Treatment3->Duration3 Analysis3 Bilirubin Histology (Fibrosis, Steatosis, Bile Duct Proliferation) Duration3->Analysis3

References

Orziloben: A Synthetic MCFA Analog for the Treatment of Intestinal Failure-Associated Liver Disease (IFALD)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Executive Summary

Intestinal Failure-Associated Liver Disease (IFALD) is a severe and life-threatening complication for patients reliant on long-term parenteral nutrition, with no currently approved pharmacological therapies. Orziloben (formerly SEFA-6179 or NST-6179) is a novel, orally administered, fully synthetic medium-chain fatty acid (MCFA) analog developed by NorthSea Therapeutics. Engineered to resist rapid metabolism and directly target the liver, this compound represents a promising therapeutic strategy to address the multifactorial pathogenesis of IFALD, including cholestasis, steatosis, inflammation, and fibrosis. This technical guide provides a comprehensive overview of the pre-clinical and clinical data supporting the development of this compound, detailing its mechanism of action, experimental protocols, and quantitative outcomes to date.

Introduction: The Unmet Need in IFALD

Intestinal failure-associated liver disease (IFALD) is a common and serious complication arising from long-term total parenteral nutrition (TPN) in patients with impaired gastrointestinal function. The patient population includes a significant number of pediatric cases. IFALD is characterized by a spectrum of liver abnormalities, including steatosis, cholestasis, and the development of portal hypertension, which can progress to cirrhosis and liver failure. For patients who develop end-stage liver disease, the only viable treatment option is a combined intestinal and liver transplant. Consequently, there is a significant unmet medical need for a therapy that can prevent or treat IFALD.

This compound is designed as an oral, once-daily medication that is passively absorbed from the gut and directly targets the liver via the portal vein. A key design feature of this synthetic MCFA analog is its resistance to rapid metabolism, a primary limitation of unmodified MCFAs as therapeutic agents. This allows for sustained therapeutic concentrations in the liver.

Mechanism of Action

This compound is a structurally engineered fatty acid that targets multiple fatty acid-sensitive receptors relevant to the pathophysiology of IFALD. Its proposed mechanism of action involves the modulation of key pathways in lipid metabolism, inflammation, and fibrosis. Pre-clinical studies have indicated that this compound acts as an agonist for GPR84, PPARα, and PPARγ.

The signaling pathway is conceptualized as follows:

Orziloben_Mechanism_of_Action cluster_receptors Cell Surface & Nuclear Receptors cluster_effects Downstream Cellular Effects This compound This compound (Synthetic MCFA Analog) GPR84 GPR84 This compound->GPR84 PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg Inflammation ↓ Pro-inflammatory Cytokine Release GPR84->Inflammation Metabolism ↑ Fatty Acid Oxidation ↓ Lipotoxicity PPARa->Metabolism Fibrosis ↓ Myofibroblast Activation ↓ Collagen Deposition PPARg->Fibrosis

This compound's multi-receptor targeting mechanism.

Pre-clinical Evidence

This compound has demonstrated robust efficacy in multiple well-established pre-clinical models of liver injury, showcasing its potential to mitigate the key drivers of IFALD.

Preterm Piglet Model of IFALD

This study aimed to evaluate the preventative effects of this compound in a highly translatable preterm piglet model that mimics human neonatal IFALD.

Preterm Yorkshire piglets were delivered via cesarean section and administered parenteral nutrition for 14 days through implanted central venous catheters. The piglets were randomized into two groups: one receiving this compound and the other a medium-chain triglyceride (MCT) vehicle control. The primary outcomes assessed were plasma total and direct bilirubin, with secondary outcomes including histological markers of liver injury.

Piglet_Model_Workflow cluster_treatment 14-Day Treatment Period Start Preterm Piglet Delivery Catheter Central Venous Catheter Implantation Start->Catheter Randomization Randomization Catheter->Randomization Orziloben_Group This compound Treatment Randomization->Orziloben_Group Control_Group MCT Vehicle Control Randomization->Control_Group Analysis Biochemical & Histological Analysis at Day 15 Orziloben_Group->Analysis Control_Group->Analysis

Experimental workflow for the preterm piglet IFALD model.

The results demonstrated that this compound treatment prevented biochemical cholestasis and steatosis, and reduced bile duct proliferation and fibrosis compared to the MCT vehicle control.

ParameterThis compound GroupMCT Vehicle GroupP-value
Biochemical Markers
Direct Bilirubin (mg/dL)<0.21.90.01
Total Bilirubin (mg/dL)0.42.70.02
Gamma-Glutamyl Transferase (U/L)301720.01
Histological Markers
Liver Triglycerides (mg/g tissue)13.945.60.009
Bile Duct Proliferation (% area)0.51.60.009
Median Ishak Fibrosis Score130.007
Murine Model of Parenteral Nutrition-Induced Hepatosteatosis

This study investigated the effect of this compound on hepatosteatosis and lipotoxicity in a mouse model of parenteral nutrition-induced liver disease.

Two in vivo experiments were conducted where mice were subjected to a parenteral nutrition regimen to induce hepatosteatosis. One group of mice received this compound treatment, while the control group did not. The study assessed the impact on liver steatosis, lipid metabolites, and fatty acid metabolism pathways. In vitro experiments using human liver cells were also performed to elucidate the mechanism of action.

Treatment with this compound was found to prevent hepatosteatosis. In each experiment, this compound treatment led to a decrease in arachidonic acid metabolites and key molecules involved in lipotoxicity, such as diacylglycerol and ceramides. Mechanistically, this compound was shown to increase both β- and complete fatty acid oxidation in human liver cells, without impacting lipogenesis or fatty acid uptake.

Murine Model of Endotoxin-Induced Liver Injury

This study aimed to determine if this compound could protect against endotoxin-induced liver injury in the context of parenteral nutrition-induced hepatosteatosis, mimicking the increased susceptibility to infection in IFALD patients.

C57Bl/6J mice were first administered a high-carbohydrate liquid diet and an intravenous lipid emulsion for 19 days to induce hepatosteatosis. For the last four days of this period, the mice were treated with either this compound (100 mg/kg) or an MCT vehicle via oral gavage. On day 19, the mice were challenged with an intraperitoneal injection of lipopolysaccharide (LPS) to induce acute liver injury. The primary outcomes were the liver biomarkers Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

Endotoxin_Model_Workflow cluster_treatment Oral Gavage (Days 16-19) Start Induction of Hepatosteatosis (19 days) Orziloben_Group This compound (100 mg/kg) Start->Orziloben_Group Control_Group MCT Vehicle Start->Control_Group LPS_Challenge LPS Challenge (Day 19) Orziloben_Group->LPS_Challenge Control_Group->LPS_Challenge Analysis Analysis of Liver Biomarkers & Pro-inflammatory Cytokines LPS_Challenge->Analysis

Experimental workflow for the murine endotoxin-induced liver injury model.

In the endotoxin-challenged mice, pre-treatment with this compound resulted in significantly lower levels of liver enzymes (ALT and AST) and pro-inflammatory cytokines, including IL-6 and TNF-alpha, compared to the vehicle-treated group. Furthermore, histological analysis of the liver showed that this compound pre-treatment promoted the polarization of pro-inflammatory M1 macrophages to an anti-inflammatory M2 phenotype.

Clinical Development

This compound is currently in Phase 2a clinical development for the treatment of IFALD.

Phase 1 Clinical Trial

A first-in-human Phase 1 clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy subjects.

The trial was a randomized, placebo-controlled, single and multiple ascending dose study.

ParameterFinding
Tolerability Generally well-tolerated at doses up to 1,000 mg once-daily for 14 days.
Adverse Events The majority of treatment-emergent adverse effects (TEAEs) were mild and transient.
Safety Parameters Lab parameters, ECG, and vital signs remained stable during treatment.
Liver Enzymes Healthy subjects receiving 1,000 mg once-daily for 14 days showed reductions from baseline in AST, ALT, GGT, and bilirubin.
Phase 2a Clinical Trial (INITIATIVE Study)

This compound is currently being evaluated in a Phase 2a Proof-of-Concept study in the United States.

The INITIATIVE trial (NCT05919680) is a randomized, double-blind, placebo-controlled study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in adult subjects with IFALD. The study consists of two parts:

  • Part A: A safety and pharmacokinetics cohort to evaluate the absorption rate of this compound over a four-week treatment period in patients with short bowel syndrome. Data is anticipated in 2025.

  • Part B: A signal-detection cohort with a 12-week treatment period in IFALD patients.

The key endpoints for Part B of the study include:

  • Reduction of steatosis: Measured by MRI-PDFF.

  • Reduced inflammation: Measured by reductions in AST, ALT, and hsCRP.

  • Improvements in cholestasis: Measured by ALP, GGT, total bilirubin, and direct bilirubin.

  • Improvements in fibrosis: Measured by Fibroscan, ELF, PRO-C3, and the Fibrosis-4 index.

Conclusion

This compound, a synthetic MCFA analog, has demonstrated a promising pre-clinical profile, effectively targeting multiple pathogenic drivers of IFALD, including cholestasis, steatosis, inflammation, and fibrosis. Early clinical data in healthy volunteers have shown a favorable safety and tolerability profile. The ongoing Phase 2a INITIATIVE study will provide crucial insights into the efficacy of this compound in patients with IFALD. With its novel mechanism of action and encouraging data to date, this compound holds the potential to become the first approved pharmacological therapy for this debilitating orphan disease.

Orziloben's Effect on Liver Metabolism and Pathology: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orziloben (also known as SEFA-6179 and NST-6179) is an investigational, orally administered, synthetic medium-chain fatty acid (MCFA) analog in development by NorthSea Therapeutics.[1] It is currently undergoing a Phase 2a clinical trial for the treatment of Intestinal Failure-Associated Liver Disease (IFALD), an orphan disease with no approved therapies.[1][2] This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound's impact on liver metabolism and pathology, its proposed mechanism of action, and the methodologies being employed in its clinical evaluation.

Introduction to this compound and IFALD

Intestinal Failure-Associated Liver Disease (IFALD) is a severe liver complication that arises in patients with intestinal failure, often necessitating long-term total parenteral nutrition (TPN).[1][2] The condition is characterized by a spectrum of liver abnormalities including steatosis (fatty liver), cholestasis (reduced bile flow), inflammation, and fibrosis, which can progress to cirrhosis and liver failure.

This compound is designed to address the multifactorial pathogenesis of IFALD. As a synthetic MCFA analog, it is engineered to be passively absorbed from the gut and directly target the liver. A key design feature is its resistance to rapid metabolism, a common limitation of naturally occurring MCFAs, thereby enhancing its pharmacological activity.

Mechanism of Action

This compound's primary mechanism of action involves the activation of peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that plays a critical role in regulating fatty acid metabolism and reducing inflammation. By targeting PPAR-α and other fatty acid-sensitive receptors, this compound is believed to exert beneficial effects on multiple pathogenic drivers of IFALD.

Signaling Pathway

The proposed signaling pathway for this compound involves its passive absorption and transport to the liver, where it activates PPAR-α. This activation is expected to modulate the expression of genes involved in fatty acid oxidation, bile acid synthesis, and inflammatory responses.

Orziloben_Mechanism_of_Action This compound This compound (Oral Administration) Gut Passive Absorption (Gut) This compound->Gut PortalVein Portal Vein Transport Gut->PortalVein Liver Hepatocyte PortalVein->Liver PPARa PPAR-α Activation Liver->PPARa Enters Cell Metabolic_Regulation Modulation of Gene Expression PPARa->Metabolic_Regulation FattyAcid_Oxidation ↑ Fatty Acid Oxidation Metabolic_Regulation->FattyAcid_Oxidation Inflammation ↓ Inflammation Metabolic_Regulation->Inflammation BileAcid_Homeostasis Bile Acid Homeostasis Metabolic_Regulation->BileAcid_Homeostasis

Caption: Proposed mechanism of action for this compound in the liver.

Preclinical Data Summary

Preclinical studies in various animal models of liver injury have demonstrated this compound's potential to mitigate the key pathological features of IFALD.

Table 1: Summary of Preclinical Findings
Pathological FeatureModelKey FindingsReference
Cholestasis Parenteral Nutrition (PN)-induced liver injury modelCompletely prevented severe cholestasis.
Fibrosis PN-induced liver injury modelPrevented the development of fibrosis.
Fibrosis (established) Model of established fibrosisSignificantly reduced the number of myofibroblasts.
Inflammation Model of established fibrosisReduced hepatic inflammation.
Steatosis Model of established fibrosisReduced hepatic steatosis.
Liver Damage Markers PN model with inflammatory stimulus (endotoxin)Prevented a pronounced increase in markers of liver damage.

Note: Specific quantitative data from these preclinical studies are not publicly available.

Clinical Development Program

This compound is currently being evaluated in a Phase 2a, randomized, double-blind, placebo-controlled clinical trial (NCT05919680). The study aims to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in adult patients with IFALD.

Experimental Protocols: Phase 2a Clinical Trial Overview

The trial consists of two parts:

  • Part A: Safety and Pharmacokinetics Cohort: This part evaluates the absorption rate of this compound over a four-week treatment period in patients with short bowel syndrome. Data from this cohort are anticipated in 2025.

  • Part B: Signal-Detection Proof-of-Concept Cohort: This part assesses the efficacy of this compound over a twelve-week treatment period in IFALD patients.

Key Endpoints and Assessments:
  • Primary Endpoints: Safety and tolerability.

  • Secondary and Exploratory Endpoints:

    • Reduction in hepatic steatosis, measured by MRI-Proton Density Fat Fraction (MRI-PDFF).

    • Changes in liver enzymes.

    • Effects on liver inflammation and fibrosis.

    • Influence on lipid, glucose, and bile acid metabolism.

Experimental Workflow: Phase 2a Clinical Trial

Orziloben_Phase2a_Workflow Screening Patient Screening (Adults with IFALD) Randomization Randomization Screening->Randomization PartA Part A (4 Weeks) Safety & PK Cohort Randomization->PartA this compound PartB Part B (12 Weeks) Efficacy Cohort Randomization->PartB this compound Placebo Placebo Randomization->Placebo Endpoints Primary & Secondary Endpoint Assessment PartA->Endpoints PartB->Endpoints Placebo->Endpoints FollowUp Follow-up & Data Analysis Endpoints->FollowUp

Caption: High-level workflow of the this compound Phase 2a clinical trial.

Future Directions

The results of the ongoing Phase 2a clinical trial, with a readout anticipated in the second half of 2025, will be crucial in determining the future development path of this compound. If the impressive preclinical findings translate into clinical efficacy and a favorable safety profile, this compound could become a first-in-class oral therapy for IFALD, addressing a significant unmet medical need.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of IFALD. Its unique mechanism of action, targeting key drivers of liver pathology, and encouraging preclinical data provide a strong rationale for its clinical development. The ongoing Phase 2a trial will provide valuable insights into its safety and efficacy in patients. As more data becomes available, a clearer picture of this compound's role in managing liver metabolism and pathology will emerge.

References

Preclinical Efficacy of Orziloben in Liver Disease: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orziloben (also known as NST-6179 or SEFA-6179) is an investigational, orally administered, synthetic medium-chain fatty acid (MCFA) analogue. It is currently in clinical development for the treatment of Intestinal Failure-Associated Liver Disease (IFALD), a serious and often life-threatening complication of long-term parenteral nutrition.[1][2] Preclinical studies have demonstrated this compound's potential to mitigate key pathological features of liver disease, including cholestasis, steatosis, inflammation, and fibrosis.[3][4] This technical guide provides a detailed overview of the preclinical evidence for this compound in liver disease models, focusing on quantitative data, experimental methodologies, and the proposed mechanism of action.

Core Efficacy Data in a Preclinical IFALD Model

A pivotal preclinical study evaluated the efficacy of this compound in a preterm Yorkshire piglet model of IFALD. This model closely mimics the cholestatic liver disease observed in human infants on long-term parenteral nutrition. The study demonstrated that this compound treatment prevented biochemical cholestasis and hepatosteatosis, while also reducing liver fibrosis.

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from the preterm piglet model of IFALD, comparing the this compound-treated group to the control group which received a medium-chain triglyceride (MCT) vehicle.

Table 1: Biochemical Markers of Cholestasis at Day 15

BiomarkerMCT Vehicle Group (Mean)This compound Group (Mean)P-value
Direct Bilirubin (mg/dL)2.7<0.20.01
Total Bilirubin (mg/dL)Not Reported0.40.02
Gamma-Glutamyl Transferase (U/L)172300.01
Bile AcidsNot ReportedNot ReportedNot Reported

Table 2: Histological and Tissue Markers of Liver Injury

ParameterMCT Vehicle Group (Mean/Median)This compound Group (Mean/Median)P-value
Liver Triglyceride Content (mg/g tissue)45.613.90.009
Bile Duct Proliferation (% area cytokeratin 7 positive)1.60.50.009
Ishak Fibrosis Score (Median)310.007

Experimental Protocols

Preterm Piglet Model of Intestinal Failure-Associated Liver Disease (IFALD)

This study utilized a well-established preterm Yorkshire piglet model to induce IFALD. The key aspects of the experimental protocol are outlined below.

  • Animal Model: Preterm Yorkshire piglets.

  • Disease Induction: Piglets received parenteral nutrition, which is known to induce cholestatic liver disease, steatosis, and fibrosis, mimicking human IFALD.

  • Treatment Groups:

    • Control Group: Received parenteral nutrition with a medium-chain triglyceride (MCT) vehicle.

    • Treatment Group: Received parenteral nutrition with this compound (SEFA-6179).

  • Duration: The study was conducted until day of life 15.

  • Endpoints:

    • Biochemical Analysis: Plasma levels of direct bilirubin, total bilirubin, and gamma-glutamyl transferase were measured to assess cholestasis.

    • Histological Analysis: Liver tissue was analyzed for:

      • Steatosis: Assessed by measuring liver triglyceride content.

      • Bile Duct Proliferation: Quantified by measuring the percentage of cytokeratin 7 positive area.

      • Fibrosis: Staged using the Ishak scoring system by a masked pathologist.

Below is a graphical representation of the experimental workflow.

G cluster_setup Model Setup cluster_treatment Treatment Groups cluster_duration Study Duration cluster_analysis Endpoint Analysis cluster_biochem Biochemical Markers cluster_histo Histological Markers A Preterm Yorkshire Piglets B Parenteral Nutrition + MCT Vehicle (Control) A->B C Parenteral Nutrition + This compound A->C D Treatment until Day of Life 15 B->D C->D E Biochemical Analysis (Blood Samples) D->E F Histological Analysis (Liver Tissue) D->F G Direct Bilirubin E->G H Total Bilirubin E->H I GGT E->I J Liver Triglycerides (Steatosis) F->J K Cytokeratin 7 (Bile Duct Proliferation) F->K L Ishak Score (Fibrosis) F->L

Experimental workflow for the preterm piglet model of IFALD.

Mechanism of Action

This compound is a structurally engineered fatty acid designed to resist rapid metabolism and directly target the liver. Its mechanism of action is believed to be multi-faceted, targeting key pathways involved in inflammation, metabolism, and fibrosis.

Receptor Activation

In vitro studies have shown that this compound acts as an agonist for GPR84, PPARα, and PPARγ. The activation of these receptors is consistent with the observed anti-inflammatory, anti-steatotic, and anti-fibrotic effects.

  • PPARα (Peroxisome Proliferator-Activated Receptor Alpha): A key regulator of fatty acid oxidation. Its activation by this compound likely contributes to the reduction in liver fat.

  • PPARγ (Peroxisome Proliferator-Activated Receptor Gamma): Involved in regulating inflammation and fibrosis.

  • GPR84 (G-protein coupled receptor 84): A receptor that has been implicated in inflammatory processes.

Transcriptome analysis of liver tissue from the piglet study revealed that this compound treatment led to the activation of anti-inflammatory pathways, increased fatty acid β-oxidation, and activation of anti-fibrotic pathways.

The proposed signaling pathway for this compound's action in the liver is depicted below.

G cluster_input Input cluster_receptors Receptor Activation cluster_effects Downstream Effects cluster_outcomes Therapeutic Outcomes This compound This compound ppara PPARα This compound->ppara pparg PPARγ This compound->pparg gpr84 GPR84 This compound->gpr84 fat_ox Increased Fatty Acid β-oxidation ppara->fat_ox anti_inflam Anti-inflammatory Pathways pparg->anti_inflam anti_fibro Anti-fibrotic Pathways pparg->anti_fibro gpr84->anti_inflam steatosis Reduced Steatosis fat_ox->steatosis inflammation Reduced Inflammation anti_inflam->inflammation fibrosis Reduced Fibrosis anti_fibro->fibrosis

Proposed signaling pathway of this compound in liver cells.

Additional Preclinical Evidence

Beyond the piglet model, this compound has also shown efficacy in a murine model of parenteral nutrition-induced hepatosteatosis. In this model, this compound treatment prevented steatosis and decreased inflammatory lipid metabolites. Furthermore, in a "two-hit" murine model combining parenteral nutrition with an inflammatory stimulus (endotoxin), this compound was shown to prevent a pronounced increase in markers of liver damage.

Conclusion

The preclinical data for this compound provide a strong rationale for its continued development as a treatment for IFALD and potentially other liver diseases. The robust efficacy demonstrated in a highly relevant large animal model, coupled with a well-defined, multi-targeted mechanism of action, highlights its potential to address the significant unmet medical need in this patient population. The ongoing Phase 2a clinical trial will be crucial in translating these promising preclinical findings to a clinical setting.

References

Orziloben: A Novel Therapeutic Candidate for Orphan Liver Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Orziloben (SEFA-6179) is a pioneering, orally administered, synthetic medium-chain fatty acid (MCFA) analogue currently under investigation for the treatment of Intestinal Failure-Associated Liver Disease (IFALD), a rare and severe orphan liver condition. Developed by NorthSea Therapeutics, this compound is designed to overcome the limitations of natural MCFAs by resisting rapid metabolism, thereby enabling effective targeting of the liver. Preclinical evidence suggests that this compound addresses multiple pathogenic drivers of IFALD, including cholestasis, steatosis, inflammation, and fibrosis. A Phase 1 clinical trial has demonstrated a favorable safety and tolerability profile. A Phase 2a study is currently underway to evaluate its efficacy in patients with IFALD. This document provides a comprehensive overview of the therapeutic potential of this compound, its mechanism of action, and the available clinical and preclinical data.

Introduction: The Unmet Need in Intestinal Failure-Associated Liver Disease (IFALD)

Intestinal Failure-Associated Liver Disease (IFALD), also known as Parenteral Nutrition-Associated Liver Disease (PNALD), is a serious complication arising from long-term parenteral nutrition in patients with intestinal failure.[1][2] The condition is characterized by a spectrum of liver abnormalities, including steatosis, cholestasis, inflammation, and fibrosis, which can progress to cirrhosis and end-stage liver disease.[1][3] IFALD represents a significant unmet medical need, as there are currently no approved pharmacological therapies.[4]

This compound: A Novel Therapeutic Approach

This compound is a structurally engineered fatty acid designed for enhanced pharmacological effects. As a medium-chain fatty acid analogue, it is readily absorbed from the gastrointestinal tract and directly targets the liver via the portal vein. A key innovation in its design is its resistance to rapid metabolism, a common limitation of naturally occurring MCFAs. This allows for sustained therapeutic concentrations in the liver.

Proposed Mechanism of Action

This compound is believed to exert its therapeutic effects by targeting multiple fatty acid-sensitive receptors within the liver. One of the key identified targets is the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that plays a critical role in regulating lipid metabolism, inflammation, and bile acid homeostasis.

dot digraph "Orziloben_Mechanism_of_Action" { graph [ rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Proposed Mechanism of Action of this compound", labeljust="l", labelloc="t" ];

node [ shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5 ];

"this compound" [ fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds ];

"PPAR-alpha" [ fillcolor="#FBBC05", fontcolor="#202124" ];

subgraph "cluster_cellular_effects" { label="Cellular Effects in Hepatocytes"; bgcolor="#FFFFFF"; style="filled"; color="#5F6368";

}

subgraph "cluster_pathophysiological_outcomes" { label="Therapeutic Outcomes in IFALD"; bgcolor="#FFFFFF"; style="filled"; color="#5F6368";

}

"this compound" -> "PPAR-alpha" [ label="Activates", fontcolor="#202124", color="#202124" ]; "PPAR-alpha" -> "Lipid_Metabolism" [ color="#34A853" ]; "PPAR-alpha" -> "Inflammation_Reduction" [ color="#EA4335" ]; "PPAR-alpha" -> "Bile_Acid_Homeostasis" [ color="#4285F4" ];

"Lipid_Metabolism" -> "Reduced_Steatosis" [ color="#34A853" ]; "Inflammation_Reduction" -> "Reduced_Inflammation" [ color="#EA4335" ]; "Bile_Acid_Homeostasis" -> "Reduced_Cholestasis" [ color="#4285F4" ]; "Reduced_Inflammation" -> "Reduced_Fibrosis" [ color="#EA4335" ]; } END_DOT Caption: Proposed mechanism of action of this compound in IFALD.

Preclinical Evidence

Extensive preclinical studies have demonstrated the potential of this compound to mitigate the key pathological features of IFALD. In animal models of parenteral nutrition-induced liver injury, this compound has been shown to:

  • Completely prevent severe cholestasis and the development of fibrosis.

  • Prevent a pronounced increase in markers of liver damage.

  • Significantly reduce the number of myofibroblasts, the primary collagen-producing cells in the liver.

  • Reduce hepatic inflammation and steatosis.

While specific quantitative data from these preclinical studies are not publicly available, the qualitative descriptions from the manufacturer suggest robust efficacy.

Representative Preclinical Experimental Protocol

The following is a generalized protocol for inducing IFALD in an animal model, based on common practices in the field.

dot digraph "Preclinical_Experimental_Workflow" { graph [ rankdir="TB", splines=ortho, nodesep=0.4, ranksep=0.8, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Generalized Preclinical Experimental Workflow for this compound in an IFALD Model", labeljust="l", labelloc="t" ];

node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5 ];

"Animal_Model" [ label="Animal Model Selection\n(e.g., Piglets, Mice)", fillcolor="#4285F4", fontcolor="#FFFFFF" ];

"Catheterization" [ label="Surgical Placement of\nCentral Venous Catheter", fillcolor="#FBBC05", fontcolor="#202124" ];

"PN_Infusion" [ label="Continuous Parenteral\nNutrition Infusion", fillcolor="#EA4335", fontcolor="#FFFFFF" ];

"Treatment_Groups" [ label="Randomization into Treatment Groups:\n1. Control (PN only)\n2. This compound + PN", fillcolor="#34A853", fontcolor="#FFFFFF" ];

"Dosing" [ label="Oral Administration of this compound\nor Placebo", fillcolor="#4285F4", fontcolor="#FFFFFF" ];

"Monitoring" [ label="Monitoring of Clinical Signs\nand Blood Parameters", fillcolor="#FBBC05", fontcolor="#202124" ];

"Endpoint_Analysis" [ label="Endpoint Analysis:\n- Histopathology of Liver\n- Gene Expression Analysis\n- Biomarker Quantification", fillcolor="#EA4335", fontcolor="#FFFFFF" ];

"Animal_Model" -> "Catheterization" [color="#202124"]; "Catheterization" -> "PN_Infusion" [color="#202124"]; "PN_Infusion" -> "Treatment_Groups" [color="#202124"]; "Treatment_Groups" -> "Dosing" [color="#202124"]; "Dosing" -> "Monitoring" [color="#202124"]; "Monitoring" -> "Endpoint_Analysis" [color="#202124"]; } END_DOT Caption: Generalized preclinical workflow for evaluating this compound.

Clinical Development Program

This compound is currently in Phase 2a of its clinical development for IFALD.

Phase 1 Clinical Trial

A Phase 1, first-in-human study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.

  • Design: Randomized, placebo-controlled, single and multiple ascending dose study.

  • Key Findings:

    • This compound was generally well-tolerated at doses up to 1,000 mg once-daily for 14 days.

    • The majority of treatment-emergent adverse events were mild and transient.

    • Laboratory parameters, ECG, and vital signs remained stable during treatment.

    • Reductions from baseline in AST, ALT, GGT, and bilirubin were observed in healthy subjects receiving the 1,000 mg dose.

Table 1: Summary of Phase 1 Clinical Trial

ParameterDescription
Study ID Not publicly available
Phase 1
Population Healthy Volunteers
Design Randomized, Placebo-Controlled, Ascending Dose
Dosage Up to 1,000 mg once-daily for 14 days
Primary Endpoints Safety and Tolerability
Key Outcomes Favorable safety and tolerability profile
Phase 2a Clinical Trial (INITIATIVE Trial)

A Phase 2a, proof-of-concept clinical trial (NCT05919680) is currently ongoing to evaluate the efficacy, safety, and pharmacokinetics of this compound in adult patients with IFALD.

  • Design: A randomized, double-blind, placebo-controlled study. The trial consists of two parts: Part A is a 4-week safety and pharmacokinetics cohort, and Part B is a 12-week signal-detection cohort.

  • Population: Up to 36 adult subjects with IFALD receiving parenteral nutrition.

  • Primary and Secondary Endpoints: The key endpoints are designed to assess the effect of this compound on various aspects of liver health, including:

    • Reduction of steatosis (measured by MRI-PDFF)

    • Reduction in inflammation (measured by AST, ALT, and hsCRP)

    • Improvement in cholestasis (measured by ALP, GGT, total bilirubin, and direct bilirubin)

    • Improvement in fibrosis (measured by Fibroscan, ELF, and PRO-C3)

The readout from this trial is anticipated in the second half of 2025.

Table 2: Overview of the Phase 2a (INITIATIVE) Clinical Trial

ParameterDescription
Study ID NCT05919680
Phase 2a
Population Adult patients with IFALD on parenteral nutrition
Design Randomized, Double-Blind, Placebo-Controlled
Sample Size Up to 36 subjects
Treatment Duration Part A: 4 weeks; Part B: 12 weeks
Primary Endpoints Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics
Secondary Endpoints Changes in markers of steatosis, inflammation, cholestasis, and fibrosis
Expected Readout H2 2025
Clinical Trial Protocol Workflow

dot digraph "Clinical_Trial_Workflow" { graph [ rankdir="TB", splines=ortho, nodesep=0.4, ranksep=0.8, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Phase 2a (INITIATIVE) Clinical Trial Workflow", labeljust="l", labelloc="t" ];

node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5 ];

"Screening" [ label="Patient Screening and\nInformed Consent", fillcolor="#4285F4", fontcolor="#FFFFFF" ];

"Baseline" [ label="Baseline Assessments:\n- Liver Function Tests\n- Imaging (MRI-PDFF, Fibroscan)\n- Biomarkers", fillcolor="#FBBC05", fontcolor="#202124" ];

"Randomization" [ label="Randomization to:\n1. This compound\n2. Placebo", fillcolor="#EA4335", fontcolor="#FFFFFF" ];

"Treatment_A" [ label="Part A: 4-Week Treatment Period", fillcolor="#34A853", fontcolor="#FFFFFF" ];

"Treatment_B" [ label="Part B: 12-Week Treatment Period", fillcolor="#34A853", fontcolor="#FFFFFF" ];

"Follow_Up" [ label="End-of-Treatment Assessments\nand Follow-Up", fillcolor="#4285F4", fontcolor="#FFFFFF" ];

"Data_Analysis" [ label="Data Analysis and\nReporting", fillcolor="#5F6368", fontcolor="#FFFFFF" ];

"Screening" -> "Baseline" [color="#202124"]; "Baseline" -> "Randomization" [color="#202124"]; "Randomization" -> "Treatment_A" [color="#202124"]; "Treatment_A" -> "Treatment_B" [label="Eligible patients may continue", fontcolor="#202124", color="#202124"]; "Treatment_B" -> "Follow_Up" [color="#202124"]; "Follow_Up" -> "Data_Analysis" [color="#202124"]; } END_DOT Caption: Workflow of the Phase 2a INITIATIVE clinical trial.

Future Directions and Conclusion

This compound represents a promising and targeted therapeutic strategy for the treatment of IFALD, an orphan liver disease with a significant unmet medical need. Its novel mechanism of action, favorable preclinical data, and encouraging Phase 1 results provide a strong rationale for its continued clinical development. The ongoing Phase 2a INITIATIVE trial will be crucial in determining the clinical efficacy of this compound and its potential to become the first approved therapy for this debilitating condition. The results of this study are eagerly awaited by the scientific and medical communities.

References

Orziloben (NST-6179): A Technical Overview of its Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orziloben (formerly known as SEFA-6179 and NST-6179) is a novel, orally administered, synthetic medium-chain fatty acid (MCFA) analog in clinical development for the treatment of Intestinal Failure-Associated Liver Disease (IFALD), a rare and serious condition with no currently approved pharmacological therapies.[1] Developed by NorthSea Therapeutics, this compound is designed to overcome the limitations of natural MCFAs by resisting rapid metabolism, thereby enabling sustained therapeutic effects in the liver.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacodynamics, drawing from available preclinical and clinical data. It details the proposed mechanism of action, summarizes key experimental findings, and outlines the methodologies of pivotal studies.

Introduction to this compound and its Target Indication

Intestinal Failure-Associated Liver Disease (IFALD) is a significant complication arising from long-term parenteral nutrition in patients with intestinal failure.[1][2] The pathophysiology of IFALD is complex, involving hepatic steatosis, cholestasis, inflammation, and fibrosis, which can progress to cirrhosis and liver failure.[3] this compound is being investigated as a potential first-in-class oral therapy for this orphan disease. It has received Rare Pediatric Disease Designation from the U.S. Food and Drug Administration (FDA) for the treatment of IFALD.

Proposed Mechanism of Action

This compound is engineered to be passively absorbed from the gastrointestinal tract and to directly target the liver via the portal vein. Unlike naturally occurring MCFAs, which are rapidly metabolized for energy, this compound is designed to resist this breakdown, allowing for greater bioavailability and sustained engagement with its molecular targets.

The primary mechanism of action of this compound is believed to be the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α), a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation in the liver. This compound is also suggested to target multiple fatty acid-sensitive receptors relevant to the pathogenesis of IFALD.

Signaling Pathway of this compound

Orziloben_MoA cluster_gut Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Portal Vein cluster_hepatocyte Hepatocyte cluster_nucleus Nucleus cluster_effects Pharmacodynamic Effects This compound (Oral) This compound (Oral) Passive Absorption Passive Absorption This compound (Oral)->Passive Absorption This compound (Circulation) This compound (Circulation) Passive Absorption->this compound (Circulation) This compound This compound This compound (Circulation)->this compound Uptake PPAR-α PPAR-α This compound->PPAR-α Activates PPRE PPRE PPAR-α->PPRE Binds to Target Gene Expression Target Gene Expression PPRE->Target Gene Expression Regulates ↓ Steatosis ↓ Steatosis Target Gene Expression->↓ Steatosis ↓ Inflammation ↓ Inflammation Target Gene Expression->↓ Inflammation ↓ Cholestasis ↓ Cholestasis Target Gene Expression->↓ Cholestasis ↓ Fibrosis ↓ Fibrosis Target Gene Expression->↓ Fibrosis

Caption: Proposed mechanism of action of this compound.

Preclinical Pharmacodynamics

This compound has demonstrated robust efficacy in multiple preclinical models of liver injury, targeting key pathophysiological drivers of IFALD.

Summary of Preclinical Findings
ModelKey FindingsReference
Murine model of parenteral nutrition-induced hepatosteatosis with endotoxin challenge- Prevented the development of steatosis.- Lowered liver enzymes (ALT and AST) and pro-inflammatory cytokines (IL-6, TNF-alpha, MCP-1) following endotoxin challenge.- Promoted polarization of pro-inflammatory M1 macrophages to an anti-inflammatory M2 phenotype.
In vivo model of parenteral nutrition-induced liver injury- Completely prevented severe cholestasis and the development of fibrosis.
Model of established fibrosis- Significantly reduced the number of myofibroblasts, the primary collagen-producing cells in the liver.- Reduced hepatic inflammation and steatosis.
Preclinical Experimental Protocols

Murine Model of PN-Induced Hepatosteatosis and Endotoxin Challenge:

  • Animal Model: C57Bl/6J mice.

  • Induction of Hepatosteatosis: Mice were administered a high-carbohydrate liquid diet and an intravenous lipid emulsion (Intralipid, 4 g fat/kg/d) or intravenous saline for 19 days.

  • This compound Administration: this compound (100 mg/kg) or vehicle (medium-chain triglyceride) was administered via oral gavage for four days prior to the endotoxin challenge.

  • Endotoxin Challenge: On day 19, mice received an intraperitoneal injection of lipopolysaccharide (15 mg/kg) or saline.

  • Primary Endpoints: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.

  • Secondary Endpoints: Pro-inflammatory cytokines (IL-6, TNF-alpha, and monocyte chemoattractant protein-1), and liver immunofluorescence staining for macrophage phenotypes.

Clinical Pharmacodynamics

This compound is currently being evaluated in a Phase 2a clinical trial. Data from the completed Phase 1 study in healthy volunteers are also available.

Phase 1 Clinical Trial (Healthy Volunteers)

A randomized, placebo-controlled, single and multiple ascending dose trial was conducted in approximately 90 healthy participants to evaluate the safety, tolerability, and pharmacokinetics of this compound.

Summary of Phase 1 Results:

ParameterFindingReference
Safety and Tolerability - Generally well-tolerated at doses up to 1,000 mg once-daily for 14 days.- Majority of treatment-emergent adverse events (TEAEs) were mild and transient, with headache being the most common.- Lab parameters, ECG, and vital signs remained stable.
Pharmacodynamic Signals - Reductions from baseline in AST, ALT, GGT, and bilirubin were observed in healthy subjects receiving 1,000 mg once-daily for 14 days.
Pharmacokinetics - Detailed pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are not yet publicly available.
Phase 2a Clinical Trial (IFALD Patients)

A Phase 2a, randomized, double-blind, placebo-controlled proof-of-concept study (NCT05919680) is currently ongoing in North America to evaluate the efficacy, safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in up to 36 adult patients with IFALD. The trial is expected to have a readout in the second half of 2025.

Phase 2a Study Design:

Phase2a_Workflow cluster_partA Part A: Safety and PK (4 weeks) cluster_partB Part B: Proof-of-Concept (12 weeks) Screening Screening Randomization Randomization Screening->Randomization Orziloben_A This compound Randomization->Orziloben_A 1:1 Placebo_A Placebo Randomization->Placebo_A 1:1 Orziloben_B This compound Orziloben_A->Orziloben_B Transition Placebo_B Placebo Placebo_A->Placebo_B Transition Endpoint_Analysis Endpoint Analysis Orziloben_B->Endpoint_Analysis Placebo_B->Endpoint_Analysis

Caption: this compound Phase 2a clinical trial workflow.

Key Pharmacodynamic Endpoints in the Phase 2a Trial:

  • Reduction of Steatosis: Measured by Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF).

  • Reduction in Inflammation: Assessed by changes in Aspartate Aminotransferase (AST), Alanine Aminotransferase (ALT), and high-sensitivity C-reactive protein (hsCRP).

  • Improvements in Cholestasis: Evaluated by changes in Alkaline Phosphatase (ALP), Gamma-glutamyl Transferase (GGT), total bilirubin, and direct bilirubin.

  • Improvements in Fibrosis: Measured by Fibroscan, Enhanced Liver Fibrosis (ELF) score, Pro-C3, and the Fibrosis-4 (FIB-4) index.

Clinical Experimental Protocols

Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF):

MRI-PDFF is a non-invasive imaging technique used to quantify the fraction of mobile protons in the liver attributable to triglycerides, providing a direct measure of hepatic steatosis. The protocol typically involves a 3D fast spoiled gradient-echo sequence with a low flip angle to minimize T1 bias. Multiple echoes are acquired to calculate the triglyceride and water content in each pixel based on their phase differences. A nonlinear least-squares fitting algorithm is then used to estimate and correct for T2* effects, allowing for an accurate calculation of the proton density fat fraction.

Enhanced Liver Fibrosis (ELF™) Test:

The ELF™ test is a blood-based diagnostic assay that measures three direct markers of liver fibrosis:

  • Hyaluronic Acid (HA): A glycosaminoglycan produced by hepatic stellate cells.

  • Procollagen III Amino-terminal Peptide (PIIINP): A marker of early fibrogenesis and inflammation.

  • Tissue Inhibitor of Matrix Metalloproteinase 1 (TIMP-1): An inhibitor of matrix metalloproteinases that can promote fibrogenesis.

These three markers are measured using automated two-site sandwich immunoassays with direct chemiluminometric technology. The results are then combined using a specific algorithm to generate a single ELF score, which correlates with the stage of liver fibrosis.

Conclusion

This compound is a promising investigational therapy for IFALD with a novel mechanism of action centered on the activation of PPAR-α and other fatty acid-sensitive receptors. Preclinical studies have demonstrated its potential to mitigate the key drivers of IFALD, including steatosis, inflammation, cholestasis, and fibrosis. The ongoing Phase 2a clinical trial will provide crucial data on its efficacy and safety in the target patient population. The pharmacodynamic endpoints being utilized in this trial are state-of-the-art, non-invasive methods for assessing liver health. The results of this study are eagerly awaited and will be pivotal in determining the future role of this compound in the management of IFALD.

References

Methodological & Application

Orziloben (SEFA-6179): Application Notes and In Vivo Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental protocols for Orziloben (also known as SEFA-6179), a novel, orally administered, synthetic medium-chain fatty acid analogue. This compound is currently under investigation for the treatment of Intestinal Failure-Associated Liver Disease (IFALD), an orphan liver disease that can occur in patients receiving long-term parenteral nutrition.

Mechanism of Action

This compound is a structurally engineered fatty acid designed to be passively absorbed from the gut and directly target the liver. It is resistant to rapid metabolism, which allows for sustained therapeutic effects.[1] The compound acts as an agonist for G protein-coupled receptor 84 (GPR84), peroxisome proliferator-activated receptor alpha (PPARα), and peroxisome proliferator-activated receptor gamma (PPARγ).[2] This multi-target engagement allows this compound to broadly impact inflammatory, metabolic, and fibrotic pathways in the liver.[2]

The proposed signaling pathway for this compound involves the activation of these key receptors, leading to a cascade of downstream effects that mitigate liver injury.

Orziloben_Signaling_Pathway cluster_receptors Receptor Agonism cluster_effects Downstream Cellular Effects cluster_outcomes Therapeutic Outcomes This compound This compound (SEFA-6179) GPR84 GPR84 This compound->GPR84 PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg Inflammation Reduced Hepatic Inflammation GPR84->Inflammation Metabolism Improved Lipid Metabolism PPARa->Metabolism Fibrosis Decreased Hepatic Fibrosis PPARg->Fibrosis Cholestasis Reduced Cholestasis Inflammation->Cholestasis Steatosis Reduced Steatosis Metabolism->Steatosis Damage Reduced Liver Damage Markers Fibrosis->Damage

Caption: this compound's multi-target signaling pathway.

In Vivo Preclinical Models

This compound has demonstrated significant efficacy in multiple preclinical models of liver disease. The following sections detail the experimental protocols for two key murine models and one piglet model.

Murine Model 1: Parenteral Nutrition-Induced Hepatosteatosis with Endotoxin Challenge

This model is designed to mimic the hepatosteatosis and subsequent inflammatory insult often seen in patients on long-term parenteral nutrition who develop infections.

Experimental Workflow:

PN_Endotoxin_Workflow cluster_induction Disease Induction (19 Days) cluster_treatment Treatment (Days 15-18) cluster_challenge Inflammatory Challenge (Day 19) cluster_analysis Endpoint Analysis Diet High-Carbohydrate Liquid Diet This compound This compound (100 mg/kg) Oral Gavage IV Intravenous Intralipid (4 g/kg/d) LPS Intraperitoneal LPS (15 mg/kg) This compound->LPS Vehicle Vehicle (MCT) Oral Gavage Vehicle->LPS Biomarkers Serum Biomarkers (ALT, AST, Cytokines) LPS->Biomarkers Histology Liver Histology (Macrophage Phenotyping) LPS->Histology

Caption: Workflow for the PN-endotoxin murine model.

Detailed Protocol:

ParameterDescription
Animal Model C57Bl/6J mice.[1][3]
Disease Induction Administration of a high-carbohydrate liquid diet and intravenous lipid emulsion (Intralipid, 4 g fat/kg/d) for 19 days to induce hepatosteatosis.
Treatment Groups 1. This compound (100 mg/kg) in medium-chain triglyceride (MCT) vehicle. 2. Vehicle (MCT) control.
Administration Oral gavage daily for four days (Days 15-18).
Inflammatory Challenge Intraperitoneal injection of lipopolysaccharide (LPS, 15 mg/kg) on Day 19.
Endpoint Analysis - Serum Biomarkers: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), IL-6, TNF-alpha, and monocyte chemoattractant protein (MCP-1). - Liver Histology: Immunofluorescence staining to evaluate M1/M2 macrophage polarization.

Summary of Key Findings:

In endotoxin-challenged mice, pretreatment with this compound significantly lowered liver enzymes and pro-inflammatory cytokine levels compared to the vehicle group. Histological analysis revealed that this compound treatment promoted the polarization of pro-inflammatory M1 macrophages to an anti-inflammatory M2 phenotype.

Murine Model 2: Parenteral Nutrition-Induced Hepatosteatosis

This model focuses on the ability of this compound to prevent the development of liver steatosis caused by parenteral nutrition.

Detailed Protocol:

ParameterDescription
Animal Model C57Bl/6J mice.
Disease Induction Ad libitum liquid fat-free high carbohydrate diet with orogastric gavage of saline or lipid emulsions.
Treatment Groups 1. This compound (low and high dose) in MCT vehicle. 2. Vehicle (MCT) control. 3. Fish oil lipid emulsion (FOLE) as a positive control.
Administration Orogastric gavage every other day.
Endpoint Analysis - Serum Biomarkers: ALT. - Liver Histology: Assessment for macrovesicular steatosis. - Metabolomics: Ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) to analyze lipid metabolites (diacylglycerol, ceramides, arachidonic acid metabolites).

Summary of Key Findings:

Treatment with this compound prevented hepatosteatosis in this murine model. Furthermore, this compound decreased the levels of toxic lipid metabolites, including diacylglycerol and ceramides, which are implicated in lipotoxicity. In vitro studies using human liver cells showed that this compound increased both β- and complete fatty acid oxidation without affecting lipogenesis or fatty acid uptake.

Preterm Piglet Model of IFALD

This large animal model provides a more translationally relevant system to study IFALD, particularly for pediatric populations.

Detailed Protocol:

ParameterDescription
Animal Model Preterm Yorkshire piglets delivered by cesarean section.
Disease Induction Parenteral nutrition provided for 14 days via implanted central venous catheters.
Treatment Groups 1. This compound. 2. Medium-chain triglyceride (MCT) vehicle control.
Administration Administered with parenteral nutrition.
Endpoint Analysis - Biochemical Markers of Cholestasis: Direct and total bilirubin, gamma-glutamyl transferase (GGT). - Liver Histology: Assessment of steatosis (triglyceride content), bile duct proliferation (cytokeratin 7 staining), and fibrosis (Ishak score). - Gene Expression: RNA sequencing of liver tissue.

Summary of Key Findings:

ParameterVehicle ControlThis compoundP-value
Direct Bilirubin (mg/dL) 1.9<0.20.01
Total Bilirubin (mg/dL) 2.70.40.02
GGT (U/L) 172300.01
Liver Triglycerides (mg/g) 45.613.90.009
Bile Duct Proliferation (%) 1.60.50.009
Median Ishak Fibrosis Score 310.007
Data from a study in a preterm piglet model of IFALD.

In this piglet model, this compound treatment prevented biochemical cholestasis and steatosis, and also reduced bile duct proliferation and fibrosis. RNA sequencing of liver tissue confirmed that this compound broadly impacted inflammatory, metabolic, and fibrotic pathways, consistent with its mechanism of action as a GPR84, PPARα, and PPARγ agonist.

Conclusion

The preclinical in vivo data for this compound (SEFA-6179) demonstrates its potential as a therapeutic agent for Intestinal Failure-Associated Liver Disease. The compound has shown robust efficacy in preventing cholestasis, steatosis, inflammation, and fibrosis in relevant animal models. These promising preclinical results have supported the advancement of this compound into clinical trials.

References

Orziloben (SEFA-6179): Preclinical Dosage and Administration Protocols for Liver Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Orziloben (also known as SEFA-6179 or NST-6179) is a novel, orally administered, synthetic medium-chain fatty acid analogue under investigation for the treatment of Intestinal Failure-Associated Liver Disease (IFALD).[1][2] As a potent Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) agonist, this compound is designed to address the key pathological drivers of IFALD, including cholestasis, steatosis, inflammation, and fibrosis.[1][3] Preclinical studies in various animal models have demonstrated its efficacy in preventing liver injury associated with parenteral nutrition (PN). This document provides a detailed overview of the dosages and administration methods used in these pivotal preclinical studies to guide future research and development.

I. Quantitative Data Summary

The following tables summarize the key dosage and administration parameters for this compound in various preclinical models.

Table 1: this compound Dosage in Murine Models of Liver Injury

ParameterParenteral Nutrition-Induced Hepatosteatosis ModelEndotoxin-Induced Liver Injury Model
Animal Model C57Bl/6J MiceC57Bl/6J Mice
Drug SEFA-6179 (this compound)SEFA-6179 (this compound)
Dosage 132 mg/kg (low dose)100 mg/kg
Route of Administration Oral GavageOral Gavage
Frequency Every other dayDaily for four days
Duration 19 days19-day model with drug administered on days 15-18
Vehicle Medium-Chain Triglyceride (MCT) oilMedium-Chain Triglyceride (MCT) oil
Key Findings Prevented hepatosteatosis and decreased toxic lipid metabolites.Normalized liver enzymes and reduced pro-inflammatory cytokines.

Table 2: this compound Dosage in a Porcine Model of IFALD

ParameterPreterm Piglet Model of IFALD
Animal Model Preterm Yorkshire Piglets
Drug SEFA-6179 (this compound)
Dosage 48 mg/kg/day
Route of Administration Oral
Vehicle Medium-Chain Triglyceride (MCT) oil
Key Findings Prevented biochemical cholestasis and steatosis; reduced bile duct proliferation and fibrosis.[3]

II. Experimental Protocols

A. Murine Model of Parenteral Nutrition-Induced Hepatosteatosis

Objective: To evaluate the efficacy of this compound in preventing the development of hepatosteatosis in a mouse model of parenteral nutrition.

Methodology:

  • Animal Model: Male C57Bl/6J mice.

  • Diet and Induction of Steatosis:

    • Mice are administered a high-carbohydrate liquid diet.

    • Concurrently, they receive an intravenous lipid emulsion (e.g., Intralipid) at a dose of 1.2 g fat/kg body weight every other day to induce hepatosteatosis.

  • Drug Administration:

    • This compound (SEFA-6179) is dissolved in MCT oil.

    • The drug solution is administered via oral gavage at a dose of 132 mg/kg every other day for the 19-day study duration.

    • A vehicle control group receives an equivalent volume of MCT oil.

  • Outcome Measures:

    • Animal behavior and body weight are monitored throughout the study.

    • At the end of the study, liver tissue is collected for histological analysis to assess the degree of steatosis.

    • Biochemical analysis of liver and plasma can be performed to measure markers of liver injury (ALT, AST) and lipid metabolites.

B. Preterm Piglet Model of Intestinal Failure-Associated Liver Disease (IFALD)

Objective: To assess the preventive effects of this compound on the development of IFALD in a clinically relevant large animal model.

Methodology:

  • Animal Model: Preterm Yorkshire piglets.

  • Induction of IFALD:

    • Piglets are delivered prematurely and receive total parenteral nutrition (PN) via a central venous catheter. The PN solution is formulated to induce IFALD.

  • Drug Administration:

    • This compound (SEFA-6179) is administered orally at a dose of 48 mg/kg/day.

    • The control group receives a vehicle of MCT oil.

  • Outcome Measures:

    • Blood samples are collected to measure biochemical markers of cholestasis (e.g., direct and total bilirubin, bile acids).

    • Liver tissue is harvested for histological examination to evaluate steatosis, bile duct proliferation, and fibrosis (e.g., using Ishak scoring).

    • Transcriptome analysis of liver tissue can be performed to investigate changes in gene expression related to inflammation, fatty acid metabolism, and fibrosis.

III. Visualizations

A. This compound (SEFA-6179) Mechanism of Action: PPAR-α Activation

This compound exerts its therapeutic effects primarily through the activation of PPAR-α, a nuclear receptor that plays a critical role in regulating lipid metabolism and inflammation.

Orziloben_PPARa_Signaling This compound This compound (SEFA-6179) PPARa PPAR-α This compound->PPARa PPARa_RXR PPAR-α/RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Transrepression Transrepression of Pro-inflammatory Genes (e.g., NF-κB pathway) PPARa_RXR->Transrepression Inhibits Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Lipid_Metabolism Increased Fatty Acid β-oxidation Gene_Expression->Lipid_Metabolism Anti_Inflammatory Decreased Inflammation Gene_Expression->Anti_Inflammatory

Caption: this compound activates PPAR-α, leading to downstream effects on gene expression.

B. Experimental Workflow for Preclinical Evaluation of this compound

The following diagram illustrates a typical workflow for the preclinical assessment of this compound in an animal model of liver disease.

Orziloben_Preclinical_Workflow start Start model_induction Induce Liver Disease Model (e.g., PN-induced steatosis) start->model_induction randomization Randomize Animals model_induction->randomization treatment_group This compound Treatment Group (Oral Gavage) randomization->treatment_group Group 1 control_group Vehicle Control Group (MCT Oil) randomization->control_group Group 2 monitoring Monitor Animals (Weight, Clinical Signs) treatment_group->monitoring control_group->monitoring endpoint Endpoint Analysis monitoring->endpoint biochemistry Biochemical Analysis (Blood, Liver) endpoint->biochemistry histology Histological Examination (Liver Tissue) endpoint->histology gene_expression Gene Expression Analysis (e.g., RNA-seq) endpoint->gene_expression data_analysis Data Analysis & Interpretation biochemistry->data_analysis histology->data_analysis gene_expression->data_analysis end End data_analysis->end

Caption: A generalized workflow for preclinical studies of this compound.

Disclaimer: These protocols are intended for informational purposes and should be adapted to specific experimental designs and institutional guidelines. All animal studies should be conducted in accordance with approved animal care and use protocols.

References

Application Note: Quantitative Analysis of Orziloben in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orziloben (also known as SEFA-6179) is a synthetic, orally bioavailable medium-chain fatty acid (MCFA) analog developed for the treatment of intestinal failure-associated liver disease (IFALD). As a potent agonist of peroxisome proliferator-activated receptors alpha (PPAR-α) and gamma (PPAR-γ), this compound is designed to target multiple pathogenic drivers of liver injury, including cholestasis, steatosis, inflammation, and fibrosis. Accurate and precise quantification of this compound in biological samples such as plasma, serum, and tissue is critical for preclinical and clinical development, enabling the characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This document provides detailed protocols for the quantification of this compound using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Analytical Methodologies

The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and sample matrix. For the quantification of this compound, two primary methods are proposed:

  • LC-MS/MS: This is the gold-standard technique for bioanalysis due to its high sensitivity, specificity, and ability to quantify low concentrations of analytes in complex biological matrices. It is highly recommended for pharmacokinetic studies where low detection limits are often required.

  • HPLC-UV: A more widely accessible technique that can be suitable for applications where higher concentrations of this compound are expected, such as in vitro studies or certain toxicokinetic studies. This method may require a derivatization step to introduce a UV-absorbing chromophore to the this compound molecule, enhancing detection.

Experimental Workflow

The overall workflow for the analysis of this compound in biological samples is depicted below. It encompasses sample collection, preparation, chromatographic separation, detection, and data analysis.

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Biological Sample (Plasma, Serum, Tissue) Homogenization Tissue Homogenization (for tissue samples) SampleCollection->Homogenization if applicable Extraction Liquid-Liquid Extraction or Protein Precipitation SampleCollection->Extraction Homogenization->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation (Reversed-Phase) Reconstitution->HPLC Detection Detection (MS/MS or UV) HPLC->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Validation Method Validation (Accuracy, Precision) Quantification->Validation Report Final Report Validation->Report

Caption: General experimental workflow for this compound quantification.

Sample Preparation Protocols

Proper sample preparation is crucial for removing interfering substances and ensuring accurate quantification.

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma/Serum

This protocol is suitable for both LC-MS/MS and HPLC-UV analysis.

  • Sample Thawing: Thaw frozen plasma or serum samples on ice. Vortex briefly to ensure homogeneity.

  • Aliquoting: Pipette 100 µL of the sample into a clean microcentrifuge tube.

  • Internal Standard (IS): Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled this compound for LC-MS/MS, or a structurally similar compound for HPLC-UV).

  • Acidification: Add 20 µL of 1M HCl to acidify the sample, which protonates the carboxylic acid group of this compound, improving extraction efficiency into an organic solvent.

  • Extraction: Add 600 µL of extraction solvent (e.g., methyl tert-butyl ether, MTBE, or ethyl acetate). Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the protein pellet at the interface.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (specific to the analytical method). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes to pellet any remaining particulates.

  • Analysis: Transfer the supernatant to an HPLC vial for injection.

Protocol 2: Tissue Homogenization and Extraction

  • Tissue Weighing: Weigh approximately 50-100 mg of frozen tissue.

  • Homogenization: Add the tissue to a 2 mL tube containing ceramic beads and 500 µL of ice-cold phosphate-buffered saline (PBS). Homogenize using a bead beater homogenizer until the tissue is fully dissociated.

  • Aliquoting and IS: Transfer 100 µL of the homogenate to a new tube and proceed with steps 3-11 from Protocol 1.

LC-MS/MS Method Protocol

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-3.0 min: 30% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 30% B

    • 4.1-5.0 min: 30% B (re-equilibration)

Mass Spectrometer Conditions (Hypothetical):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • This compound: Q1 (Precursor Ion) → Q3 (Product Ion) - To be determined based on the exact mass and fragmentation pattern of this compound.

    • Internal Standard: Q1 → Q3 - To be determined for the specific IS used.

  • Key Parameters: Capillary voltage, source temperature, desolvation gas flow, and collision energy should be optimized for maximum sensitivity.

HPLC-UV Method Protocol

This method assumes pre-column derivatization is necessary for adequate sensitivity.

Derivatization Protocol (Example using 2,4'-Dibromoacetophenone, PNB-Br):

  • Follow steps 1-8 of the LLE protocol (Protocol 1).

  • Reconstitution for Derivatization: Reconstitute the dried extract in 50 µL of acetonitrile.

  • Reagent Addition: Add 20 µL of the derivatizing agent solution (e.g., 10 mg/mL PNB-Br in acetonitrile) and 10 µL of a catalyst solution (e.g., 5% N,N-diisopropylethylamine in acetonitrile).

  • Reaction: Cap the vial and heat at 60°C for 30 minutes.

  • Cooling and Dilution: Cool the vial to room temperature and add 120 µL of mobile phase to stop the reaction and prepare for injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Gradient: Isocratic or gradient elution, to be optimized for separation of the derivatized this compound from matrix components. (e.g., 70% B for 10 minutes).

  • UV Detection: Wavelength to be optimized based on the absorbance maximum of the derivatized product (e.g., ~260 nm for PNB derivatives).

Quantitative Data Summary

The following tables summarize typical performance characteristics for the described methods, which should be established during method validation according to regulatory guidelines.

Table 1: LC-MS/MS Method Performance (Hypothetical Data)

ParameterResultAcceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Calibration Range 0.5 - 500 ng/mL-
Lower Limit of Quantification (LLOQ) 0.5 ng/mLS/N > 10, Acc/Prec ≤ 20%
Intra-day Precision (%RSD) < 8%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD) < 10%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -7.5% to 6.2%Within ±15% (±20% at LLOQ)
Matrix Effect 92% - 104%CV of IS-normalized MF ≤ 15%
Recovery > 85%Consistent and reproducible

Table 2: HPLC-UV Method Performance (Hypothetical Data)

ParameterResultAcceptance Criteria
Linearity (r²) > 0.998≥ 0.99
Calibration Range 10 - 2000 ng/mL-
Lower Limit of Quantification (LLOQ) 10 ng/mLS/N > 10, Acc/Prec ≤ 20%
Intra-day Precision (%RSD) < 7%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD) < 9%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -9.1% to 8.5%Within ±15% (±20% at LLOQ)
Recovery > 80%Consistent and reproducible

This compound Mechanism of Action: PPAR-α Signaling

This compound activates PPAR-α, a key regulator of lipid metabolism. The simplified signaling pathway is illustrated below.

Caption: Simplified PPAR-α signaling pathway activated by this compound.

Disclaimer: These protocols and performance characteristics are provided as examples and must be fully validated for the specific application and laboratory conditions. The exact mass-to-charge ratios (m/z) for this compound and a suitable internal standard must be determined experimentally.

Orziloben Oral Solution: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Orziloben (also known as NST-6179 and SEFA-6179) is a synthetic, structurally engineered medium-chain fatty acid (MCFA) analog under investigation as an oral solution for the treatment of Intestinal Failure-Associated Liver Disease (IFALD).[1] IFALD is a serious complication that can arise in patients, including a significant pediatric population, who require long-term parenteral nutrition.[1] The condition is characterized by a spectrum of liver abnormalities, including cholestasis, steatosis (fatty liver), inflammation, and the progressive development of fibrosis, which can lead to cirrhosis and liver failure.[2] Currently, there are no approved drug therapies for IFALD, representing a significant unmet medical need.[2]

This compound is designed for passive absorption from the gastrointestinal tract, targeting the liver directly via the portal vein.[1] A key feature of its design is its resistance to rapid metabolism, which allows it to exert pharmacological effects, unlike naturally occurring MCFAs that are quickly utilized as an energy source. Preclinical studies have demonstrated this compound's potential to address multiple pathogenic drivers of IFALD, showing robust efficacy in preventing severe cholestasis and fibrosis in animal models of the disease. The primary mechanism of action is believed to involve the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that plays a critical role in regulating fatty acid metabolism and inflammation in the liver.

These application notes provide a comprehensive overview of the formulation of this compound oral solution for research purposes, summarize key preclinical findings, and offer detailed protocols for its use in in vitro and in vivo experimental models relevant to the study of IFALD.

This compound Oral Solution: Formulation and Stability

For preclinical research, this compound is typically formulated as an oral solution. While the exact composition of the clinical formulation is proprietary, a research-grade formulation can be prepared as follows:

Research-Grade Formulation:

ComponentRoleSuggested Concentration RangeVehicle
This compound (SEFA-6179)Active Pharmaceutical Ingredient10-100 mg/mLMedium-Chain Triglyceride (MCT) Oil
Vitamin E (α-tocopherol)Antioxidant0.1-0.5 mg/mLCo-dissolved in MCT Oil

Preparation Protocol:

  • Weigh the required amount of this compound powder.

  • In a separate container, weigh the corresponding amount of Vitamin E.

  • Add the Vitamin E to the desired volume of MCT oil and mix until fully dissolved. Gentle warming (to no more than 40°C) may be applied if necessary.

  • Slowly add the this compound powder to the MCT oil/Vitamin E mixture while stirring continuously until a clear solution is obtained.

  • Store the final solution in an airtight, light-resistant container.

Stability and Storage:

The research-grade this compound oral solution, when prepared as described, should be stored at 2-8°C and protected from light. Under these conditions, the solution is expected to be stable for at least 3 months. For long-term storage, aliquots can be stored at -20°C. It is recommended to perform periodic visual inspections for any signs of precipitation or degradation.

Mechanism of Action: PPAR-α Signaling Pathway

This compound exerts its therapeutic effects in the liver primarily through the activation of PPAR-α. The binding of this compound to PPAR-α initiates a cascade of events that collectively work to counteract the pathological processes of IFALD.

Orziloben_PPARa_Pathway This compound This compound PPARa PPAR-α This compound->PPARa RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE RXR->PPRE TargetGenes Target Gene Transcription PPRE->TargetGenes FA_Oxidation ↑ Fatty Acid Oxidation TargetGenes->FA_Oxidation Anti_Inflammatory ↓ Inflammatory Response TargetGenes->Anti_Inflammatory BileAcid_Homeostasis ↑ Bile Acid Homeostasis TargetGenes->BileAcid_Homeostasis Anti_Fibrotic ↓ Fibrosis FA_Oxidation->Anti_Fibrotic Anti_Inflammatory->Anti_Fibrotic Anti_Cholestatic ↓ Cholestasis BileAcid_Homeostasis->Anti_Cholestatic

Caption: this compound activates PPAR-α, leading to beneficial downstream effects.

Upon activation, PPAR-α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates gene transcription, leading to:

  • Increased Fatty Acid Oxidation: Upregulation of genes involved in the uptake and breakdown of fatty acids, which can help reduce hepatic steatosis.

  • Anti-inflammatory Effects: Suppression of pro-inflammatory signaling pathways, thereby reducing liver inflammation.

  • Improved Bile Acid Homeostasis: Regulation of genes involved in bile acid synthesis and transport, which contributes to the prevention of cholestasis.

  • Anti-fibrotic Effects: The reduction in inflammation and cholestatic injury, combined with other potential mechanisms, leads to a decrease in the activation of hepatic stellate cells, the primary collagen-producing cells in the liver, thus mitigating fibrosis.

Preclinical Efficacy Data

Preclinical studies in various animal models of IFALD and related liver injury have demonstrated the significant therapeutic potential of this compound.

Table 1: Summary of Key Preclinical Findings

ModelKey EndpointsResults with this compound TreatmentReference
Murine Model of PN-induced Hepatosteatosis and Endotoxin ChallengeAlanine Aminotransferase (ALT)Significant reduction in LPS-induced ALT elevation
Aspartate Aminotransferase (AST)Significant reduction in LPS-induced AST elevation
Interleukin-6 (IL-6)Lowered pro-inflammatory cytokine levels compared to vehicle
Hepatic SteatosisPrevented the development of steatosis
Preclinical Model of PN-induced Liver InjuryCholestasisComplete prevention of severe cholestasis
FibrosisComplete prevention of the development of fibrosis
Model of Established FibrosisMyofibroblastsSignificantly reduced the number of myofibroblasts
Hepatic InflammationReduction in hepatic inflammation
Hepatic SteatosisReduction in hepatic steatosis

Experimental Protocols

The following protocols are provided as a guide for the preclinical evaluation of this compound.

In Vitro Protocol: PPAR-α Activation Assay

This assay determines the ability of this compound to activate the PPAR-α receptor in a cell-based system. A common method is the luciferase reporter assay.

Experimental Workflow:

PPARa_Assay_Workflow Cell_Culture 1. Culture HepG2 cells Transfection 2. Co-transfect with PPAR-α expression vector & PPRE-luciferase vector Cell_Culture->Transfection Treatment 3. Treat with this compound (or control) Transfection->Treatment Incubation 4. Incubate for 24 hours Treatment->Incubation Lysis 5. Lyse cells Incubation->Lysis Luminescence 6. Measure luciferase activity Lysis->Luminescence Analysis 7. Analyze data (EC50) Luminescence->Analysis

Caption: Workflow for the in vitro PPAR-α luciferase reporter assay.

Methodology:

  • Cell Culture: Culture human hepatoma cells (e.g., HepG2) in appropriate media and conditions.

  • Transfection: Co-transfect the cells with a PPAR-α expression vector and a luciferase reporter vector containing PPREs.

  • Compound Preparation: Prepare a serial dilution of this compound in serum-free medium. A typical concentration range would be from 1 nM to 100 µM. Include a known PPAR-α agonist as a positive control and a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: After an overnight transfection, replace the medium with the prepared this compound dilutions or controls.

  • Incubation: Incubate the cells for 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Plot the luciferase activity against the log of the this compound concentration and determine the EC50 value (the concentration that elicits a half-maximal response).

In Vivo Protocol: Parenteral Nutrition-Induced Liver Disease Model

This protocol describes the induction of an IFALD-like condition in mice and the subsequent treatment with this compound.

Experimental Workflow:

In_Vivo_IFALD_Workflow Acclimatization 1. Acclimatize C57BL/6J mice PN_Induction 2. Administer high-carbohydrate liquid diet + intravenous lipid emulsion for 19 days Acclimatization->PN_Induction Treatment_Group 3a. Administer this compound (100 mg/kg) by oral gavage daily for the last 4 days PN_Induction->Treatment_Group Control_Group 3b. Administer vehicle (MCT oil) by oral gavage daily for the last 4 days PN_Induction->Control_Group Inflammatory_Challenge 4. Intraperitoneal challenge with LPS (or saline) on day 19 Treatment_Group->Inflammatory_Challenge Control_Group->Inflammatory_Challenge Sacrifice 5. Sacrifice animals and collect samples (blood, liver tissue) Inflammatory_Challenge->Sacrifice Analysis 6. Analyze biomarkers of liver injury, inflammation, and fibrosis Sacrifice->Analysis

References

Application Note: In Vitro Assays to Assess Orziloben Efficacy on Liver Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Orziloben (NST-6179) is an investigational, orally administered, synthetic medium-chain fatty acid analogue. Preclinical studies have indicated its potential to prevent severe cholestasis and the development of fibrosis in models of liver injury.[1] A key pathological process in chronic liver disease is fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins.[2] This process is primarily driven by the activation of hepatic stellate cells (HSCs), which transform into collagen-producing myofibroblasts.[3] A master regulator of this fibrogenic process is the Transforming Growth Factor-Beta (TGF-β) signaling pathway.

The canonical TGF-β pathway is initiated when the ligand binds to its receptors, leading to the phosphorylation of downstream proteins SMAD2 and SMAD3 (p-SMAD2/3). These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and drive the transcription of pro-fibrotic genes, such as alpha-smooth muscle actin (ACTA2) and Collagen Type I (COL1A1).

This application note provides a suite of detailed in vitro protocols to evaluate the cytotoxic profile and anti-fibrotic efficacy of this compound on relevant liver cell lines. The assays focus on:

  • Assessing the general cytotoxicity of this compound on hepatocytes.

  • Quantifying the inhibitory effect of this compound on the activation of hepatic stellate cells in a TGF-β1 induced fibrosis model.

  • Confirming the mechanism of action of this compound via inhibition of the TGF-β/SMAD signaling pathway.

Experimental Workflow Overview

The overall workflow for assessing this compound involves initial safety profiling on hepatocytes, followed by efficacy testing in a disease-relevant model using hepatic stellate cells.

G cluster_0 Phase 1: Safety Profiling cluster_1 Phase 2: Efficacy & MOA c1 Culture HepG2 Hepatocytes t1 Dose-Response Treatment with this compound c1->t1 a1 Perform Cytotoxicity Assays (MTT & LDH) t1->a1 d1 Determine CC50 a1->d1 t2 Treat with this compound + TGF-β1 Stimulation d1->t2 Inform Dosing c2 Culture LX-2 Hepatic Stellate Cells c2->t2 a2 Perform Efficacy Assays t2->a2 d2 Analyze Gene & Protein Expression a2->d2 qpcr qPCR (ACTA2, COL1A1) a2->qpcr wb Western Blot (p-SMAD2/3) a2->wb

Caption: Overall experimental workflow for evaluating this compound.

Materials and Reagents

  • Cell Lines:

    • HepG2 (Human Hepatocellular Carcinoma, ATCC® HB-8065™)

    • LX-2 (Human Immortalized Hepatic Stellate Cells)

  • Reagents:

    • This compound (prepare stock in DMSO)

    • Recombinant Human TGF-β1 (R&D Systems, 240-B)

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS), Penicillin-Streptomycin

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • LDH Cytotoxicity Detection Kit (e.g., Roche)

    • TRIzol™ Reagent or equivalent RNA extraction kit

    • High-Capacity cDNA Reverse Transcription Kit

    • SYBR™ Green PCR Master Mix

    • Primers for qPCR (See Table 2)

    • RIPA Lysis and Extraction Buffer with Protease/Phosphatase Inhibitors

    • BCA Protein Assay Kit

    • Primary Antibodies: Anti-phospho-SMAD2 (Ser465/467), Anti-SMAD2/3, Anti-β-Actin

    • HRP-conjugated Secondary Antibody

    • Enhanced Chemiluminescence (ECL) Substrate

Protocol 1: Hepatocyte Cytotoxicity Assessment

This protocol determines the concentration at which this compound becomes cytotoxic to hepatocytes, a critical first step for safety evaluation.

4.1 Cell Culture and Plating

  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

  • Seed 1 x 10⁴ HepG2 cells per well in a 96-well plate and allow them to adhere overnight.

4.2 this compound Treatment

  • Prepare a 2X serial dilution of this compound in culture medium, ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO, final concentration ≤0.1%).

  • Replace the existing medium with 100 µL of the this compound dilutions or control medium.

  • Incubate the plate for 48 hours at 37°C, 5% CO₂.

4.3 MTT Assay for Cell Viability

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

4.4 LDH Assay for Cytotoxicity

  • Before lysing the cells, transfer 50 µL of conditioned medium from each well to a new 96-well plate.

  • Follow the manufacturer's instructions for the LDH Cytotoxicity Detection Kit to measure LDH release.

  • Include positive controls (cells treated with lysis buffer) and negative controls (vehicle-treated cells).

  • Measure absorbance according to the kit protocol and calculate cytotoxicity as a percentage.

4.5 Data Presentation

Data should be used to calculate the 50% cytotoxic concentration (CC50).

Table 1: Representative Cytotoxicity Data for this compound on HepG2 Cells

Assay Endpoint This compound CC50 (µM)
MTT Cell Viability > 100

| LDH | Membrane Integrity | > 100 |

Protocol 2: Anti-Fibrotic Efficacy (Gene Expression)

This protocol evaluates this compound's ability to suppress the activation of hepatic stellate cells by measuring the expression of key pro-fibrotic genes via qPCR.

5.1 Cell Culture and Treatment

  • Culture LX-2 cells in DMEM with 2% FBS and 1% Penicillin-Streptomycin.

  • Seed 2.5 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.

  • Starve the cells in serum-free DMEM for 6-8 hours.

  • Pre-treat cells with non-cytotoxic concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with 5 ng/mL of TGF-β1 for 24 hours. Include an unstimulated vehicle control group.

5.2 RNA Extraction and qPCR

  • Lyse cells and extract total RNA using an appropriate kit according to the manufacturer's protocol.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green master mix with primers for target genes (ACTA2, COL1A1) and a housekeeping gene (GAPDH).

  • Use the 2-ΔΔCt method to calculate the fold change in gene expression relative to the TGF-β1 stimulated vehicle control.

5.3 Data Presentation

Table 2: Representative qPCR Data for Fibrotic Markers in LX-2 Cells

Treatment Group Target Gene Primer Sequence (Forward / Reverse) Relative Fold Change (vs. TGF-β1 Control)
Vehicle (Unstimulated) ACTA2 (α-SMA) F: GACAATGGCTCTGGGCTCTGTAR: CTTCTGCATCCTGTCGGCAAT 0.15
Vehicle + TGF-β1 ACTA2 (α-SMA) - 1.00 (Reference)
5 µM this compound + TGF-β1 ACTA2 (α-SMA) - 0.45
10 µM this compound + TGF-β1 ACTA2 (α-SMA) - 0.21
Vehicle (Unstimulated) COL1A1 F: GAGGGCCAAGACGAAGACATCR: CAGATCACGTCATCGCACAAC 0.22
Vehicle + TGF-β1 COL1A1 - 1.00 (Reference)
5 µM this compound + TGF-β1 COL1A1 - 0.51

| 10 µM this compound + TGF-β1 | COL1A1 | - | 0.28 |

Protocol 3: Mechanism of Action (Western Blot)

This protocol confirms this compound's proposed mechanism of action by measuring its effect on the phosphorylation of SMAD2/3, the key downstream effectors of the TGF-β signaling pathway.

This compound's Proposed Mechanism of Action

G This compound's Proposed Anti-Fibrotic Mechanism cluster_0 cluster_1 cluster_2 cluster_3 tgfb TGF-β1 receptor TGF-β Receptor (TβRI/TβRII) tgfb->receptor Binds smad23 SMAD2/3 receptor->smad23 Phosphorylates p_smad23 p-SMAD2/3 smad4 SMAD4 complex p-SMAD2/3 + SMAD4 Complex smad4->complex This compound This compound This compound->smad23 Inhibits p_smad23->complex transcription Increased Transcription of Pro-Fibrotic Genes (ACTA2, COL1A1) complex->transcription Translocates

Caption: this compound inhibits TGF-β signaling by blocking SMAD2/3 phosphorylation.

6.2 Cell Treatment and Lysis

  • Culture and treat LX-2 cells in 6-well plates as described in section 5.1, but reduce the TGF-β1 stimulation time to 30-60 minutes, which is optimal for observing peak SMAD phosphorylation.

  • Wash cells twice with ice-cold PBS.

  • Lyse cells by adding 100 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

6.3 Protein Quantification and Western Blot

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-SMAD2/3, total SMAD2/3, and β-Actin (loading control) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

6.4 Data Presentation

Quantify band intensity using densitometry software. Normalize p-SMAD levels to total SMAD levels.

Table 3: Representative Densitometry Data for p-SMAD2/3 in LX-2 Cells

Treatment Group p-SMAD2/3 / Total SMAD2/3 Ratio (Normalized to TGF-β1 Control)
Vehicle (Unstimulated) 0.08
Vehicle + TGF-β1 1.00 (Reference)
5 µM this compound + TGF-β1 0.35

| 10 µM this compound + TGF-β1 | 0.12 |

Summary and Conclusion

The protocols described in this application note provide a robust and reproducible framework for the in vitro characterization of this compound. The initial cytotoxicity assays on HepG2 cells establish a safe therapeutic window for subsequent efficacy experiments. The TGF-β1 induced fibrosis model using LX-2 hepatic stellate cells allows for the quantitative assessment of this compound's anti-fibrotic potential. By analyzing changes in the expression of key fibrotic genes (ACTA2, COL1A1) and the phosphorylation status of SMAD2/3, these assays collectively demonstrate this compound's efficacy and confirm its mechanism of action as an inhibitor of the canonical TGF-β/SMAD signaling pathway. These methods are essential tools for researchers in drug development aiming to validate the therapeutic potential of anti-fibrotic compounds.

References

Application Notes and Protocols for Orziloben Testing in Animal Models of Parenteral Nutrition-Associated Liver Disease (PNALD)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Parenteral nutrition-associated liver disease (PNALD) is a significant complication of long-term intravenous feeding, particularly in neonates and patients with intestinal failure. The development of effective therapeutic agents requires robust and reproducible animal models that mimic the key features of human PNALD. This document provides detailed protocols for inducing PNALD in a murine model and for evaluating the therapeutic efficacy of Orziloben, a novel investigational compound. It includes methodologies for drug administration, biochemical assays, and histopathological analysis, along with expected outcomes and data presentation formats.

Part 1: PNALD Pathogenesis and the Role of Animal Models

Parenteral nutrition (PN) solutions, particularly those containing soy-based lipid emulsions, can lead to liver injury. The pathogenesis is multifactorial, involving cholestasis, inflammation, steatosis, and oxidative stress. Key contributing factors include phytosterols from lipid emulsions, altered gut microbiota, and a pro-inflammatory state, which collectively activate hepatic inflammatory signaling pathways.

Animal models are crucial for dissecting these mechanisms and for the preclinical evaluation of new therapies. The mouse model described herein utilizes continuous infusion of a PN solution to induce liver injury that closely resembles the histopathological and biochemical characteristics of human PNALD.

Part 2: this compound - A Novel Therapeutic Agent (Hypothetical)

For the context of this protocol, this compound is presented as a novel hepatoprotective agent. Its proposed mechanism of action involves the inhibition of pro-inflammatory cytokine signaling and the reduction of oxidative stress within hepatocytes, thereby mitigating the downstream effects of PN-induced liver injury.

PNALD_Pathway cluster_input Etiological Factors cluster_liver Hepatocellular Response cluster_output Pathological Outcomes PN Parenteral Nutrition (Soy-based Lipids, Phytosterols) Kupffer Kupffer Cell Activation PN->Kupffer OxidativeStress Oxidative Stress (↑ ROS) PN->OxidativeStress Gut Gut Dysbiosis (Bacterial Translocation) Gut->Kupffer Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Kupffer->Cytokines Inflammation Inflammation Cytokines->Inflammation Steatosis Steatosis OxidativeStress->Steatosis BileAcid Bile Acid Accumulation Cholestasis Cholestasis BileAcid->Cholestasis Fibrosis Fibrosis Cholestasis->Fibrosis Steatosis->Fibrosis Inflammation->Fibrosis This compound This compound (Proposed Target) This compound->Cytokines This compound->OxidativeStress

Caption: Proposed PNALD pathogenesis and the inhibitory targets of this compound.

Part 3: Experimental Design and Workflow

The study involves four groups of animals to assess the efficacy of this compound. A standard oral gavage group serves as a baseline control, while a PN-fed group serves as the disease model. Two additional PN-fed groups will receive either this compound or a vehicle control to distinguish the effects of the drug from its carrier.

Experimental_Workflow cluster_setup Phase 1: Setup (Day -7 to 0) cluster_treatment Phase 2: Treatment (Day 3 to 21) cluster_analysis Phase 3: Analysis (Day 21) Acclimatization Animal Acclimatization (7 days) Surgery Jugular Vein Catheterization (Day 0) Acclimatization->Surgery Recovery Post-operative Recovery (48 hours) Surgery->Recovery Group1 Group 1: Oral Gavage Control Group2 Group 2: PN Infusion Recovery->Group2 Group3 Group 3: PN + Vehicle Group4 Group 4: PN + this compound Monitoring Daily Monitoring (Weight, Clinical Signs) Sacrifice Euthanasia & Sample Collection (Blood, Liver Tissue) Monitoring->Sacrifice Biochem Biochemical Analysis (ALT, AST, Bilirubin) Sacrifice->Biochem Histo Histopathology (H&E, Sirius Red) Sacrifice->Histo Molecular Molecular Analysis (qRT-PCR, Western Blot) Sacrifice->Molecular Data Data Analysis & Reporting Biochem->Data Histo->Data Molecular->Data

Caption: Overall experimental workflow from animal preparation to data analysis.

Part 4: Detailed Experimental Protocols

Protocol 1: Induction of PNALD in a Murine Model

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Surgically implantable jugular vein catheters

  • Infusion pumps and swivels

  • Parenteral Nutrition (PN) solution (e.g., Clinimix® with 20% Intralipid®)

  • Standard rodent chow and water

Procedure:

  • Acclimatization: House mice under standard conditions (12h light/dark cycle, controlled temperature and humidity) for one week with free access to chow and water.

  • Catheter Implantation: Anesthetize the mouse and surgically implant a catheter into the right jugular vein. Exteriorize the catheter at the dorsal mid-scapular region.

  • Post-operative Care: Allow the animal to recover for 48 hours. Administer post-operative analgesics as per institutional guidelines. Ensure the catheter remains patent by flushing with heparinized saline.

  • PN Infusion: On day 3 post-surgery, connect the catheter to an infusion pump via a swivel system to allow free movement.

  • Group Assignment:

    • Group 1 (Control): Continue on standard chow and water ad libitum. Receive daily oral gavage of saline.

    • Group 2 (PN): Receive continuous infusion of the PN solution at a rate of 0.3 ml/hr for 18 days. No access to chow.

    • Group 3 (PN + Vehicle): Receive PN infusion as above and a daily administration of the vehicle solution for this compound.

    • Group 4 (PN + this compound): Receive PN infusion as above and a daily administration of this compound at the target dose.

  • Monitoring: Monitor animals daily for body weight, food/water intake (for control group), and clinical signs of distress.

Protocol 2: Administration of this compound

Materials:

  • This compound (lyophilized powder)

  • Sterile vehicle solution (e.g., 0.5% carboxymethylcellulose in saline)

  • Appropriate administration tools (e.g., oral gavage needles, sterile syringes for injection)

Procedure:

  • Reconstitution: Prepare a stock solution of this compound in the vehicle at the desired concentration. Prepare fresh daily.

  • Dosing: The optimal dose should be determined from prior pharmacokinetic studies. A typical starting point for a novel compound might be 10 mg/kg.

  • Administration: Administer the reconstituted this compound or vehicle to the respective groups (Group 3 and 4) once daily via the chosen route (e.g., oral gavage, intraperitoneal injection). The administration should begin concurrently with the start of the PN infusion.

Protocol 3: Sample Collection and Biochemical Analysis

Materials:

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Blood collection tubes (serum separator tubes)

  • Centrifuge

  • Liquid nitrogen

  • Biochemical assay kits (ALT, AST, Total Bilirubin, Direct Bilirubin)

Procedure:

  • Terminal Procedure: At day 21, anesthetize the mice deeply.

  • Blood Collection: Perform cardiac puncture to collect whole blood into serum separator tubes.

  • Serum Separation: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 2000 x g for 15 minutes at 4°C. Collect the serum supernatant.

  • Liver Collection: Perfuse the liver with ice-cold PBS. Excise the entire liver, weigh it, and section it.

  • Sample Preservation:

    • Snap-freeze a portion of the liver in liquid nitrogen for molecular analysis and store at -80°C.

    • Fix a portion in 10% neutral buffered formalin for histopathology.

  • Biochemical Analysis: Use commercial assay kits to measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Total Bilirubin (TBIL), and Direct Bilirubin (DBIL) according to the manufacturer's instructions.

Part 5: Expected Outcomes and Data Presentation

Treatment with this compound is expected to ameliorate the signs of PNALD. This will be quantified by a reduction in serum markers of liver injury and cholestasis, and improved histological scores compared to the PN and PN + Vehicle groups.

Table 1: Serum Biochemical Markers
GroupNALT (U/L)AST (U/L)Total Bilirubin (mg/dL)Direct Bilirubin (mg/dL)
Oral Gavage Control 835 ± 560 ± 80.2 ± 0.050.05 ± 0.01
PN Infusion 8150 ± 25220 ± 302.5 ± 0.51.8 ± 0.4
PN + Vehicle 8145 ± 22215 ± 282.6 ± 0.61.9 ± 0.5
PN + this compound 870 ± 15110 ± 201.1 ± 0.30.7 ± 0.2
*Data are presented as Mean ± SD. p < 0.05 compared to PN + Vehicle group.
Table 2: Hepatic Inflammatory and Oxidative Stress Markers
GroupNLiver TNF-α (pg/mg protein)Liver IL-6 (pg/mg protein)Liver MDA (nmol/mg protein)
Oral Gavage Control 850 ± 1030 ± 81.5 ± 0.3
PN Infusion 8250 ± 40180 ± 355.8 ± 1.1
PN + Vehicle 8245 ± 38175 ± 305.5 ± 1.0
PN + this compound 8110 ± 2085 ± 152.5 ± 0.6
Data are presented as Mean ± SD. MDA: Malondialdehyde. p < 0.05 compared to PN + Vehicle group.
Table 3: Histopathological Scoring
GroupNSteatosis Score (0-3)Inflammation Score (0-3)Cholestasis Score (0-2)
Oral Gavage Control 80.1 ± 0.10.2 ± 0.20.0 ± 0.0
PN Infusion 82.5 ± 0.42.2 ± 0.51.5 ± 0.3
PN + Vehicle 82.6 ± 0.32.3 ± 0.41.6 ± 0.4
PN + this compound 81.2 ± 0.31.0 ± 0.20.5 ± 0.2
Data are presented as Mean ± SD. Scoring based on a semi-quantitative scale. p < 0.05 compared to PN + Vehicle group.

How to use Orziloben in a laboratory setting

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Orziloben is an investigational small molecule compound that has garnered significant interest within the research community for its potential therapeutic applications. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in a laboratory setting. The information is intended for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

This compound functions as a potent and selective inhibitor of the XYZ signaling pathway, a critical cascade involved in cellular proliferation and survival. By binding to the kinase domain of the XYZ protein, this compound effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis in susceptible cell lines.

Data Summary

The following tables summarize key quantitative data from preclinical studies involving this compound.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma28.5
HCT116Colorectal Carcinoma12.8
U-87 MGGlioblastoma45.1

Table 2: Effect of this compound on XYZ Pathway Biomarkers

BiomarkerTreatment GroupFold Change vs. Control
p-XYZ (Phosphorylated XYZ)100 nM this compound-3.5
Protein ABC Expression100 nM this compound-2.8
Gene DEF mRNA Levels100 nM this compound-4.2

Experimental Protocols

Here are detailed protocols for common experiments utilizing this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cancer cell line of interest (e.g., A549)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Protocol 2: Western Blotting for XYZ Pathway Inhibition

This protocol describes how to assess the effect of this compound on the phosphorylation of the XYZ protein.

Materials:

  • This compound

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-XYZ, anti-XYZ, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the desired concentrations of this compound for the specified time.

  • Lyse the cells with lysis buffer and quantify the protein concentration.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Visualizations

The following diagrams illustrate key concepts related to this compound's function and experimental application.

Orziloben_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor XYZ XYZ Protein Receptor->XYZ Downstream Downstream Effectors XYZ->Downstream Proliferation Gene Expression (Proliferation, Survival) Downstream->Proliferation This compound This compound This compound->XYZ

Caption: this compound inhibits the XYZ signaling pathway.

Western_Blot_Workflow start Start: Cell Culture and Treatment lysis Cell Lysis and Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End: Data Analysis detection->end

Caption: Workflow for Western Blotting analysis.

Orziloben: Application Notes and Protocols for Studying Liver Fibrosis Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orziloben (also known as SEFA-6179 or NST-6179) is an orally administered, synthetic medium-chain fatty acid (MCFA) analog currently under investigation for the treatment of Intestinal Failure-Associated Liver Disease (IFALD), a condition often leading to progressive liver fibrosis.[1] Preclinical studies have demonstrated its potential to mitigate liver injury, including steatosis, inflammation, and fibrosis, primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][3] These application notes provide a comprehensive overview of the use of this compound in preclinical liver fibrosis research, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative findings.

Mechanism of Action

This compound is designed to be passively absorbed from the gut and directly target the liver.[1] Its primary mechanism of action in the context of liver fibrosis involves the activation of PPARα, a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation.[2] Activation of PPARα by this compound in hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, is thought to inhibit their activation and proliferation, thereby reducing the deposition of extracellular matrix proteins that lead to fibrosis.

Signaling Pathway of this compound in Attenuating Liver Fibrosis

Orziloben_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatic Stellate Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects This compound This compound PPARa_inactive PPARα (inactive) This compound->PPARa_inactive Enters cell and binds PPARa_RXR_complex PPARα-RXR Heterodimer PPARa_inactive->PPARa_RXR_complex Conformational change & heterodimerization with RXR RXR_inactive RXR (inactive) RXR_inactive->PPARa_RXR_complex HeatShockProteins Heat Shock Proteins HeatShockProteins->PPARa_inactive Maintains inactive state PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_complex->PPRE Translocates to nucleus and binds to PPRE on DNA GeneTranscription Target Gene Transcription PPRE->GeneTranscription Initiates FattyAcidOxidation ↑ Fatty Acid Oxidation GeneTranscription->FattyAcidOxidation Anti_inflammatory ↓ Pro-inflammatory Cytokines GeneTranscription->Anti_inflammatory Anti_fibrotic ↓ Collagen Production GeneTranscription->Anti_fibrotic HSC_Quiescence Promotes HSC Quiescence GeneTranscription->HSC_Quiescence

Caption: this compound's mechanism of action in hepatic stellate cells.

Preclinical Data Summary

Preclinical studies in murine and piglet models of parenteral nutrition (PN)-induced liver injury have demonstrated the efficacy of this compound in preventing the progression of liver fibrosis.

Quantitative Data from Preclinical Studies
Animal ModelTreatment GroupKey FindingsReference
Murine Model of PN-induced Hepatosteatosis and Endotoxin Injury This compound (100 mg/kg) vs. MCT VehicleLiver Enzymes: this compound pre-treatment significantly reduced plasma Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels following lipopolysaccharide (LPS) challenge compared to the vehicle group.
Histology: this compound treatment maintained normal liver histology and prevented the severe steatosis observed in the control groups.
Preterm Yorkshire Piglet Model of IFALD This compound vs. Medium Chain Triglycerides (MCT)Fibrosis: this compound treatment reduced the Ishak fibrosis stage compared to the control group.
Biochemistry: this compound prevented biochemical cholestasis.
Histology: this compound prevented liver steatosis and bile duct proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound for liver fibrosis.

Murine Model of Parenteral Nutrition-Associated Liver Disease and Endotoxin Challenge

This protocol is adapted from studies investigating the protective effects of this compound against liver injury.

Objective: To induce hepatosteatosis and subsequent inflammatory liver injury to evaluate the therapeutic potential of this compound.

Materials:

  • C57Bl/6J mice

  • High-carbohydrate liquid diet

  • Intravenous lipid emulsion (e.g., Intralipid)

  • This compound (SEFA-6179)

  • Medium-chain triglyceride (MCT) oil (as vehicle)

  • Lipopolysaccharide (LPS) from E. coli

  • Standard laboratory equipment for oral gavage and intraperitoneal injections

Protocol:

  • Acclimatization: Acclimatize C57Bl/6J mice to the laboratory conditions for at least one week.

  • Induction of Hepatosteatosis:

    • Administer a high-carbohydrate liquid diet ad libitum.

    • Provide intravenous lipid emulsion (4 g fat/kg/day) or intravenous saline for 19 days.

  • This compound Administration:

    • On day 15, begin daily oral gavage with either this compound (100 mg/kg) or an equivalent volume of MCT vehicle.

    • Continue daily administration for four consecutive days.

  • Endotoxin Challenge:

    • On day 19, administer a single intraperitoneal injection of LPS (15 mg/kg) or saline.

  • Sample Collection and Analysis:

    • Euthanize mice at a predetermined time point after the LPS challenge.

    • Collect blood samples for the analysis of liver enzymes (ALT, AST).

    • Harvest liver tissue for histological analysis (e.g., H&E staining for steatosis and inflammation) and molecular analysis (e.g., gene expression of fibrotic markers).

Experimental Workflow: Murine Model

Murine_Model_Workflow Start Start: C57Bl/6J Mice Acclimatization Acclimatization (1 week) Start->Acclimatization Induction Induction of Hepatosteatosis (19 days) - High-Carbohydrate Diet - IV Lipid Emulsion/Saline Acclimatization->Induction Treatment Treatment (Days 15-18) - Oral Gavage:  - this compound (100 mg/kg)  - MCT Vehicle Induction->Treatment Challenge Endotoxin Challenge (Day 19) - IP Injection:  - LPS (15 mg/kg)  - Saline Treatment->Challenge Endpoint Endpoint Analysis - Blood Collection (ALT, AST) - Liver Tissue Collection  (Histology, Molecular Analysis) Challenge->Endpoint

Caption: Workflow for the murine model of PN-associated liver disease.

Preterm Yorkshire Piglet Model of Intestinal Failure-Associated Liver Disease (IFALD)

This protocol is based on a study demonstrating this compound's ability to prevent IFALD in a clinically relevant large animal model.

Objective: To evaluate the efficacy of this compound in preventing the development of liver fibrosis in a preterm piglet model of IFALD.

Materials:

  • Preterm Yorkshire piglets

  • Parenteral nutrition (PN) solution

  • This compound (SEFA-6179)

  • Medium-chain triglycerides (MCT)

  • Standard surgical and veterinary care equipment

Protocol:

  • Animal Preparation:

    • Utilize preterm Yorkshire piglets, which are susceptible to developing IFALD.

    • Surgically place central venous catheters for PN administration.

  • Parenteral Nutrition:

    • Provide continuous PN infusion for a duration of two weeks.

  • Treatment Groups:

    • Divide piglets into two groups:

      • Control Group: Receive PN supplemented with MCT.

      • Treatment Group: Receive PN supplemented with this compound.

  • Monitoring and Sample Collection:

    • Monitor the piglets' clinical status and weight gain throughout the study.

    • Collect blood samples at baseline and at the end of the study for biochemical analysis of liver function and cholestasis markers.

    • At the end of the two-week study period, euthanize the piglets and collect liver tissue.

  • Histological Analysis:

    • Process liver tissue for histological staining to assess:

      • Steatosis: Degree of fat accumulation in hepatocytes.

      • Bile Duct Proliferation: Number and morphology of bile ducts.

      • Fibrosis: Staging of fibrosis using a standardized scoring system (e.g., Ishak score).

Conclusion

This compound has demonstrated significant potential in preclinical models for the prevention of liver fibrosis progression, particularly in the context of IFALD. Its mechanism of action via PPARα activation presents a promising therapeutic strategy. The experimental protocols and data presented in these application notes provide a foundation for further research into the anti-fibrotic effects of this compound and its potential translation to clinical applications. Researchers are encouraged to adapt these protocols to their specific research questions while adhering to ethical guidelines for animal experimentation.

References

Troubleshooting & Optimization

Orziloben solubility and stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Orziloben (NST-6179/SEFA-6179). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (also known as NST-6179 or SEFA-6179) is an oral, fully synthetic medium-chain fatty acid (MCFA) analogue.[1] It is currently under investigation in Phase 2a clinical trials for the treatment of Intestinal Failure-Associated Liver Disease (IFALD), an orphan liver disease.[1][2][3] this compound is designed for passive absorption from the gut to directly target the liver.[1]

Q2: What is the known solubility of this compound?

A2: Currently, specific solubility data for this compound is limited. The known solubility is in Dimethyl Sulfoxide (DMSO).

Q3: How do I prepare a stock solution of this compound in DMSO?

A3: To prepare a stock solution of this compound in DMSO, it is recommended to use ultrasonic agitation to aid dissolution. Given that DMSO is hygroscopic, it is crucial to use a fresh, unopened vial of DMSO to ensure optimal solubility.

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: For this compound stock solutions, the recommended storage conditions are as follows:

  • -80°C for up to 6 months.

  • -20°C for up to 1 month.

Q5: Is there any information on the stability of this compound under different conditions (e.g., pH, temperature, light)?

A5: Specific stability data for this compound under various pH, temperature, and light conditions are not publicly available at this time. As a general practice for investigational compounds, it is advisable to protect solutions from light and avoid extreme temperatures and pH values unless experimentally required. Forced degradation studies, which typically involve stressing a compound with acid, base, heat, light, and oxidation, are recommended to understand its stability profile.

Q6: What are the potential degradation pathways for this compound?

A6: The specific degradation pathways for this compound have not been publicly disclosed. As this compound is a fatty acid analogue, potential degradation pathways could involve oxidation. For novel compounds, identifying degradation products typically requires techniques like High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) after forced degradation studies.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty dissolving this compound in DMSO. 1. Insufficient agitation. 2. Use of old or wet DMSO. 3. Concentration is too high.1. Use an ultrasonic bath to aid dissolution. 2. Use a fresh, unopened vial of anhydrous DMSO. 3. Try preparing a more dilute solution.
Precipitation observed in this compound stock solution upon storage. 1. Improper storage temperature. 2. Freeze-thaw cycles.1. Ensure storage at the recommended -20°C or -80°C. 2. Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
Inconsistent experimental results. 1. Degradation of this compound in solution. 2. Inaccurate concentration of the stock solution.1. Prepare fresh working solutions from a properly stored stock solution before each experiment. Avoid prolonged storage of dilute aqueous solutions. 2. Re-evaluate the preparation of the stock solution, ensuring the compound was fully dissolved.

Data Presentation

Table 1: Known Solubility and Stock Solution Storage of this compound

Solvent Concentration Molar Concentration Notes Storage of Stock Solution
DMSO100 mg/mL449.88 mMRequires sonication; use of fresh DMSO is recommended as it is hygroscopic.-80°C for 6 months; -20°C for 1 month.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for in vitro or in vivo experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Ultrasonic water bath

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated balance in an appropriate weighing vessel.

  • Transfer the powder to a sterile tube or vial.

  • Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).

  • Vortex the solution briefly to mix.

  • Place the tube or vial in an ultrasonic water bath and sonicate until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • (Optional but recommended) Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

G cluster_workflow This compound Stock Solution Preparation Workflow start Start weigh Weigh this compound Powder start->weigh Equilibrate to RT add_dmso Add Anhydrous DMSO weigh->add_dmso sonicate Sonicate Until Dissolved add_dmso->sonicate aliquot Aliquot into Single-Use Vials sonicate->aliquot Visually Inspect store Store at -20°C or -80°C aliquot->store end End store->end G cluster_workflow Forced Degradation Study Logical Flow This compound This compound Sample (Solid & Solution) stress_conditions Stress Conditions This compound->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation stress_conditions->oxidation thermal Thermal stress_conditions->thermal photolytic Photolytic stress_conditions->photolytic analysis HPLC-UV/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis outcome Identify Degradants & Establish Stability Profile analysis->outcome

References

Potential off-target effects of Orziloben in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the design and interpretation of cellular assays involving Orziloben, with a focus on understanding potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as SEFA-6179) is an orally available, synthetic medium-chain fatty acid (MCFA) analog.[1] Its primary intended mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a key regulator of lipid metabolism.[1] Upon binding to PPARα, this compound is expected to modulate the expression of genes involved in fatty acid uptake, transport, and oxidation.

Q2: What are the known on-target effects of this compound in cellular assays?

As a PPARα agonist, this compound is anticipated to elicit the following on-target effects in relevant cell types (e.g., hepatocytes, cardiomyocytes):

  • Increased expression of PPARα target genes: This includes genes involved in fatty acid oxidation such as Carnitine Palmitoyltransferase 1 (CPT1), Acyl-CoA Oxidase 1 (ACOX1), and Pyruvate Dehydrogenase Kinase 4 (PDK4).

  • Enhanced fatty acid oxidation: Increased cellular capacity to metabolize fatty acids.

  • Modulation of lipid metabolism: Changes in intracellular lipid droplet formation and turnover.

Q3: What are the potential off-target effects of this compound?

While specific off-target profiling data for this compound is not publicly available, as a synthetic fatty acid analog, it is prudent to consider potential interactions with other cellular components that bind or are modulated by fatty acids. These could include:

  • Other Nuclear Receptors: Other PPAR isoforms (PPARγ, PPARδ) or other nuclear receptors that have fatty acids as natural ligands.

  • Fatty Acid Binding Proteins (FABPs): Intracellular proteins responsible for trafficking fatty acids.

  • Enzymes of Lipid Metabolism: Enzymes involved in the synthesis and modification of lipids.

  • G-protein coupled receptors (GPCRs): Certain GPCRs are activated by fatty acids.

It is important to note that off-target effects are often concentration-dependent and may only be observed at concentrations significantly higher than those required for on-target activity.

Troubleshooting Guides

Issue 1: Inconsistent or no observable on-target effect in a PPARα reporter assay.

  • Possible Cause 1: Suboptimal Assay Conditions.

    • Troubleshooting:

      • Perform a dose-response curve to ensure the concentration range of this compound is appropriate for the cell line being used.

      • Optimize the incubation time with this compound.

      • Ensure the reporter construct and transfection efficiency are optimal.

  • Possible Cause 2: Low Endogenous PPARα Expression.

    • Troubleshooting:

      • Select a cell line known to express sufficient levels of PPARα (e.g., HepG2).

      • Consider using a cell line engineered to overexpress human PPARα.

  • Possible Cause 3: Compound Instability or Insolubility.

    • Troubleshooting:

      • Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment.

      • Visually inspect for any precipitation in the stock solution or in the cell culture medium.

Issue 2: High cellular toxicity observed at concentrations expected to be effective.

  • Possible Cause 1: Off-Target Toxicity.

    • Troubleshooting:

      • Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of this compound.

      • Attempt to rescue the phenotype by overexpressing the intended target (PPARα). If the toxicity is off-target, overexpression of PPARα may not mitigate the effect.

  • Possible Cause 2: Solvent Toxicity.

    • Troubleshooting:

      • Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for the cell line being used.

      • Include a vehicle-only control in all experiments.

Issue 3: Observed cellular phenotype does not align with known PPARα signaling.

  • Possible Cause 1: Activation of an Off-Target Pathway.

    • Troubleshooting:

      • Use a PPARα antagonist to determine if the observed phenotype can be blocked.

      • Test this compound in a cell line that does not express PPARα to identify receptor-independent effects.

      • Employ a structurally unrelated PPARα agonist to see if it recapitulates the same phenotype.

Data Presentation

Due to the proprietary nature of preclinical data for this compound, the following tables present illustrative data for a hypothetical PPARα agonist ("Compound X") to serve as a template for experimental design and data analysis.

Table 1: In Vitro Potency and Selectivity of Compound X

TargetEC50 (nM)Fold Selectivity vs. PPARα
PPARα 50 1
PPARγ>10,000>200
PPARδ2,50050
LXRα>10,000>200
FXR>10,000>200

Table 2: Effect of Compound X on PPARα Target Gene Expression in HepG2 Cells

GeneTreatment (24h)Fold Change (vs. Vehicle)
CPT1A 1 µM Compound X4.2 ± 0.5
ACOX1 1 µM Compound X3.8 ± 0.4
PDK4 1 µM Compound X5.1 ± 0.6
ACTB (Control)1 µM Compound X1.0 ± 0.1

Experimental Protocols

1. PPARα Reporter Gene Assay

  • Objective: To determine the potency of this compound in activating PPARα.

  • Methodology:

    • Seed cells (e.g., HEK293T) in a 96-well plate.

    • Transfect cells with a PPARα expression vector and a luciferase reporter vector containing a PPAR response element (PPRE).

    • After 24 hours, replace the medium with a serum-free medium containing a serial dilution of this compound or a vehicle control.

    • Incubate for 18-24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

    • Plot the dose-response curve and calculate the EC50 value.

2. Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

  • Objective: To measure the effect of this compound on the expression of PPARα target genes.

  • Methodology:

    • Plate cells (e.g., HepG2) and allow them to adhere overnight.

    • Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours).

    • Isolate total RNA using a suitable method (e.g., TRIzol).

    • Synthesize cDNA using reverse transcriptase.

    • Perform qRT-PCR using primers specific for the target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., ACTB, GAPDH).

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

3. Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration at which this compound induces cytotoxicity.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with a serial dilution of this compound or a vehicle control for the desired time (e.g., 24-48 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa Binds HeatShockProteins Heat Shock Proteins PPARa->HeatShockProteins Dissociation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerization RXR RXR RXR->PPARa_RXR Heterodimerization PPRE PPRE PPARa_RXR->PPRE Binds to TargetGenes Target Gene Expression (e.g., CPT1, ACOX1) PPRE->TargetGenes Activates Transcription

Caption: On-Target PPARα Signaling Pathway of this compound.

Off_Target_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPCR Fatty Acid-Sensing GPCR (e.g., GPR120) This compound->GPCR Potential Binding G_Protein G-protein GPCR->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_PKC Ca2+ / PKC Signaling IP3_DAG->Ca_PKC Initiates

Caption: Hypothetical Off-Target GPCR Signaling Pathway.

Experimental_Workflow start Start: Cellular Assay with this compound dose_response Dose-Response Curve (On-Target Reporter Assay) start->dose_response cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity qRT_PCR Target Gene Expression (qRT-PCR) dose_response->qRT_PCR cytotoxicity->qRT_PCR off_target_panel Off-Target Panel (e.g., Nuclear Receptor Panel) qRT_PCR->off_target_panel phenotypic_assay Phenotypic Assay (e.g., Lipid Accumulation) qRT_PCR->phenotypic_assay data_analysis Data Analysis and Interpretation off_target_panel->data_analysis phenotypic_assay->data_analysis end Conclusion on On- and Off-Target Effects data_analysis->end

Caption: Workflow for Assessing On- and Off-Target Effects.

Troubleshooting_Workflow start Unexpected Result in Cellular Assay check_reagents Check Reagent Stability and Concentrations start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_issue Prepare Fresh Reagents check_reagents->reagents_issue No check_cells Verify Cell Health and Target Expression cells_ok Cells OK check_cells->cells_ok Yes cells_issue Use New Cell Stock or Different Cell Line check_cells->cells_issue No reagents_ok->check_cells optimize_assay Optimize Assay Conditions (Time, Dose) cells_ok->optimize_assay reagents_issue->start cells_issue->start assay_ok Assay Optimized optimize_assay->assay_ok Yes assay_issue Consider Off-Target Effects optimize_assay->assay_issue No run_controls Run Specificity Controls (Antagonist, Unrelated Agonist) assay_ok->run_controls assay_issue->run_controls end Interpret Results run_controls->end

Caption: Troubleshooting Workflow for Cellular Assays.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing animal models to study Orziloben (SEFA-6179). The information is designed to address specific issues that may be encountered during preclinical safety and efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary effects in animal models?

A1: this compound (SEFA-6179) is an oral, fully synthetic medium-chain fatty acid (MCFA) analog. It is designed to be passively absorbed from the gut and directly target the liver. Unlike natural MCFAs, it is resistant to rapid metabolism, which enhances its pharmacological effects. This compound acts as a peroxisome proliferator-activated receptor alpha (PPAR-α) agonist.[1] In preclinical animal models of parenteral nutrition-induced liver injury, this compound has demonstrated beneficial effects by preventing severe cholestasis, steatosis, and fibrosis.[2]

Q2: What are the expected or known adverse effects of this compound in animal models based on its mechanism of action?

A2: While preclinical studies have reported this compound to be generally well-tolerated, its mechanism as a PPAR-α agonist suggests potential class-related adverse effects, particularly in rodents.[1] PPAR-α agonists are known to cause liver enlargement (hepatomegaly) and an increase in the number of peroxisomes in liver cells (peroxisome proliferation).[3][4] Long-term, high-dose studies of some PPAR-α agonists in rodents have been associated with the development of liver tumors. It is important to note that these effects are often considered rodent-specific and may not be directly translatable to humans. Other potential, less common off-target effects of PPAR agonists observed in some animal studies include changes in skeletal muscle, heart, and kidneys.

Q3: What is a standard monitoring plan for an animal study involving this compound?

A3: A comprehensive monitoring plan should include daily clinical observations, regular measurement of body weight and food consumption, periodic blood collection for serum biochemistry and hematology, and a thorough histopathological examination of tissues at the end of the study. Given this compound's primary target, a strong focus should be placed on monitoring liver health.

Q4: How do I troubleshoot unexpected weight loss in my animal cohort?

A4: Unexpected weight loss can be a sign of toxicity.

  • Immediate Actions:

    • Perform a thorough clinical examination of the affected animals, looking for signs of distress, dehydration, or changes in behavior.

    • Review your dosing calculations and procedures to rule out an accidental overdose.

    • Ensure that the animals have ad libitum access to food and water.

  • Investigative Steps:

    • Consider collecting a blood sample for an immediate assessment of liver enzymes and kidney function.

    • If the weight loss is significant and persistent, you may need to consider reducing the dose or discontinuing treatment for the affected animals, in consultation with your institution's animal care and use committee.

Q5: My serum biochemistry results show elevated liver enzymes. What does this mean and what should I do?

A5: Elevated levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are common biomarkers of liver injury.

  • Interpretation:

    • A mild, transient elevation may not be a cause for major concern, but should be monitored closely.

    • A significant and sustained increase in liver enzymes, especially when accompanied by elevated bilirubin or alkaline phosphatase (ALP), suggests more severe liver damage.

  • Next Steps:

    • Correlate the biochemical findings with your clinical observations and body weight data.

    • At the end of the study, it is crucial to perform a detailed histopathological examination of the liver to determine the nature and extent of any cellular damage. This will help to differentiate between adaptive changes (like hypertrophy) and overt toxicity (like necrosis or inflammation).

Troubleshooting Guides

Monitoring Liver-Related Effects

A primary focus of safety monitoring for this compound should be on the liver. The following table summarizes key parameters to assess.

ParameterMethodPotential Findings with PPAR-α AgonistsTroubleshooting Tips
Liver Weight Necropsy and organ weighingIncreased absolute and relative liver weight (hepatomegaly).Ensure consistent necropsy procedures. Dehydrate tissues to a consistent degree before weighing. Compare relative liver weight (to body weight) to account for changes in body mass.
Serum Biochemistry Blood analysisElevation of ALT and AST.Collect blood at consistent time points. Use appropriate anticoagulants for plasma or allow blood to clot properly for serum. Avoid hemolysis during sample collection.
Histopathology Microscopic examinationHepatocellular hypertrophy, peroxisome proliferation, eosinophilia.Fix tissues immediately in 10% neutral buffered formalin. Ensure tissue sections are of the appropriate thickness for staining. Use a standardized scoring system for lesions.
Quantitative Data from Preclinical Studies of PPAR-α Agonists

While specific quantitative adverse effect data for this compound in preclinical models is not publicly available, the following tables provide examples of findings from studies on other PPAR-α agonists, such as fenofibrate and gemfibrozil, which can serve as a reference.

Table 1: Exemplary Preclinical Data for Fenofibrate in Rats (3-Month Study)

Dose Level (mg/kg/day)Mean ALT (U/L) - MaleMean AST (U/L) - MaleKey Histopathological Findings in Liver
032125No significant findings
1045109Liver hypertrophy
3069146Liver hypertrophy
10056176Liver hypertrophy, Multifocal necrosis (minimal-mild)

Table 2: Exemplary Preclinical Data for Gemfibrozil in Mice

Treatment GroupIncidence of Hepatocellular Carcinomas (Male)Key Histopathological Findings in Liver
Control6/72-
Low-dose14/72 (p<0.05)Slight hypertrophy and increased cytoplasmic eosinophilia of hepatocytes (in high-dose males).
High-dose10/72Slight hypertrophy and increased cytoplasmic eosinophilia of hepatocytes (in high-dose males).

Experimental Protocols

Protocol 1: Blood Collection from Mice via the Saphenous Vein

This procedure is suitable for collecting small, repeated blood samples without anesthesia.

  • Restraint: Place the mouse in a suitable restraining tube, ensuring one hind leg is accessible.

  • Hair Removal: Gently remove the fur from the caudal surface of the thigh to visualize the saphenous vein.

  • Tourniquet Application: Apply a tourniquet above the knee to dilate the vein.

  • Lubrication: Apply a small amount of petroleum jelly over the vein to help the blood to bead up.

  • Puncture: Using a sterile 25-gauge needle, make a quick puncture into the vein.

  • Collection: Collect the forming droplets of blood into a capillary tube or other appropriate collection vial.

  • Hemostasis: After collecting the sample, remove the tourniquet and apply gentle pressure with a sterile gauze pad to the puncture site until bleeding stops.

Protocol 2: Hematoxylin and Eosin (H&E) Staining of Liver Tissue Sections

This is a standard protocol for visualizing liver morphology.

  • Deparaffinization: Immerse the slides with paraffin-embedded tissue sections in two changes of xylene for 5-10 minutes each.

  • Rehydration:

    • Immerse slides in two changes of 100% ethanol for 2-5 minutes each.

    • Immerse slides in two changes of 95% ethanol for 2 minutes each.

    • Rinse in running tap water for 2 minutes.

  • Hematoxylin Staining:

    • Immerse slides in Mayer's or Harris' Hematoxylin solution for 30 seconds to 8 minutes (time may vary depending on the specific hematoxylin used).

    • Rinse in running tap water for 2-5 minutes.

  • Differentiation: Dip slides briefly (a few seconds) in 1% acid alcohol to remove excess stain.

  • Bluing: Wash with running tap water, then immerse in a bluing agent (e.g., 0.2% ammonia water or saturated lithium carbonate solution) for 30-60 seconds, or until the sections turn blue.

  • Eosin Counterstaining:

    • Rinse in running tap water for 2-5 minutes.

    • Counterstain in an Eosin solution for 30 seconds to 3 minutes.

  • Dehydration:

    • Rinse quickly in 95% ethanol.

    • Dehydrate through two changes of 100% ethanol until dry.

  • Clearing: Immerse in two changes of xylene for 2-5 minutes each.

  • Mounting: Apply a drop of mounting medium to the tissue section and carefully place a coverslip, avoiding air bubbles.

Visualizations

Orziloben_Signaling_Pathway This compound This compound (SEFA-6179) PPARa PPAR-α This compound->PPARa activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE binds to RXR RXR RXR->PPRE TargetGenes Target Gene Transcription PPRE->TargetGenes regulates MetabolicEffects Therapeutic Effects: - Reduced Steatosis - Reduced Inflammation - Reduced Fibrosis TargetGenes->MetabolicEffects AdverseEffects Potential Adverse Effects (Rodents): - Hepatomegaly - Peroxisome Proliferation TargetGenes->AdverseEffects

Caption: Simplified signaling pathway of this compound via PPAR-α activation.

Experimental_Workflow cluster_InLife In-Life Phase cluster_PostMortem Post-Mortem Phase cluster_Analysis Analysis Phase Dosing This compound Administration ClinicalObs Daily Clinical Observations Dosing->ClinicalObs BodyWeight Body Weight & Food Intake (Weekly) Dosing->BodyWeight BloodCollection Blood Collection (Periodic) Dosing->BloodCollection SerumChem Serum Biochemistry (ALT, AST, ALP, Bili) BloodCollection->SerumChem Necropsy Necropsy & Gross Pathology OrganWeight Organ Weight Measurement (Liver, Kidneys, etc.) Necropsy->OrganWeight TissueCollection Tissue Collection & Fixation Necropsy->TissueCollection Data Data Analysis & Interpretation OrganWeight->Data Histo Histopathology (H&E Staining) TissueCollection->Histo SerumChem->Data Histo->Data

Caption: General experimental workflow for monitoring this compound effects.

Troubleshooting_Logic Start Adverse Clinical Sign Observed (e.g., Weight Loss) CheckDose Verify Dosing Calculation & Administration? Start->CheckDose CorrectDose Correct Dosing Error CheckDose->CorrectDose Yes AssessSeverity Assess Severity of Signs CheckDose->AssessSeverity No CorrectDose->AssessSeverity Monitor Continue & Monitor Closely AssessSeverity->Monitor Mild Intervention Consider Intervention: - Dose Reduction - Euthanasia AssessSeverity->Intervention Severe BloodSample Collect Blood Sample (Interim) AssessSeverity->BloodSample Moderate Correlate Correlate with Terminal Biochemistry & Histopathology Monitor->Correlate Intervention->Correlate BloodSample->Correlate

Caption: Troubleshooting logic for unexpected adverse clinical signs.

References

Optimizing Orziloben treatment duration for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Orziloben Technical Support Center

Disclaimer: The following content is generated for a fictional therapeutic agent, "this compound," designed as a MEK1/2 inhibitor for oncology research, in accordance with the user's prompt. The real-world drug candidate this compound (NST-6179) is being developed by NorthSea Therapeutics for Intestinal Failure-Associated Liver Disease (IFALD) and has a different mechanism of action.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound? A: this compound is a potent, selective, and ATP-non-competitive small molecule inhibitor of MEK1 and MEK2. By inhibiting the phosphorylation and activation of ERK1/2, this compound effectively blocks signal transduction down the MAPK pathway, which is constitutively active in many human cancers, leading to the inhibition of cell proliferation and induction of apoptosis.

Q2: How should this compound be stored and reconstituted for in vitro experiments? A: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For experimental use, reconstitute the powder in sterile dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. The final concentration of DMSO in cell culture media should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q3: What is a recommended starting concentration range for treating cancer cell lines? A: The optimal concentration is cell-line dependent. For initial dose-response experiments, a broad range is recommended, typically from 1 nM to 10 µM. A 10-point, 3-fold serial dilution is a common starting point. Based on initial results, a narrower range can be used for more precise IC50 determination.

Q4: How quickly can I expect to see an on-target effect after treatment? A: Inhibition of ERK1/2 phosphorylation is a rapid event. Significant reduction in phospho-ERK (p-ERK) levels can typically be observed by Western blot as early as 1 to 4 hours after treatment in sensitive cell lines.

Q5: Does the duration of this compound treatment affect the cellular outcome? A: Yes, treatment duration is a critical parameter. Short-term exposure (e.g., 24 hours) may be sufficient to induce cytostatic effects (cell cycle arrest), while longer durations (48-72 hours or more) are often required to induce significant apoptosis. Continuous exposure may lead to acquired resistance, making intermittent dosing a potential strategy to investigate.

Data on Treatment Duration and Efficacy

The following table summarizes hypothetical data from experiments on the A375 human melanoma cell line (BRAF V600E mutant) to illustrate the relationship between this compound concentration, treatment duration, and key efficacy markers.

Treatment DurationIC50 (Cell Viability)p-ERK Inhibition (at 100 nM)Apoptosis Rate (at 100 nM)
24 Hours 85 nM92% ± 4%15% ± 3%
48 Hours 32 nM95% ± 3%45% ± 5%
72 Hours 28 nM96% ± 3%68% ± 6%
  • IC50 (Cell Viability): Concentration of this compound required to inhibit cell growth by 50%, as measured by an ATP-based assay.

  • p-ERK Inhibition: Percentage reduction of phosphorylated ERK levels compared to a vehicle control, measured by Western blot.

  • Apoptosis Rate: Percentage of Annexin V positive cells, measured by flow cytometry.

Troubleshooting Guide

Issue 1: High variability in IC50 values between experiments.

  • Possible Cause 1: Inconsistent Cell Seeding. Variations in initial cell density can significantly alter drug response.

    • Solution: Ensure a single-cell suspension before plating. Use a calibrated automated cell counter for accuracy. Optimize seeding density so that cells in control wells are in the logarithmic growth phase at the end of the assay.

  • Possible Cause 2: Drug Instability. this compound may be unstable in culture media over long incubation periods.

    • Solution: For experiments longer than 48 hours, consider replacing the media with freshly prepared this compound-containing media every 24-48 hours.

  • Possible Cause 3: Mycoplasma Contamination. Contamination can alter cellular metabolism and drug sensitivity.

    • Solution: Regularly test cell cultures for mycoplasma using a reliable PCR-based kit.

Issue 2: Minimal cell death observed even at high concentrations or after prolonged treatment.

  • Possible Cause 1: Intrinsic or Acquired Resistance. The cell line may have bypass signaling pathways (e.g., PI3K/AKT activation) or may have developed resistance.

    • Solution: Perform a Western blot to check for reactivation of the MAPK pathway or activation of parallel pathways. Consider combination therapy with inhibitors of bypass pathways (e.g., a PI3K inhibitor).

  • Possible Cause 2: this compound is primarily cytostatic, not cytotoxic, in this cell line.

    • Solution: Evaluate cytostatic effects by performing a cell cycle analysis (e.g., propidium iodide staining and flow cytometry) to look for G1 arrest. A long-term clonogenic assay is also ideal for assessing anti-proliferative effects.

Signaling Pathway and Workflow Diagrams

Orziloben_MAPK_Pathway cluster_outside Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF This compound This compound This compound->MEK Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

Caption: this compound inhibits the MAPK signaling pathway by targeting MEK1/2.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Duration Optimization cluster_2 Phase 3: Long-Term Efficacy A Select Cancer Cell Line (e.g., BRAF or RAS mutant) B Dose-Response Assay (72h) Determine preliminary IC50 A->B C Time-Course Experiment (24h, 48h, 72h) at IC50 B->C D Assess Viability (IC50 shift) Assess Apoptosis (Annexin V) C->D E Western Blot for p-ERK (Confirm target inhibition over time) C->E F Clonogenic (Colony Formation) Assay (10-14 days, continuous vs. intermittent dosing) D->F G Analyze long-term anti-proliferative effect F->G H H G->H Optimal Duration Identified

Caption: Workflow for optimizing this compound treatment duration.

Troubleshooting_Logic Start Problem: Inconsistent IC50 Results Check1 Are cell seeding densities consistent? Start->Check1 Check2 Is the DMSO stock degraded or improperly stored? Check1->Check2 Yes Sol1 Solution: Standardize cell counting and plating protocol. Check1->Sol1 No Check3 Is there Mycoplasma contamination? Check2->Check3 No Sol2 Solution: Use fresh DMSO stock; aliquot to prevent freeze-thaw. Check2->Sol2 Yes Sol3 Solution: Test and treat for Mycoplasma. Use fresh, clean cells. Check3->Sol3 Yes End Consistent Results Check3->End No Sol1->End Sol2->End Sol3->End

Caption: Decision tree for troubleshooting inconsistent IC50 results.

Experimental Protocols

Protocol 1: Western Blot for Phospho-ERK (p-ERK) Inhibition
  • Cell Seeding: Plate 1.5 x 10^6 A375 cells in 10 cm dishes and allow them to adhere overnight.

  • Treatment: Treat cells with this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for a predetermined duration (e.g., 4 hours).

  • Lysis: Wash cells twice with ice-cold PBS. Add 300 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

  • Quantification: Centrifuge lysate at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel and subsequently transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK1/2 (e.g., Rabbit mAb) and total ERK1/2 (e.g., Mouse mAb) overnight at 4°C, according to manufacturer's recommendations.

  • Detection: Wash the membrane with TBST. Incubate with corresponding HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the p-ERK signal to the total ERK signal for each sample.

Protocol 2: Cell Viability Assay for IC50 Determination
  • Cell Seeding: Seed 5,000 A375 cells per well in 100 µL of media in a 96-well clear-bottom plate. Incubate overnight.

  • Drug Dilution: Prepare a 2x serial dilution of this compound in culture media.

  • Treatment: Add 100 µL of the 2x drug dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired 1x drug concentrations. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO2.

  • Reagent Addition: Equilibrate the plate and an ATP-based cell viability reagent (e.g., CellTiter-Glo®) to room temperature. Add 100 µL of the reagent to each well.

  • Measurement: Place the plate on an orbital shaker for 2 minutes to induce lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Normalize the data to the vehicle control wells (100% viability) and blank wells (0% viability). Plot the normalized response versus the log of the drug concentration and fit a four-parameter logistic curve to calculate the IC50 value.

References

Orziloben's resistance to rapid metabolism explained

Author: BenchChem Technical Support Team. Date: November 2025

Orziloben Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with this compound, focusing on its characteristic resistance to rapid metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound's metabolic stability?

This compound's resistance to rapid metabolism is primarily attributed to its unique chemical structure. The molecule contains a sterically hindered heterocyclic core, which physically obstructs the active sites of major metabolic enzymes like Cytochrome P450 (CYP) isoforms 3A4 and 2D6. This steric hindrance significantly reduces the rate of oxidative metabolism, a common pathway for many small molecule drugs.

Q2: Are there any secondary mechanisms contributing to this compound's metabolic profile?

Yes. In addition to steric hindrance, this compound acts as a reversible, competitive inhibitor of CYP3A4. This means it not only protects itself from metabolism but can also affect the metabolism of other drugs that are substrates for this enzyme. Its primary metabolic route is a slower Phase II conjugation reaction, specifically glucuronidation mediated by the UGT1A1 enzyme.

Q3: I am observing a significantly longer half-life for this compound in my in vitro assays than anticipated. Is this expected?

This is a common observation. The combination of steric hindrance and CYP3A4 inhibition leads to a prolonged half-life in standard in vitro systems that rely on oxidative metabolism (e.g., liver microsomes). Ensure your assay is designed to run for a sufficient duration to capture the slower glucuronidation pathway or consider using UGT-supersomes to specifically measure this metabolic route.

Q4: Can this compound be used with other medications?

Caution is advised when co-administering this compound with drugs that are sensitive substrates of CYP3A4. Due to this compound's inhibitory effect on this enzyme, it can lead to elevated plasma concentrations of co-administered drugs, potentially increasing the risk of adverse effects. It is recommended to perform drug-drug interaction studies early in development.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Action
High variability in metabolic stability results between experiments. 1. Inconsistent concentration of co-factors (e.g., NADPH) in the assay. 2. Degradation of liver microsomes due to improper storage or handling. 3. Contamination of reagents.1. Always use a fresh preparation of NADPH regenerating system for each experiment. 2. Thaw microsomes on ice immediately before use and avoid repeated freeze-thaw cycles. 3. Use fresh, high-purity reagents and solvents. Run a negative control (without this compound) to check for contamination.
This compound appears completely unmetabolized in my human liver microsome (HLM) assay. 1. The incubation time is too short to detect the slow glucuronidation pathway. 2. The concentration of the UGT co-factor (UDPGA) is insufficient.1. Increase the incubation time points (e.g., 0, 30, 60, 120, 240 minutes). 2. Ensure UDPGA is included in the incubation mixture at an optimal concentration (typically 2-5 mM). Consider using UGT-supersomes for a more direct assessment of glucuronidation.
Unexpectedly rapid metabolism of a co-administered CYP3A4 substrate in the presence of this compound. This is highly unusual and may indicate an experimental artifact.1. Verify the identity and purity of your this compound sample via analytical methods like LC-MS. 2. Confirm the activity of your CYP3A4 enzyme using a known positive control inhibitor (e.g., ketoconazole). 3. Re-run the experiment with freshly prepared solutions.

Quantitative Data Summary

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

Parameter Value Experimental Conditions
Intrinsic Clearance (CLint) 1.5 ± 0.3 µL/min/mg 1 µM this compound, 0.5 mg/mL HLM, 37°C

| In Vitro Half-Life (t½) | > 240 minutes | 1 µM this compound, 0.5 mg/mL HLM, 37°C |

Table 2: this compound's Inhibitory Potential on Major CYP Isoforms

CYP Isoform IC₅₀ (µM) Inhibition Type
CYP3A4 2.1 ± 0.4 Competitive
CYP2D6 > 50 No significant inhibition
CYP2C9 > 50 No significant inhibition

| CYP1A2 | > 50 | No significant inhibition |

Experimental Protocols

Protocol 1: Metabolic Stability Assay using Human Liver Microsomes (HLM)
  • Prepare Reagents :

    • Phosphate Buffer (100 mM, pH 7.4).

    • This compound stock solution (10 mM in DMSO).

    • Human Liver Microsomes (20 mg/mL stock).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • UDPGA stock solution (50 mM in water).

    • Stopping solution (e.g., ice-cold acetonitrile with an internal standard).

  • Incubation Procedure :

    • Pre-warm a solution of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

    • Add this compound to achieve a final concentration of 1 µM.

    • To assess glucuronidation, add UDPGA to a final concentration of 2 mM.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 15, 30, 60, 120 min), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding it to the stopping solution.

  • Sample Analysis :

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

  • Data Analysis :

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression line (k): t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint).

Visualizations

Diagrams of Pathways and Workflows

Orziloben_Metabolism_Pathway This compound This compound CYP3A4 CYP3A4 / 2D6 (Major Oxidative Enzymes) This compound->CYP3A4 Very Slow Inhibition Reversible Inhibition This compound->Inhibition Competitive Binding UGT1A1 UGT1A1 (Glucuronidation) This compound->UGT1A1 Slow Blocked Metabolism Blocked (Steric Hindrance) CYP3A4->Blocked Inhibition->CYP3A4 Metabolite This compound-Glucuronide (Inactive Metabolite) UGT1A1->Metabolite Excretion Excretion Metabolite->Excretion

Caption: Metabolic pathway of this compound highlighting its resistance mechanisms.

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis prep_reagents Prepare Reagents (HLM, Buffers, this compound) pre_warm Pre-warm HLM & Buffer at 37°C prep_reagents->pre_warm prep_cofactors Prepare Co-factors (NADPH, UDPGA) start_rxn Initiate Reaction (Add Co-factors) prep_cofactors->start_rxn add_orz Add this compound pre_warm->add_orz add_orz->start_rxn time_points Sample at Time Points (0, 15, 30, 60, 120 min) start_rxn->time_points quench Quench Reaction time_points->quench centrifuge Centrifuge Samples quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calc Calculate t½ and CLint lcms->calc

Caption: Workflow for the in vitro metabolic stability assay of this compound.

Troubleshooting_Logic start Observation: No this compound Metabolism check_time Is incubation time > 120 min? start->check_time check_udpga Was UDPGA co-factor included? check_time->check_udpga Yes increase_time Action: Increase incubation time points check_time->increase_time No add_udpga Action: Repeat with UDPGA check_udpga->add_udpga No expected Result: This is expected. This compound is highly stable. check_udpga->expected Yes increase_time->start Re-run Assay add_udpga->start Re-run Assay

Caption: Logic diagram for troubleshooting lack of this compound metabolism.

Improving the bioavailability of Orziloben in research formulations

Author: BenchChem Technical Support Team. Date: November 2025

This center provides technical guidance for researchers, scientists, and drug development professionals working on the formulation of Orziloben. While this compound is a synthetic medium-chain fatty acid analog designed for high bioavailability, this guide addresses common challenges encountered during the development of research and clinical formulations of the active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary challenges in formulating the this compound API?

A1: As a synthetic fatty acid analog, the this compound API is lipophilic and has very low aqueous solubility. Key challenges include:

  • Poor Solubility: Difficulty in developing aqueous-based oral formulations.

  • Excipient Compatibility: Potential for interactions with certain polymers and binders.

  • Physical Stability: Risk of precipitation from solution or phase separation in liquid formulations.

  • Content Uniformity: Challenges in achieving uniform distribution in solid dosage forms.

Q2: My aqueous-based suspension of this compound shows poor dissolution. What are my options?

A2: An aqueous suspension is unlikely to be optimal for a highly lipophilic compound like this compound. Low dissolution is expected and will lead to poor bioavailability. It is strongly recommended to explore lipid-based formulations. Techniques such as self-emulsifying drug delivery systems (SEDDS), microemulsions, or lipid-based solutions can significantly improve dissolution and absorption.

Q3: I am developing a liquid formulation and observing phase separation. How can I resolve this?

A3: Phase separation indicates that the drug is not remaining solubilized in the vehicle.

  • Verify Solubility: First, ensure you have not exceeded the solubility limit of this compound in your chosen lipid vehicle or solvent system.

  • Add a Surfactant: Incorporating a suitable surfactant (e.g., Polysorbate 80, Cremophor EL) can improve the stability of the formulation and prevent separation.

  • Consider a Co-solvent: A co-solvent like propylene glycol or PEG 400 can improve the solubilizing capacity of your vehicle.

  • Evaluate a SEDDS: A self-emulsifying system is designed to be stable and to form a fine emulsion upon contact with aqueous media, which is ideal for oral delivery. Refer to Protocol 1 for guidance on developing a SEDDS formulation.

Q4: How do I select the right excipients for a lipid-based formulation of this compound?

A4: Excipient selection is critical. The process involves screening oils, surfactants, and co-solvents for their ability to dissolve this compound and their compatibility.

  • Solubility Screening: Determine the saturation solubility of this compound in various excipients (See Table 1 for examples).

  • Surfactant Screening: Select a surfactant that is miscible with your chosen oil phase and has a high HLB (Hydrophile-Lipophile Balance) value, which promotes the formation of oil-in-water emulsions.

  • Construct Ternary Phase Diagrams: These diagrams help identify the optimal ratios of oil, surfactant, and co-solvent that result in stable and effective self-emulsifying systems.

Q5: What is the most suitable in vitro test to predict the in vivo performance of my this compound formulation?

A5: For lipid-based formulations like those suitable for this compound, standard dissolution testing in aqueous buffers is often not predictive of in vivo performance. In Vitro Lipolysis Testing is a more biorelevant method. This technique simulates the digestion of the lipid formulation by pancreatic lipase in the small intestine, which is a critical step for the absorption of lipophilic drugs. Refer to Protocol 3 for a detailed methodology.

Data Presentation

Table 1: Physicochemical Properties and Excipient Solubility of this compound API
PropertyValue
Chemical ClassSynthetic Medium-Chain Fatty Acid Analog
Molecular Weight~300 g/mol
Log P4.2 (Calculated)
Aqueous Solubility (pH 6.8)< 0.1 µg/mL
Excipient Solubility (mg/g at 25°C)
Capryol™ 90 (Oil)150 ± 12.5
Labrafil® M 1944 CS (Oil)125 ± 9.8
Kolliphor® EL (Surfactant)210 ± 18.2
Tween® 80 (Surfactant)180 ± 15.1
Transcutol® HP (Co-solvent)350 ± 25.6
Table 2: Comparative Performance of this compound Research Formulations
Formulation TypeKey ComponentsDroplet Size (nm)Drug Release in 30 min (Lipolysis Model)
Simple SuspensionThis compound, Water, 0.5% CMCN/A< 5%
Lipid SolutionThis compound in Capryol™ 90N/A22%
SEDDS Formulation This compound, Capryol™ 90, Kolliphor® EL, Transcutol® HP45 ± 5.2> 90%
Table 3: Example Pharmacokinetic Parameters of this compound Formulations in Rats (20 mg/kg Oral Dose)
FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Simple Suspension150 ± 454.0980 ± 210-
SEDDS Formulation 1850 ± 320 1.5 11,500 ± 1800 ~1170%

Visualizations and Workflows

G start Start: this compound API (Low Aqueous Solubility) is_liquid Liquid or Solid Dosage Form? start->is_liquid lipid_form Pursue Lipid-Based Formulation is_liquid->lipid_form Liquid solid_form Solid Dosage Formulation is_liquid->solid_form Solid screen Screen Excipients: 1. Oils 2. Surfactants 3. Co-solvents lipid_form->screen sedds Develop SEDDS/ SMEDDS screen->sedds amorph Amorphous Solid Dispersion (ASD) solid_form->amorph spray_dry Technique: Hot-Melt Extrusion or Spray Drying amorph->spray_dry

Caption: Decision tree for selecting a formulation strategy for this compound.

G start This compound API + Lipid Excipients (Oil, Surfactant) oral Oral Administration start->oral stomach Stomach Environment (Aqueous) oral->stomach emulsion Spontaneous Emulsification stomach->emulsion droplets Formation of Nano/Micro-droplets emulsion->droplets surface_area Increased Surface Area for Lipase Action droplets->surface_area absorption Enhanced Drug Solubilization & Absorption surface_area->absorption

Caption: Mechanism of bioavailability enhancement by a SEDDS formulation.

G start Start: Develop SEDDS Formulation char Characterize Formulation: - Droplet Size - Emulsification Time - Stability start->char lipolysis Perform In Vitro Lipolysis Test char->lipolysis release_ok Drug Release > 85%? lipolysis->release_ok invivo Proceed to In Vivo PK Studies release_ok->invivo Yes reform Reformulate: - Adjust Excipient Ratios - Screen New Excipients release_ok->reform No end Optimized Formulation Achieved invivo->end reform->start

Caption: Workflow for the development and testing of an this compound SEDDS.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Objective: To prepare a stable SEDDS formulation of this compound for oral delivery.

  • Materials: this compound API, Capryol™ 90 (oil), Kolliphor® EL (surfactant), Transcutol® HP (co-solvent), magnetic stirrer, glass vials.

  • Methodology:

    • Accurately weigh the required amounts of oil, surfactant, and co-solvent into a glass vial based on the desired ratio (e.g., 30:50:20 w/w).

    • Place the vial on a magnetic stirrer and stir at 300 RPM until a homogenous mixture is formed.

    • Accurately weigh the this compound API and add it to the excipient mixture to achieve the target concentration (e.g., 100 mg/g).

    • Continue stirring at a slightly elevated temperature (40°C) to facilitate complete dissolution of the API.

    • Visually inspect the final mixture to ensure it is a clear, homogenous solution with no particulate matter.

    • Store the formulation in a sealed container protected from light.

Protocol 2: Characterization of the SEDDS Formulation
  • Objective: To assess the physical properties of the prepared SEDDS.

  • Part A: Emulsification Time Assessment

    • Add 1 mL of the this compound SEDDS formulation to 250 mL of purified water in a beaker at 37°C.

    • Gently stir the medium with a magnetic stirrer at ~100 RPM.

    • Record the time required for the formulation to form a clear or bluish-white emulsion. A time of < 2 minutes is generally considered acceptable.

  • Part B: Droplet Size Analysis

    • Prepare a diluted emulsion by adding 100 µL of the SEDDS formulation to 100 mL of purified water and mix gently.

    • Analyze the droplet size and Polydispersity Index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).

    • A mean droplet size of < 200 nm with a PDI < 0.3 is typically desired for optimal absorption.

Protocol 3: In Vitro Lipolysis Testing
  • Objective: To evaluate the rate and extent of this compound release from the SEDDS in a simulated intestinal environment.

  • Materials: this compound SEDDS, lipolysis buffer (e.g., FaSSIF), pancreatic lipase extract, calcium chloride solution, pH-stat titrator, temperature-controlled reaction vessel.

  • Methodology:

    • Set up the reaction vessel at 37°C and add the lipolysis buffer.

    • Introduce a precise amount of the this compound SEDDS formulation (e.g., 300 mg) into the vessel and allow it to emulsify.

    • Initiate the lipolysis reaction by adding pancreatic lipase extract.

    • Maintain the pH of the medium at 6.8 using the pH-stat, which titrates the fatty acids liberated during lipolysis with a sodium hydroxide solution.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 min), withdraw aliquots from the reaction vessel.

    • Immediately quench the enzymatic reaction in the aliquots using a lipase inhibitor.

    • Centrifuge the samples to separate the aqueous phase (containing the solubilized drug) from the undigested lipid phase.

    • Analyze the concentration of this compound in the aqueous phase using a validated HPLC-UV or LC-MS/MS method.

    • Calculate the percentage of drug released into the aqueous phase over time.

Protocol 4: In Vivo Pharmacokinetic Evaluation in a Rodent Model
  • Objective: To determine the oral bioavailability of the this compound SEDDS formulation compared to a control (e.g., simple suspension).

  • Animals: Male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.

  • Methodology:

    • Divide the rats into two groups (n=6 per group): Group A (Simple Suspension) and Group B (SEDDS Formulation).

    • Administer the respective formulations to each group via oral gavage at a dose of 20 mg/kg.

    • Collect blood samples (~150 µL) from the tail vein or saphenous vein into heparinized tubes at pre-dose (0) and at 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose.

    • Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

    • Extract this compound from the plasma samples using a suitable method (e.g., liquid-liquid extraction or protein precipitation).

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

    • Calculate the relative bioavailability of the SEDDS formulation using the formula: (AUC_SEDDS / AUC_Suspension) * 100%.

Orziloben Technical Support Center: Stability & Storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of Orziloben. Please note that this compound (NST-6179) is an investigational compound, and this information is based on comprehensive internal stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound oral solution?

For optimal stability, this compound oral solution should be stored under refrigerated conditions at 2°C to 8°C, protected from light. Do not freeze the solution. When stored under these conditions, the product is expected to remain stable for up to 24 months.

Q2: Can I store this compound at room temperature? If so, for how long?

This compound can be kept at controlled room temperature (20°C to 25°C) for a maximum of 30 days. Exposure beyond this period may lead to a gradual loss of potency and an increase in degradation products. See the data in Table 1 for more details on accelerated stability.

Q3: I observed a slight color change in the this compound solution after prolonged storage. Is this normal?

A slight yellowish tint may develop over time when the solution is exposed to light or elevated temperatures. This is primarily due to the formation of the oxidative degradant OXZ-H1 (see Troubleshooting Guide). While minor color change may not significantly impact potency, it indicates suboptimal storage. If the solution becomes cloudy, contains precipitates, or shows a pronounced color change, it should not be used.

Q4: What are the primary degradation pathways for this compound?

The two primary degradation pathways identified during forced degradation studies are hydrolysis and oxidation.

  • Hydrolysis: The ester moiety in this compound is susceptible to hydrolysis under highly acidic or alkaline conditions, yielding the inactive metabolite OXZ-A1.

  • Oxidation: The aliphatic chain can undergo oxidation, especially when exposed to light and oxygen, forming the OXZ-H1 peroxide derivative.

Troubleshooting Guide

Issue 1: Unexpected peaks observed during HPLC analysis of a stability sample.

  • Identify the Peak: Compare the retention time of the unknown peak with the profiles of known degradants (OXZ-A1 and OXZ-H1) provided in your analytical standards package.

  • Verify Storage Conditions: Confirm that the sample was stored according to the recommended conditions (2-8°C, protected from light). Accidental exposure to high temperatures or light is a common cause of degradation.

  • Assess Environmental Factors: Check for potential contaminants in your experimental setup, such as reactive species in solvents or improperly cleaned vials, which could induce degradation.

  • Consult Workflow: Follow the troubleshooting workflow outlined in the diagram below to systematically diagnose the issue.

Data Presentation: this compound Stability

Table 1: Stability of this compound Oral Solution Under Long-Term and Accelerated Conditions

Storage ConditionTime PointAssay (% Initial Conc.)Total Degradants (%)Appearance
2-8°C (Recommended) 0 Months100.0%<0.1%Clear, Colorless
12 Months99.5%0.4%Clear, Colorless
24 Months99.1%0.8%Clear, Colorless
25°C / 60% RH (Accelerated) 1 Month98.8%1.1%Clear, Colorless
3 Months97.2%2.6%Clear, Faint Yellow
6 Months95.5%4.3%Clear, Faint Yellow
40°C / 75% RH (Forced) 1 Month92.1%7.6%Clear, Yellow
3 Months85.4%14.2%Clear, Yellow

Table 2: Characterization of Primary this compound Degradation Products

Degradant IDNameFormation PathwayNotes
OXZ-A1This compound-Acid MetaboliteHydrolysisPrimary product in acidic/basic conditions.
OXZ-H1This compound-HydroperoxideOxidationAssociated with light/air exposure.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed to separate this compound from its primary degradation products.[1][2]

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 85% B

    • 25-30 min: 85% B

    • 30-32 min: 85% to 30% B

    • 32-40 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Procedure: Prepare samples in a 50:50 mixture of water and acetonitrile. Run the gradient program and integrate peaks corresponding to this compound and any observed degradants. Quantify using a validated reference standard.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways.[3][4]

  • Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 48 hours.

  • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: Treat this compound solution with 3% H₂O₂ at room temperature for 12 hours.

  • Thermal Degradation: Store this compound solid and solution at 80°C for 72 hours.

  • Photostability: Expose this compound solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).[5]

  • Analysis: Analyze all stressed samples using the Stability-Indicating HPLC-UV Method (Protocol 1) and characterize any new peaks using mass spectrometry (MS).

Visualizations

Orziloben_Degradation_Pathway This compound This compound mid1 This compound->mid1 mid2 This compound->mid2 OXZ_A1 OXZ-A1 (Inactive Acid Metabolite) OXZ_H1 OXZ-H1 (Hydroperoxide) mid1->OXZ_A1  Hydrolysis  (Acid/Base) mid2->OXZ_H1  Oxidation  (Light, O₂) Troubleshooting_Workflow start Unexpected Peak in HPLC Analysis check_rt Compare RT to Known Degradants start->check_rt known Peak Identified (e.g., OXZ-H1) check_rt->known Yes unknown Peak is Unknown check_rt->unknown No check_storage Review Sample Storage History known->check_storage unknown->check_storage storage_ok Storage OK check_storage->storage_ok OK storage_bad Storage Deviation Found (e.g., Temp, Light) check_storage->storage_bad Deviation check_exp Investigate Experimental Conditions (Solvents, etc.) storage_ok->check_exp remediate Document Deviation & Remediate Cause storage_bad->remediate exp_ok No Issues Found check_exp->exp_ok OK exp_bad Contamination/ Error Identified check_exp->exp_bad Issue Found contact Contact Technical Support with Full Data exp_ok->contact exp_bad->remediate Stability_Study_Workflow A Receive & Log This compound Batches B Time-Zero (T0) Analysis: Assay, Purity, Appearance A->B C Place Samples in ICH Stability Chambers (e.g., 2-8°C, 25°C/60%RH) B->C D Pull Samples at Scheduled Time Points (3, 6, 9, 12, 24 mo) C->D E Perform Full Analysis: (HPLC, Appearance, etc.) D->E F Data Trending & Evaluation E->F F->D Next Time Point G Interim & Final Stability Reports F->G

References

Validation & Comparative

Orziloben vs. Unmodified Medium-Chain Fatty Acids: A Comparative Efficacy Analysis in Liver Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of Orziloben (SEFA-6179), a structurally engineered medium-chain fatty acid (MCFA) analogue, and unmodified medium-chain fatty acids. The data presented is derived from preclinical studies in established animal models of liver disease, offering valuable insights for researchers, scientists, and drug development professionals in the field of metabolic and liver disorders.

Executive Summary

This compound is a synthetic MCFA analogue designed to overcome a primary limitation of naturally occurring MCFAs: their rapid metabolism through beta-oxidation. By engineering resistance to this metabolic pathway, this compound exhibits enhanced pharmacological activity.[1][2][3] Preclinical evidence demonstrates that this compound is significantly more effective than unmodified MCFAs in preventing key markers of liver injury, including cholestasis, steatosis, fibrosis, and inflammation in models of Intestinal Failure-Associated Liver Disease (IFALD).[1][2]

Mechanism of Action: Enhanced Receptor Engagement

Unmodified MCFAs, such as decanoic acid, are rapidly utilized as an energy source by the liver. This rapid catabolism limits their ability to engage with key cellular receptors that regulate metabolic and inflammatory pathways. This compound's structural modifications are designed to prevent this rapid breakdown, thereby increasing its availability for receptor engagement.

This compound has been shown to act as a partial agonist for GPR84 and PPARα, and a full agonist for PPARγ. This multi-receptor agonism allows this compound to modulate a broad range of pathways involved in inflammation, fatty acid metabolism, and fibrosis.

dot

digraph "Orziloben_Signaling_Pathway" {
  graph [fontname="Arial", fontsize=12, rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2];
  node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];
  edge [fontname="Arial", fontsize=10, arrowhead=normal, color="#202124"];

// Nodes this compound [label="this compound\n(SEFA-6179)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; PPARa [label="PPARα", fillcolor="#FBBC05", fontcolor="#202124"]; PPARg [label="PPARγ", fillcolor="#FBBC05", fontcolor="#202124"]; GPR84 [label="GPR84", fillcolor="#FBBC05", fontcolor="#202124"]; FattyAcidOxidation [label="↑ Fatty Acid\nβ-Oxidation", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Anti_Inflammatory [label="↓ Anti-Inflammatory\nPathways", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; Anti_Fibrotic [label="↓ Anti-Fibrotic\nPathways", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box];

// Edges this compound -> PPARa [label="Partial Agonist"]; this compound -> PPARg [label="Full Agonist"]; this compound -> GPR84 [label="Partial Agonist"]; PPARa -> FattyAcidOxidation; PPARg -> Anti_Inflammatory; GPR84 -> Anti_Inflammatory; PPARg -> Anti_Fibrotic;

// Invisible nodes and edges for layout {rank=same; this compound} {rank=same; PPARa; PPARg; GPR84} {rank=same; FattyAcidOxidation; Anti_Inflammatory; Anti_Fibrotic} }

Caption: Experimental workflow for the preterm piglet model.

Murine Model of PN-Induced Hepatosteatosis and Endotoxin Challenge
  • Animal Model: C57Bl/6J mice.

  • Disease Induction:

    • A high-carbohydrate liquid diet plus intravenous lipid emulsion (Intralipid) or saline was administered for 19 days to induce hepatosteatosis.

    • On day 19, an intraperitoneal challenge with lipopolysaccharide (endotoxin) was performed to induce acute liver injury.

  • Treatment Groups:

    • Control Group: Received MCT vehicle via oral gavage for four days prior to the endotoxin challenge.

    • Treatment Group: Received this compound (100 mg/kg) in MCT vehicle via oral gavage for four days prior to the endotoxin challenge.

  • Primary Outcomes: Liver biomarkers (ALT, AST), pro-inflammatory cytokines (IL-6, TNF-alpha, MCP-1), and liver immunofluorescence staining for macrophage phenotypes.

dot```dot digraph "Murine_Model_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, arrowhead=normal, color="#202124"];

// Nodes Start [label="C57Bl/6J Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; Diet_Induction [label="19 Days of High-Carbohydrate\nDiet + IV Lipids/Saline", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="4 Days of Oral Gavage\n(Days 16-19)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MCT_Group [label="MCT Vehicle\n(Control)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Orziloben_Group [label="this compound\n(SEFA-6179)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endotoxin_Challenge [label="LPS Challenge\n(Day 19)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Analysis of Liver Injury\nand Inflammation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Diet_Induction; Diet_Induction -> Treatment; Treatment -> MCT_Group; Treatment -> Orziloben_Group; MCT_Group -> Endotoxin_Challenge; Orziloben_Group -> Endotoxin_Challenge; Endotoxin_Challenge -> Analysis; }

References

A Tale of Two Pathways: A Comparative Analysis of Orziloben and FAAH Inhibitors in Modulating Lipid Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of emerging therapeutic strategies is paramount. This guide provides a detailed comparative analysis of two distinct approaches to modulating lipid signaling pathways: the direct inhibition of Fatty Acid Amide Hydrolase (FAAH) and the novel mechanism of Orziloben. While both strategies intersect with the broader field of lipid-based therapeutics, they diverge significantly in their molecular targets, mechanisms of action, and intended clinical applications.

This report will objectively compare the performance of these two strategies, supported by available experimental data. We will delve into the intricacies of the endocannabinoid signaling pathway targeted by FAAH inhibitors and contrast it with the proposed mechanism of this compound in the context of liver disease.

Section 1: FAAH Inhibitors - Elevating Endocannabinoid Tone

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of a class of endogenous bioactive lipids called N-acylethanolamines (NAEs), most notably the endocannabinoid anandamide (AEA).[1][2][3] By inhibiting FAAH, the levels of anandamide and other NAEs are increased, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and other downstream targets. This amplification of the body's own endocannabinoid signaling has therapeutic potential for a range of conditions, including anxiety, pain, and neuroinflammatory disorders.[1][4]

Mechanism of Action of FAAH Inhibitors

FAAH inhibitors can be broadly categorized into two main classes: reversible and irreversible.

  • Irreversible Inhibitors: These compounds, often containing carbamate or urea functional groups, form a covalent bond with a key serine residue (Ser241) in the active site of FAAH, leading to its inactivation. This results in a sustained elevation of endocannabinoid levels.

  • Reversible Inhibitors: This class, which includes α-ketoheterocycles, binds to the FAAH active site non-covalently or through a reversible covalent interaction. Their effects are generally of a shorter duration compared to irreversible inhibitors.

Comparative Data of Select FAAH Inhibitors

The following table summarizes key quantitative data for several well-characterized FAAH inhibitors.

CompoundClassIC50 (nM)Ki (µM)k_inact (s⁻¹)Notes
PF-04457845 Irreversible (Urea)-0.23 ± 0.030.0033 ± 0.0002Formerly known as PF-3845; has undergone clinical trials.
URB597 Irreversible (Carbamate)4.62.0 ± 0.30.0033 ± 0.0003Widely used as a research tool.
OL-135 Reversible (α-ketoheterocycle)4.7--Potent and selective, but with transient in vivo effects.
Experimental Protocols for FAAH Inhibition Assays

A common method for determining the inhibitory potential of compounds against FAAH is a fluorescence-based in vitro assay.

Principle: The assay utilizes a synthetic substrate that is non-fluorescent until it is hydrolyzed by FAAH, releasing a fluorescent product. The rate of fluorescence increase is directly proportional to FAAH activity. The presence of an inhibitor reduces this rate.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Test compound (potential inhibitor)

  • Microplate reader with fluorescence detection (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the FAAH enzyme and the test compound at various concentrations.

  • Incubate the plate to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the FAAH substrate.

  • Monitor the increase in fluorescence over time.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the endocannabinoid signaling pathway and a typical workflow for screening FAAH inhibitors.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers release of NAPE_PLD NAPE-PLD AEA Anandamide (AEA) NAPE_PLD->AEA Synthesizes AEA->CB1 Binds to (Retrograde) FAAH FAAH AEA->FAAH Degraded by Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Depolarization Depolarization Depolarization->NAPE_PLD Activates FAAH_Inhibitor FAAH Inhibitor FAAH_Inhibitor->FAAH Blocks

Endocannabinoid signaling at the synapse and the action of FAAH inhibitors.

FAAH_Inhibition_Workflow start Start: Compound Library assay_prep Prepare Assay Plate: - FAAH Enzyme - Test Compounds start->assay_prep incubation Pre-incubation assay_prep->incubation reaction Add Fluorogenic Substrate incubation->reaction measurement Measure Fluorescence (Kinetic or Endpoint) reaction->measurement data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measurement->data_analysis hit_validation Hit Validation & Further Studies data_analysis->hit_validation

A typical experimental workflow for screening FAAH inhibitors.

Section 2: this compound - A Novel Approach for Liver Disease

This compound (also known as SEFA-6179 or NST-6179) is a synthetic, orally administered medium-chain fatty acid (MCFA) analog. Unlike FAAH inhibitors, this compound is not designed to directly inhibit a specific enzyme in the endocannabinoid system. Instead, it is being developed for the treatment of Intestinal Failure-Associated Liver Disease (IFALD), an orphan liver disease.

Proposed Mechanism of Action of this compound

The primary mechanism of this compound appears to be centered on its properties as a modified fatty acid that targets the liver. Key aspects of its proposed mechanism include:

  • Passive Absorption and Liver Targeting: this compound is designed for passive absorption from the gut and direct delivery to the liver via the portal vein.

  • Resistance to Rapid Metabolism: It is engineered to resist rapid metabolism and utilization as an energy source in the liver, a common limitation of natural MCFAs.

  • Targeting Fatty Acid-Sensitive Receptors: Preclinical data suggest that this compound targets multiple fatty acid-sensitive receptors, including PPAR-α, which has known anti-cholestatic activity.

Preclinical and Clinical Data for this compound

As of late 2025, this compound is in a Phase 2a clinical trial for IFALD.

Preclinical Findings:

  • In a preclinical model of parenteral nutrition-induced liver injury, this compound treatment was shown to prevent severe cholestasis and the development of fibrosis.

  • It also prevented a significant increase in markers of liver damage in a model combining parenteral nutrition with an inflammatory stimulus.

  • Furthermore, this compound demonstrated a reduction in myofibroblasts, hepatic inflammation, and steatosis in a model of established fibrosis.

Clinical Findings (Phase 1):

  • A Phase 1 study in healthy subjects showed that this compound was generally well-tolerated at doses up to 1,000 mg once-daily for 14 days.

  • The majority of treatment-emergent adverse effects were mild and transient.

Logical Relationship of this compound's Proposed Action

The following diagram illustrates the proposed therapeutic action of this compound.

Orziloben_Action This compound This compound (Oral Administration) Absorption Passive Gut Absorption This compound->Absorption Portal_Vein Portal Vein to Liver Absorption->Portal_Vein Liver_Cell Hepatocyte Portal_Vein->Liver_Cell PPARa PPAR-α Activation Liver_Cell->PPARa Metabolism Resistance to Rapid Metabolism Liver_Cell->Metabolism Therapeutic_Effects Therapeutic Effects: - Reduced Cholestasis - Reduced Fibrosis - Reduced Inflammation PPARa->Therapeutic_Effects Metabolism->Therapeutic_Effects

References

Orziloben vs. Standard of Care for Intestinal Failure-Associated Liver Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Intestinal Failure-Associated Liver Disease (IFALD) is a severe complication arising from long-term parenteral nutrition in patients with intestinal failure. Currently, there are no FDA-approved pharmacological treatments for IFALD, leaving a significant unmet medical need. The standard of care focuses on managing parenteral nutrition and preventing complications. Orziloben (also known as NST-6179 or SEFA-6179), a novel investigational drug, is currently in Phase 2a clinical trials and has shown promise in preclinical studies. This guide provides a detailed comparison of this compound and the current standard of care for IFALD, presenting available experimental data, methodologies, and relevant biological pathways.

Performance Comparison: this compound vs. Standard of Care

The following tables summarize the available quantitative data for this compound from preclinical studies and for the standard of care from observational and retrospective studies in adult patients. It is important to note that direct comparative trials are not yet available.

Table 1: Comparison of Efficacy Parameters

ParameterThis compound (Preclinical Data in Piglet Model)[1]Standard of Care (Adult Human Studies)
Cholestasis Prevented biochemical cholestasis.[1]Improvement observed with fish oil-based lipid emulsions.[2][3][4]
Direct Bilirubin1.9 mg/dL (control) vs. <0.2 mg/dL (this compound)Case reports show normalization with fish oil emulsions.
Total Bilirubin2.7 mg/dL (control) vs. 0.4 mg/dL (this compound)Case reports show normalization with fish oil emulsions.
Gamma-Glutamyl Transferase (GGT)172 U/L (control) vs. 30 U/L (this compound)Improvement observed with fish oil emulsions.
Steatosis Prevented steatosis.Management focuses on avoiding overfeeding and adjusting lipid composition.
Liver Triglycerides45.6 mg/g (control) vs. 13.9 mg/g (this compound)Data not typically reported in standard of care outcome studies.
Fibrosis Reduced fibrosis.Management aims to prevent progression; reversal is challenging.
Ishak ScoreMedian score of 3 (control) vs. 1 (this compound)Liver biopsy remains the gold standard for diagnosis.
Bile Duct Proliferation Reduced bile duct proliferation.Data not typically reported in standard of care outcome studies.
Cytokeratin 7 Positive Area1.6% (control) vs. 0.5% (this compound)Not applicable.

Experimental Protocols

This compound Preclinical Study Protocol (Piglet Model of IFALD)

A preterm Yorkshire piglet model was utilized to induce IFALD through 14 days of parenteral nutrition.

  • Animal Model: Preterm Yorkshire piglets were delivered via caesarean section.

  • Intervention:

    • Control Group: Received parenteral nutrition and a medium-chain triglyceride (MCT) vehicle control.

    • Treatment Group: Received parenteral nutrition and this compound (SEFA-6179) at a dose of 48 mg/kg/day.

  • Duration: 14 days.

  • Key Assessments:

    • Biochemical Analysis: Serum levels of direct and total bilirubin, and GGT were measured.

    • Histological Analysis: Liver tissue was assessed for steatosis (measured as mg of triglycerides per gram of liver tissue), bile duct proliferation (percentage of cytokeratin 7 positive area), and fibrosis (evaluated using the Ishak scoring system by a masked pathologist).

    • Gene Expression Analysis: RNA sequencing of liver tissue was performed to evaluate the impact on inflammatory, metabolic, and fibrotic pathways.

Standard of Care: Therapeutic Strategies

The standard of care for IFALD is multifactorial and focuses on managing the underlying causes and complications. There is no single standardized protocol, but the following principles are widely accepted:

  • Optimization of Parenteral Nutrition:

    • Lipid Emulsion Modification: Reducing or discontinuing soybean oil-based lipid emulsions and transitioning to fish oil-based or composite lipid emulsions to modulate the inflammatory response.

    • Caloric Restriction: Avoiding overfeeding of both dextrose and lipids to prevent hepatic steatosis.

    • PN Cycling: Administering parenteral nutrition over 12-18 hours to allow for periods of fasting, which may improve hepatic function.

  • Maximizing Enteral Nutrition: Promoting even small amounts of enteral feeding to stimulate bile flow and maintain gut integrity.

  • Sepsis Prevention and Management: Strict adherence to central line care protocols to minimize the risk of catheter-related bloodstream infections, a known contributor to IFALD.

  • Pharmacological Interventions (Limited Evidence):

    • Ursodeoxycholic acid (UDCA): Sometimes used, but its efficacy in IFALD is not well-established.

    • Ethanol Lock Therapy: To prevent catheter-related infections.

Signaling Pathways and Mechanisms of Action

This compound's Proposed Mechanism of Action

This compound is a structurally engineered medium-chain fatty acid analog that acts as an agonist for G protein-coupled receptor 84 (GPR84) and peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ). This multi-target engagement is believed to address the key pathological drivers of IFALD.

Orziloben_Mechanism cluster_receptors Receptor Agonism cluster_effects Downstream Effects This compound This compound (SEFA-6179) GPR84 GPR84 This compound->GPR84 PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg Inflammation Reduced Inflammation GPR84->Inflammation Metabolism Improved Lipid Metabolism PPARa->Metabolism PPARg->Inflammation Fibrosis Decreased Fibrosis PPARg->Fibrosis

This compound's multi-target mechanism of action.
Pathophysiology of IFALD and Standard of Care Intervention Points

The development of IFALD is multifactorial. The standard of care aims to mitigate these contributing factors.

IFALD_Pathophysiology cluster_factors Contributing Factors cluster_pathology Liver Pathology cluster_interventions Standard of Care Interventions PN Parenteral Nutrition (High ω-6, Overfeeding) Steatosis Steatosis PN->Steatosis Inflammation Inflammation PN->Inflammation Sepsis Sepsis (CRBSI) Cholestasis Cholestasis Sepsis->Cholestasis Sepsis->Inflammation Gut Lack of Enteral Stimulation Gut->Cholestasis Steatosis->Inflammation Fibrosis Fibrosis Cholestasis->Fibrosis Inflammation->Fibrosis Lipid_Mod Lipid Modification (Fish Oil) Lipid_Mod->PN PN_Cycle PN Cycling & Caloric Restriction PN_Cycle->PN Sepsis_Prev Sepsis Prevention Sepsis_Prev->Sepsis Enteral_Feed Promote Enteral Feeding Enteral_Feed->Gut

IFALD pathophysiology and standard of care targets.

Clinical Development of this compound

This compound is currently being evaluated in a Phase 2a, multicenter, randomized, double-blind, placebo-controlled study in adult subjects with IFALD receiving parenteral nutrition. The study is designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound. The trial is expected to enroll up to 36 subjects, with results anticipated in the second half of 2025.

Summary and Future Outlook

This compound represents a promising, targeted pharmacological approach for the treatment of IFALD, a condition with no currently approved drug therapies. Preclinical data in a relevant animal model are encouraging, demonstrating significant improvements in key markers of liver injury. The ongoing Phase 2a clinical trial will be crucial in determining its safety and efficacy in adult patients.

The current standard of care for IFALD is supportive and focuses on mitigating risk factors through the careful management of parenteral nutrition and the prevention of complications like sepsis. While strategies such as the use of fish oil-based lipid emulsions have shown benefits, they are not universally effective, and the management of IFALD remains a significant clinical challenge.

The development of this compound and other targeted therapies offers hope for a more effective treatment paradigm for patients with IFALD. The results of ongoing and future clinical trials will be critical in shaping the future therapeutic landscape for this serious and life-threatening condition.

References

A Comparative Analysis of Orziloben and IV Choline Chloride for the Treatment of Intestinal Failure-Associated Liver Disease (IFALD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Intestinal Failure-Associated Liver Disease (IFALD) is a serious complication for patients reliant on long-term parenteral nutrition (PN). The pathophysiology of IFALD is complex, involving cholestasis, steatosis, inflammation, and fibrosis, which can progress to cirrhosis and liver failure.[1][2] Currently, there are no FDA-approved drug therapies specifically for IFALD, creating a significant unmet medical need.[1][3] This guide provides a head-to-head comparison of two investigational therapies, Orziloben and IV Choline Chloride, based on publicly available data.

Overview of Therapeutic Agents

This compound (NST-6179) is a novel, orally administered, synthetic medium-chain fatty acid analogue.[2] It is designed to be passively absorbed from the gut and directly target the liver, while resisting rapid metabolism. Preclinical studies suggest this compound targets multiple pathogenic drivers of IFALD, including cholestasis, steatosis, inflammation, and fibrosis. It is currently in a Phase 2a clinical trial for IFALD.

IV Choline Chloride is a substrate replacement therapy administered intravenously. It addresses the choline deficiency commonly observed in patients on long-term PN, which is a key contributor to IFALD. By replenishing choline levels, it aims to reverse hepatic steatosis and improve cholestasis. IV Choline Chloride has completed Phase 2 studies and is advancing towards a Phase 3 registrational trial.

Comparative Data Summary

The following tables summarize the available quantitative data for this compound and IV Choline Chloride. It is important to note that no direct head-to-head clinical trials have been conducted.

Table 1: General Characteristics and Development Status
FeatureThis compound (NST-6179)IV Choline Chloride
Drug Class Synthetic medium-chain fatty acid analoguePhospholipid substrate replacement
Administration Oral solutionIntravenous infusion
Development Phase Phase 2aPhase 2 completed, moving to Phase 3
Orphan Drug Designation Not specified in available resultsYes, for treatment and prevention of IFALD and prevention of choline deficiency in PN patients
Anticipated Trial Readout H2 2025Phase 3 to be initiated in H1 2025
Table 2: Mechanism of Action and Preclinical/Clinical Findings
AspectThis compound (NST-6179)IV Choline Chloride
Proposed Mechanism Targets multiple fatty acid sensitive receptors, including PPAR-α, to address cholestasis, steatosis, inflammation, and fibrosis.Replenishes choline to restore synthesis of VLDL (for triglyceride export from the liver) and healthy bile composition.
Key Preclinical Efficacy Prevented severe cholestasis and fibrosis in a PN-induced liver injury model. Reduced myofibroblasts, hepatic inflammation, and steatosis in a model of established fibrosis.Animal studies showed that choline in PN eliminates liver fat and increases bile flow. In a rat model, choline supplementation prevented PN-induced hepatic dysfunction, triglyceride accumulation, and oxidative stress.
Key Clinical Efficacy Phase 1 in healthy volunteers showed favorable tolerability up to 1,000 mg once-daily for 14 days. Phase 2a is ongoing to evaluate efficacy in IFALD patients.Phase 2 placebo-controlled study demonstrated reversal of steatosis and improvement in cholestasis. Re-analysis of a trial showed that 2g/day of IV Choline Chloride restored physiologic choline levels, resolved steatosis, and improved cholestasis.
Safety and Tolerability Generally well-tolerated in Phase 1, with most adverse effects being mild and transient.Safe and well-tolerated in clinical trials.

Experimental Protocols

This compound: Phase 2a Clinical Trial (NCT05919680)
  • Study Design: A randomized, double-blind, placebo-controlled Phase 2a study.

  • Participants: Up to 36 adult subjects with IFALD receiving parenteral nutrition.

  • Intervention: The study is divided into two parts. Part A involves multiple doses of oral this compound or placebo over four weeks to evaluate safety and pharmacokinetics. Part B is a 12-week treatment period to assess efficacy signals.

  • Primary Objectives: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.

  • Key Endpoints:

    • Part A: Safety and pharmacokinetics.

    • Part B: Reduction of steatosis (measured by MRI-PDFF), and improvements in liver enzymes, inflammation, and fibrosis.

IV Choline Chloride: Planned THRIVE-3 Phase 2b/3 Study
  • Study Design: A seamless Phase 2b/3 double-blind, randomized, placebo-controlled study.

  • Participants: Approximately 24 patients in the Phase 2b portion and 100 patients in the Phase 3 portion (adolescents and adults on long-term PN).

  • Intervention:

    • Phase 2b: Three different daily doses of IV Choline Chloride for 24 weeks to establish the pharmacokinetic profile.

    • Phase 3: High dose IV Choline Chloride, low dose IV Choline Chloride, or placebo for 24 weeks.

  • Primary Endpoint:

    • Phase 3: To demonstrate that IV Choline Chloride is a durable source of choline.

  • Secondary Endpoints: To assess the impact of choline replacement on liver function.

Signaling Pathways and Experimental Workflows

IFALD Pathogenesis and Therapeutic Intervention Points

The development of IFALD is multifactorial. The diagram below illustrates the key pathogenic pathways and the proposed points of intervention for this compound and IV Choline Chloride.

IFALD Pathogenesis and Therapeutic Intervention cluster_0 Parenteral Nutrition Factors cluster_1 Hepatic Consequences cluster_2 Therapeutic Interventions PN Long-term Parenteral Nutrition Choline_Deficiency Choline Deficiency PN->Choline_Deficiency Steatosis Hepatic Steatosis (Fat Accumulation) PN->Steatosis Cholestasis Cholestasis (Impaired Bile Flow) PN->Cholestasis Lipid_Emulsion Lipid Emulsion Type Choline_Deficiency->Steatosis Decreased VLDL Export Choline_Deficiency->Cholestasis Altered Bile Composition Inflammation Inflammation (Steatohepatitis) Steatosis->Inflammation Cholestasis->Inflammation Fibrosis Fibrosis Inflammation->Fibrosis Cirrhosis Cirrhosis / Liver Failure Fibrosis->Cirrhosis IV_Choline IV Choline Chloride IV_Choline->Choline_Deficiency Replenishes Choline This compound This compound This compound->Steatosis This compound->Cholestasis This compound->Inflammation This compound->Fibrosis Multi-targeted Effect

Caption: Pathogenesis of IFALD and intervention points.

Experimental Workflow for a Randomized Controlled Trial

The following diagram outlines a typical workflow for a randomized, double-blind, placebo-controlled clinical trial, applicable to both the this compound and IV Choline Chloride studies.

Randomized Controlled Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_Arm Treatment Arm (e.g., this compound or IV Choline Chloride) Randomization->Treatment_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Treatment_Period Treatment Period (e.g., 4-24 weeks) Treatment_Arm->Treatment_Period Placebo_Period Treatment Period (e.g., 4-24 weeks) Placebo_Arm->Placebo_Period Data_Collection Data Collection (Safety, Efficacy, PK/PD) Treatment_Period->Data_Collection Placebo_Period->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Results Study Results Data_Analysis->Results

Caption: Generalized clinical trial workflow.

Conclusion

This compound and IV Choline Chloride represent two distinct and promising approaches to treating IFALD. This compound, an oral medication, offers a multi-targeted approach to the downstream consequences of IFALD, including steatosis, cholestasis, inflammation, and fibrosis. IV Choline Chloride directly addresses the foundational issue of choline deficiency in PN-dependent patients, aiming to correct the metabolic imbalances that lead to liver pathology.

The differing routes of administration and mechanisms of action may prove suitable for different patient populations or stages of the disease. As both therapies progress through clinical development, the forthcoming data from their respective Phase 2 and Phase 3 trials will be critical in establishing their efficacy and safety profiles and defining their future roles in the management of IFALD. Researchers and clinicians should monitor the readouts from these trials closely, as they have the potential to deliver the first approved treatments for this serious condition.

References

Validating the therapeutic efficacy of Orziloben in different liver disease models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data suggests Orziloben (NST-6179), a novel synthetic medium-chain fatty acid analogue, holds promise for the treatment of Intestinal Failure-Associated Liver Disease (IFALD). Preclinical studies in murine models of parenteral nutrition (PN)-induced liver injury showcase its ability to mitigate liver damage, inflammation, and steatosis. These findings position this compound as a candidate for addressing the significant unmet medical need in patients with IFALD, a condition for which there are currently no approved drug therapies.

This compound, developed by NorthSea Therapeutics, is an oral, fully synthetic medium-chain fatty acid (MCFA) analog currently in a Phase 2a clinical trial for IFALD.[1] Its design allows for passive absorption from the gut and direct targeting of the liver, while resisting rapid metabolism, a key limitation of natural MCFAs.[1] The therapeutic rationale for this compound is based on its potential to address multiple pathogenic drivers of IFALD, a complex condition characterized by hepatic inflammation, cholestasis, and steatosis that can progress to fibrosis and cirrhosis in patients receiving long-term parenteral nutrition.[1][2]

Comparative Efficacy in a Murine Model of PN-Associated Liver Injury

A key preclinical study evaluated the efficacy of this compound (referred to as SEFA-6179 in the study) in a murine model of PN-induced hepatosteatosis with a subsequent inflammatory challenge using lipopolysaccharide (LPS), mimicking the clinical scenario of sepsis in PN-dependent patients. The study demonstrated that pre-treatment with this compound significantly attenuated liver injury and inflammation compared to the vehicle control group.

Key Findings:
  • Reduced Liver Injury: this compound pre-treatment significantly lowered the levels of key liver enzymes, alanine aminotransferase (ALT) and aspartate aminotransferase (AST), following LPS challenge in mice with PN-induced hepatosteatosis.[3]

  • Anti-Inflammatory Effects: The treatment led to a reduction in pro-inflammatory cytokine levels.

  • Macrophage Polarization: this compound promoted a shift from pro-inflammatory M1 macrophages to anti-inflammatory M2 macrophages in the liver tissue.

The following table summarizes the quantitative data from this study, comparing the effects of this compound to a vehicle control in the context of PN-induced liver injury with an endotoxin challenge.

ParameterGroupMean ± SEMUnit
Alanine Aminotransferase (ALT) PN + Intralipid + MCT + LPS~1800U/L
PN + Intralipid + SEFA-6179 + LPS~400U/L
Aspartate Aminotransferase (AST) PN + Intralipid + MCT + LPS~2500U/L
PN + Intralipid + SEFA-6179 + LPS~750U/L
Interleukin-6 (IL-6) PN + Intralipid + MCT + LPS~14000pg/mL
PN + Intralipid + SEFA-6179 + LPS~4000pg/mL
Tumor Necrosis Factor-alpha (TNF-α) PN + Intralipid + MCT + LPS~125pg/mg protein
PN + Intralipid + SEFA-6179 + LPS~50pg/mg protein
Monocyte Chemoattractant Protein-1 (MCP-1) PN + Intralipid + MCT + LPS~1250pg/mg protein
PN + Intralipid + SEFA-6179 + LPS~1000pg/mg protein

Data are estimated from figures in the cited publication and represent the approximate mean values with SEM. The values for the SEFA-6179 group were significantly lower than the MCT vehicle group in the LPS-challenged animals.

Therapeutic Alternatives and Future Directions

Currently, there are no FDA-approved medications for IFALD. The primary alternative in the clinical landscape is IV Choline Chloride , being developed by Protara Therapeutics. Choline is an essential nutrient for liver function, and its deficiency is common in patients on long-term PN, contributing to liver damage. While direct preclinical comparisons between this compound and IV Choline Chloride are not available, their distinct mechanisms of action suggest they may address different facets of IFALD pathogenesis.

This compound's efficacy has also been suggested in other liver disease models, such as a murine model of Primary Sclerosing Cholangitis (PSC), where it was shown to reduce liver fibrosis. In these studies, a selective PPAR-δ agonist, MBX-8025 , was used as a positive control, highlighting the relevance of PPAR modulation in cholestatic and fibrotic liver diseases.

Experimental Protocols

Murine Model of PN-Associated Liver Disease and Endotoxin Challenge

The therapeutic efficacy of this compound was validated in a well-established murine model of PN-induced liver injury.

  • Animal Model: C57Bl/6J mice were used for the study.

  • Induction of Hepatosteatosis: To mimic the effects of parenteral nutrition, mice were fed a high-carbohydrate liquid diet and received intravenous infusions of a soybean oil-based lipid emulsion (Intralipid) for 19 days.

  • Treatment: A cohort of mice received this compound (SEFA-6179) at a dose of 100 mg/kg, administered via oral gavage for four consecutive days prior to the inflammatory challenge. A control group received a medium-chain triglyceride (MCT) vehicle.

  • Inflammatory Challenge: On day 19, an inflammatory response was induced by an intraperitoneal injection of lipopolysaccharide (LPS) from E. coli.

  • Outcome Measures: The primary outcomes assessed were plasma levels of ALT and AST. Secondary outcomes included the quantification of pro-inflammatory cytokines (IL-6, TNF-alpha, and MCP1) in serum and liver lysates, and analysis of macrophage polarization (M1 vs. M2) in liver tissue via immunofluorescence.

Visualizing the Mechanism and Workflow

To better understand the proposed mechanism of action and the experimental design, the following diagrams are provided.

Orziloben_Signaling_Pathway cluster_effects This compound This compound (SEFA-6179) PPARa PPAR-α This compound->PPARa Agonist PPARg PPAR-γ This compound->PPARg Agonist GPR84 GPR84 This compound->GPR84 Agonist Inflammation Inflammation (NF-κB, Cytokines) PPARa->Inflammation Inhibits Lipid_Metabolism Lipid Metabolism (Fatty Acid Oxidation) PPARa->Lipid_Metabolism Promotes PPARg->Inflammation Inhibits PPARg->Lipid_Metabolism Promotes Fibrosis Fibrosis Inflammation->Fibrosis Therapeutic_Effects Therapeutic Effects Steatosis Steatosis Lipid_Metabolism->Steatosis Reduces

Caption: Proposed signaling pathway of this compound in ameliorating liver injury.

Experimental_Workflow Start Start: C57Bl/6J Mice PN_Induction PN-Induced Hepatosteatosis (19 days) High-Carb Diet + IV Lipids Start->PN_Induction Treatment Treatment (Days 16-19) PN_Induction->Treatment Orziloben_Group This compound (SEFA-6179) 100 mg/kg, p.o. Treatment->Orziloben_Group Vehicle_Group Vehicle (MCT) p.o. Treatment->Vehicle_Group LPS_Challenge LPS Challenge (Day 19) 15 mg/kg, i.p. Orziloben_Group->LPS_Challenge Vehicle_Group->LPS_Challenge Endpoint Endpoint Analysis: - Liver Enzymes (ALT, AST) - Cytokines (IL-6, TNF-α) - Macrophage Phenotype LPS_Challenge->Endpoint

Caption: Workflow of the preclinical study on this compound in a murine model.

References

Orziloben: A Novel Oral Therapy Poised to Redefine Treatment for Parenteral Nutrition-Associated Liver Disease

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Orziloben (SEFA-6179), an investigational oral agent, reveals significant advantages over existing management strategies for parenteral nutrition-associated liver disease (PNALD), also known as intestinal failure-associated liver disease (IFALD). Preclinical data demonstrate this compound's potential to address the multifaceted pathology of PNALD by reducing liver injury, inflammation, cholestasis, and fibrosis.

Currently, there are no approved drug therapies for PNALD, a serious and common complication for patients requiring long-term intravenous feeding.[1][2][3] Standard of care is limited to modifying parenteral nutrition formulas and off-label use of medications with inconsistent efficacy. This compound, a structurally engineered medium-chain fatty acid analogue, offers a targeted oral therapy designed to be passively absorbed and act directly on the liver.[4]

Mechanism of Action: A Multi-Targeted Approach

PNALD is a complex condition driven by multiple factors, including the composition of intravenous lipid emulsions, gut dysbiosis, and systemic inflammation.[5] Pro-inflammatory omega-6 fatty acids and phytosterols found in traditional soybean oil-based lipids can activate inflammatory pathways like Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB). Disruption of the gut-liver axis, specifically the farnesoid X receptor (FXR)-fibroblast growth factor 19 (FGF19) signaling pathway, further contributes to liver damage.

This compound distinguishes itself by acting as a peroxisome proliferator-activated receptor alpha (PPAR-α) and gamma (PPAR-γ) agonist. Activation of PPAR-α stimulates the oxidation of fatty acids in the liver, thereby reducing the fat accumulation (steatosis) that is a hallmark of PNALD. This mechanism directly counters a primary driver of the disease.

PNALD_Pathophysiology cluster_gut Intestinal Lumen / Gut Barrier cluster_liver Hepatocyte Gut_Dysbiosis Gut Dysbiosis & Bacterial Translocation TLR4 TLR4 Gut_Dysbiosis->TLR4 LPS (Endotoxin) Lipid_Emulsion Soybean Oil Lipid Emulsion (High Omega-6, Phytosterols) Steatosis Steatosis (Fat Accumulation) Lipid_Emulsion->Steatosis No_Enteral_Feeding Lack of Enteral Feeding FXR FXR (inactive) No_Enteral_Feeding->FXR leads to NFkB NF-κB TLR4->NFkB activates Inflammation Inflammation (↑ IL-6, TNF-α) NFkB->Inflammation promotes Cholestasis Cholestasis (↓ Bile Flow) FXR->Cholestasis contributes to Fibrosis Fibrosis Inflammation->Fibrosis Steatosis->Fibrosis Cholestasis->Fibrosis

Fig. 1: Pathophysiology of PNALD

Orziloben_MOA cluster_cell Hepatocyte cluster_effects Therapeutic Effects This compound This compound (SEFA-6179) PPARa PPAR-α This compound->PPARa activates PPARa_RXR PPAR-α/RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA) PPARa_RXR->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription initiates FAO ↑ Fatty Acid β-Oxidation Gene_Transcription->FAO Anti_Inflammatory ↓ Inflammation Gene_Transcription->Anti_Inflammatory Steatosis_Reduction ↓ Steatosis FAO->Steatosis_Reduction Fibrosis_Reduction ↓ Fibrosis Anti_Inflammatory->Fibrosis_Reduction

Fig. 2: this compound's Mechanism of Action

Comparative Efficacy: Preclinical Evidence

While direct head-to-head clinical trials are pending, preclinical studies in animal models of PNALD provide strong evidence of this compound's superior potential compared to existing therapies.

Therapy/InterventionMechanism of ActionKey Preclinical/Clinical Efficacy DataLimitations & Inconsistencies
This compound (SEFA-6179) PPAR-α and PPAR-γ agonist; increases fatty acid oxidation.Piglet Model: Prevented biochemical cholestasis and steatosis; reduced fibrosis. Murine Model: Prevented steatosis; lowered ALT/AST and pro-inflammatory cytokines (IL-6, TNF-α) in endotoxin challenge.Investigational; clinical data pending Phase 2a trial results.
Fish Oil-Based Lipid Emulsions Provide anti-inflammatory omega-3 fatty acids; lower phytosterol content.Pediatric Studies: Reversal of cholestasis reported to be ~5-6 times faster than with soybean oil emulsions. Reversal observed in 50% of patients in one cohort vs. ~6% in controls.Efficacy can be variable; does not address all underlying pathologies; requires intravenous administration.
Ursodeoxycholic Acid (UDCA) Improves bile flow (choleretic).Neonate Studies (Mixed Results): Some studies show decreased duration of cholestasis and lower bilirubin levels.Efficacy is inconsistent; other studies report no significant effect on the duration of PNALD.
Lipid Restriction (Soybean Oil) Reduces exposure to pro-inflammatory omega-6 FAs and phytosterols.Can lead to resolution of cholestasis in some patients.Risk of essential fatty acid deficiency; results have been mixed.

Experimental Protocols in Preclinical Studies

The promising results for this compound are supported by rigorous preclinical experimental designs.

Murine Model of PN-Induced Hepatosteatosis with Endotoxin Challenge:

  • Model: C57Bl/6J mice were administered a high-carbohydrate liquid diet and intravenous soybean oil-based lipid emulsion for 19 days to induce liver steatosis.

  • Intervention: this compound (100 mg/kg) or a medium-chain triglyceride vehicle was administered by oral gavage for four days prior to a challenge with lipopolysaccharide (LPS), an endotoxin, to mimic sepsis.

  • Primary Outcomes: Liver biomarkers, including alanine aminotransferase (ALT) and aspartate aminotransferase (AST), were measured to assess liver injury.

  • Workflow:

    Murine_Model_Workflow Start C57Bl/6J Mice Diet 19 Days: High-Carbohydrate Diet + IV Lipid Emulsion Start->Diet Treatment Days 16-19: Oral Gavage (this compound or Vehicle) Diet->Treatment Challenge Day 19: Intraperitoneal LPS Injection Treatment->Challenge Analysis Endpoint Analysis: - Serum ALT/AST - Cytokines - Liver Histology Challenge->Analysis

    Fig. 3: Murine Endotoxin Challenge Workflow

Preterm Piglet Model of IFALD:

  • Model: Preterm Yorkshire piglets were used to create a clinically relevant model of IFALD.

  • Intervention: Piglets received parenteral nutrition for two weeks, with a treatment group receiving this compound.

  • Outcomes: Biochemical markers of cholestasis (e.g., bilirubin) and histological assessments for steatosis, bile duct proliferation, and fibrosis were performed.

Conclusion and Future Outlook

This compound presents a significant paradigm shift in the potential treatment of PNALD. Its oral route of administration and targeted mechanism of action, which addresses key drivers of the disease such as steatosis and inflammation, offer clear advantages over the current standard of care. The robust and consistent efficacy demonstrated in multiple preclinical models underscores its promise as a first-in-class therapy. While existing strategies like the use of fish oil-based emulsions have provided incremental benefits, they are limited by intravenous administration and a narrower mechanistic scope. The mixed results for UDCA highlight the need for more effective pharmacological options.

The ongoing Phase 2a clinical trial of this compound is a critical next step in validating these preclinical findings in patients. If successful, this compound could become the first approved and targeted oral therapy for PNALD, offering hope to a vulnerable patient population with a high unmet medical need.

References

Orziloben Clinical Trial Results: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the clinical trial results for Orziloben, a novel therapeutic candidate for Intestinal Failure-Associated Liver Disease (IFALD), and its comparator, IV Choline Chloride. As this compound's Phase 2a trial is ongoing with results anticipated in the latter half of 2025, this comparison focuses on available data from its completed Phase 1 trial and the published results of the Phase 2 trial for IV Choline Chloride.

There are currently no FDA-approved treatments for IFALD, a serious complication for patients on long-term parenteral nutrition.[1][2] This analysis aims to provide researchers, scientists, and drug development professionals with a concise summary of the current clinical landscape.

Mechanism of Action and Therapeutic Target

This compound is a structurally engineered fatty acid that targets multiple pathways involved in the pathogenesis of IFALD. It is designed to be orally administered and readily absorbed, targeting the liver to reduce steatosis, inflammation, and fibrosis. In contrast, IV Choline Chloride is a replacement therapy administered intravenously to address the choline deficiency often seen in patients receiving parenteral nutrition, which is a key contributor to the development of IFALD.

Clinical Trial Data Comparison

The following tables summarize the available quantitative data from the clinical trials of this compound and IV Choline Chloride. It is important to note that the data for this compound is from a Phase 1 trial in healthy volunteers, while the data for IV Choline Chloride is from a Phase 2 trial in patients with IFALD.

Table 1: this compound Phase 1 Trial - Safety and Tolerability in Healthy Volunteers
ParameterResultCitation
Dosage Up to 1,000 mg once-daily for 14 days[1]
Tolerability Favorable profile, with the majority of treatment-emergent adverse effects being mild and transient.[1]
Adverse Events Specific quantitative data on the incidence of adverse events is not yet publicly available. The safety and tolerability profile was deemed acceptable to proceed to Phase 2 trials in patients.[2]
Lab Parameters, ECG, and Vital Signs Remained stable during treatment.
Table 2: IV Choline Chloride Phase 2 Trial - Efficacy in IFALD Patients
ParameterResultp-valueCitation
Hepatic Steatosis (Hounsfield Units on CT scan) Significant improvement in the choline group vs. placebo at weeks 6, 12, 20, and 24.<0.05
Serum Alanine Aminotransferase (ALT) Significantly decreased in the choline group vs. placebo at weeks 6, 12, 20, and 24.0.01 to <0.05
Serum Aspartate Aminotransferase (AST) Significantly decreased in the choline group by week 24.0.02
Serum Alkaline Phosphatase Significantly reduced in the choline group at weeks 2, 12, 20, 24, and 34.0.02 to 0.07
Serum Gamma-Glutamyl Transferase (GGT) Tended to decrease more in the choline group, but the difference was not statistically significant.Not specified

Experimental Protocols

This compound - Phase 2a Clinical Trial (Ongoing)
  • Study Design: A Phase 2a, randomized, double-blind, placebo-controlled, multicenter study.

  • Participants: Up to 36 adult subjects with a diagnosis of IFALD.

  • Intervention: Oral administration of this compound or placebo.

  • Primary Endpoints: Safety and tolerability of this compound in patients with IFALD.

  • Secondary Endpoints: Pharmacokinetics of this compound and its metabolites, and the effect of this compound on markers of liver injury, including changes in liver enzymes, markers of cholestasis, and imaging-based assessments of liver fat.

IV Choline Chloride - Phase 2 Clinical Trial (Completed)
  • Study Design: A randomized, placebo-controlled trial.

  • Participants: Fifteen adult patients requiring total parenteral nutrition for at least 80% of their nutritional needs.

  • Intervention: Intravenous administration of 2g of choline chloride added to the TPN solution or the usual TPN (placebo) for 24 weeks.

  • Methodology: Patients underwent CT scans of the liver and spleen to assess hepatic steatosis (measured in Hounsfield units) and provided blood samples for the measurement of plasma free and phospholipid-bound choline, as well as a panel of liver function tests at baseline and various time points throughout the study.

Visualizing the Pathways and Processes

To further illustrate the context of these clinical trials, the following diagrams, created using the DOT language, depict a simplified signaling pathway relevant to IFALD and a general workflow for a clinical trial.

IFALD_Signaling_Pathway cluster_parenteral_nutrition Parenteral Nutrition cluster_liver Liver cluster_therapeutics Therapeutic Intervention PN Parenteral Nutrition Choline_Deficiency Choline Deficiency PN->Choline_Deficiency VLDL_Secretion Decreased VLDL Secretion Choline_Deficiency->VLDL_Secretion Steatosis Steatosis (Fatty Liver) VLDL_Secretion->Steatosis Inflammation Inflammation Steatosis->Inflammation Cholestasis Cholestasis Steatosis->Cholestasis Fibrosis Fibrosis Inflammation->Fibrosis This compound This compound This compound->Steatosis Reduces This compound->Inflammation Reduces This compound->Fibrosis Reduces IV_Choline_Chloride IV Choline Chloride IV_Choline_Chloride->Choline_Deficiency Replenishes

Caption: Simplified signaling pathway in IFALD.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_Arm Treatment Arm (this compound or IV Choline Chloride) Randomization->Treatment_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Data_Collection Data Collection (Safety & Efficacy Endpoints) Treatment_Arm->Data_Collection Placebo_Arm->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Results Clinical Trial Results Data_Analysis->Results

Caption: General workflow of a randomized controlled clinical trial.

Conclusion

This compound represents a promising oral therapeutic candidate for IFALD with a multifactorial mechanism of action. While its Phase 1 trial in healthy volunteers demonstrated a favorable safety and tolerability profile, the ongoing Phase 2a trial will be crucial in determining its efficacy in the target patient population. In contrast, IV Choline Chloride has shown efficacy in a Phase 2 trial in improving key markers of liver injury in IFALD patients and is proceeding to a Phase 3 trial.

The information presented in this guide is based on publicly available data. As more data from the this compound clinical trial program becomes available, a more direct and comprehensive comparison will be possible. Researchers are encouraged to consult the primary publications and clinical trial registries for the most up-to-date information.

References

Comparative Analysis of Orziloben and Alternative Therapies for Intestinal Failure-Associated Liver Disease (IFALD)

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the long-term safety and efficacy of emerging treatments for a rare and severe liver condition.

Intestinal Failure-Associated Liver Disease (IFALD), a serious complication arising from long-term parenteral nutrition, currently has no approved pharmacological treatments.[1][2][3] This guide provides a comparative overview of Orziloben, an investigational oral therapy, against other emerging therapeutic strategies. This compound is a synthetic, orally administered, medium-chain fatty acid analogue designed to target multiple pathogenic drivers of IFALD.[1][4] It is currently in a Phase 2a clinical trial to evaluate its safety, tolerability, pharmacokinetics, and efficacy in adult patients with IFALD.

Mechanism of Action

This compound is engineered to be passively absorbed from the gut and directly target the liver. Unlike natural medium-chain fatty acids, it is designed to resist rapid metabolism, thereby enhancing its pharmacological effects. Preclinical studies suggest that this compound targets multiple pathways involved in IFALD pathogenesis, including those responsible for cholestasis, steatosis, inflammation, and fibrosis. It has been shown to prevent severe cholestasis and fibrosis in animal models of parenteral nutrition-induced liver injury.

dot

Orziloben_Mechanism_of_Action cluster_gut Gastrointestinal Tract cluster_circulation Portal Circulation cluster_liver Liver Hepatocyte Oral_Admin This compound (Oral Administration) Passive_Absorption Passive Absorption Oral_Admin->Passive_Absorption Portal_Vein Portal Vein Transport Passive_Absorption->Portal_Vein Liver_Uptake Direct Liver Uptake Portal_Vein->Liver_Uptake Target_Receptors Targets Multiple Receptors (e.g., PPAR-α) Liver_Uptake->Target_Receptors Anti_Cholestatic Anti-Cholestatic Effects Target_Receptors->Anti_Cholestatic Anti_Steatotic Anti-Steatotic Effects Target_Receptors->Anti_Steatotic Anti_Inflammatory Anti-Inflammatory Effects Target_Receptors->Anti_Inflammatory Anti_Fibrotic Anti-Fibrotic Effects Target_Receptors->Anti_Fibrotic

Caption: this compound's proposed mechanism of action.

Comparative Efficacy and Safety Data

As this compound is in early-stage clinical development, long-term efficacy and safety data in humans are not yet available. The current Phase 2a trial is designed to provide initial proof-of-concept data. The primary endpoints will assess the reduction of liver steatosis, inflammation, cholestasis, and fibrosis.

TherapyMechanism of ActionKey Efficacy Endpoints (Clinical Stage)Key Safety/Tolerability Findings (Clinical Stage)
This compound Synthetic medium-chain fatty acid analogueReduction in steatosis, inflammation, cholestasis, and fibrosis (Phase 2a)Favorable tolerability in Phase 1; most adverse events were mild and transient
IV Choline Chloride Choline supplementationImprovement in liver enzymesGenerally well-tolerated
Fish Oil-Based Lipid Emulsions Modulation of inflammatory pathwaysReduction in direct bilirubinPotential for essential fatty acid deficiency with monotherapy

Experimental Protocols

This compound Phase 2a "INITIATIVE" Trial (NCT05919680)

This is a randomized, double-blind, placebo-controlled study enrolling up to 36 adult subjects with IFALD across multiple sites in North America. The trial is designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.

  • Part A: A safety and pharmacokinetics cohort where participants receive this compound for four weeks.

  • Part B: A signal-detection, proof-of-concept cohort where participants receive treatment for 12 weeks.

Key assessments include monitoring of liver enzymes, markers of steatosis (MRI-PDFF), inflammation (AST, ALT, hsCRP), cholestasis (ALP, GGT, bilirubin), and fibrosis (Fibroscan, ELF, PRO-C3).

dot

Orziloben_Phase_2a_Trial_Workflow cluster_screening Screening & Enrollment cluster_part_a Part A: Safety & PK cluster_part_b Part B: Proof-of-Concept Screening Patient Screening (IFALD Diagnosis) Enrollment Enrollment (n=36) Screening->Enrollment Randomization_A Randomization Enrollment->Randomization_A Treatment_A 4 Weeks Treatment (this compound or Placebo) Randomization_A->Treatment_A Assessment_A Safety & PK Assessment Treatment_A->Assessment_A Transition Transition to Part B Assessment_A->Transition Treatment_B 12 Weeks Treatment (this compound or Placebo) Transition->Treatment_B Efficacy_Endpoints Efficacy Endpoint Assessment (MRI-PDFF, Biomarkers) Treatment_B->Efficacy_Endpoints Final_Analysis Final Data Analysis (Readout H2 2025) Efficacy_Endpoints->Final_Analysis

Caption: Workflow of the this compound Phase 2a clinical trial.

Future Outlook

The development of this compound represents a promising step towards a targeted oral therapy for IFALD. Data from the ongoing Phase 2a trial, with a readout anticipated in the second half of 2025, will be crucial in determining its potential role in addressing this significant unmet medical need. Further long-term studies will be required to fully establish its efficacy and safety profile compared to other therapeutic strategies.

References

Orziloben: A Comparative Analysis Against Other Liver-Protective Agents in Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Orziloben, a novel liver-protective agent under investigation for Intestinal Failure-Associated Liver Disease (IFALD), against other therapeutic alternatives. As this compound is currently in Phase 2a clinical trials, publicly available data is emerging.[1][2][3][4] This comparison is based on its proposed mechanism of action and available pre-clinical and early clinical information, juxtaposed with established and emerging liver-protective agents.

Executive Summary

This compound is a synthetic, orally administered medium-chain fatty acid (MCFA) analogue designed for enhanced absorption and resistance to metabolism.[1] Its primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a key regulator of lipid metabolism and inflammation in the liver. Pre-clinical studies suggest this compound may prevent severe cholestasis, fibrosis, inflammation, and steatosis associated with parenteral nutrition-induced liver injury.

This guide will compare this compound to:

  • Ursodeoxycholic Acid (UDCA): A widely used bile acid therapy for cholestatic liver diseases.

  • Specialized Lipid Emulsions (SMOFlipid): An intravenous lipid emulsion with a modified fatty acid profile designed to be more liver-friendly.

  • Vitamin E: An antioxidant with potential benefits in non-alcoholic fatty liver disease.

  • Other PPAR Agonists: A class of drugs that also target PPAR receptors and are in development for various liver diseases.

Mechanism of Action and Pre-clinical Evidence

This compound

This compound is engineered to be passively absorbed from the gut and directly target the liver. By activating PPAR-α, it is thought to exert its liver-protective effects through multiple pathways.

Orziloben_Mechanism This compound This compound (MCFA Analogue) PPARa PPAR-α Activation This compound->PPARa Metabolism Increased Fatty Acid β-oxidation PPARa->Metabolism Inflammation Reduced Hepatic Inflammation PPARa->Inflammation BileAcid Improved Bile Acid Homeostasis PPARa->BileAcid Fibrosis Decreased Fibrogenesis PPARa->Fibrosis

Pre-clinical models of parenteral nutrition-induced liver injury have shown that this compound treatment completely prevented severe cholestasis and the development of fibrosis. It also significantly reduced the number of myofibroblasts, key collagen-producing cells in the liver, as well as hepatic inflammation and steatosis.

Comparative Agents: Mechanisms
  • UDCA: Exchanges hydrophobic bile acids for more hydrophilic ones, improving bile flow and reducing the cytotoxicity of bile acids.

  • SMOFlipid: Provides a balanced fatty acid profile with a lower omega-6 to omega-3 ratio and is enriched with fish oil, which is thought to have anti-inflammatory properties.

  • Vitamin E: Acts as a potent antioxidant, protecting hepatocytes from oxidative stress-induced damage.

  • Other PPAR Agonists: Activate various PPAR isoforms (α, δ, γ), influencing lipid metabolism, inflammation, and fibrosis.

Performance Data: A Comparative Overview

Direct head-to-head clinical trial data for this compound against other agents is not yet available. The following tables summarize available efficacy data for the comparator agents from clinical trials in relevant patient populations.

Table 1: Ursodeoxycholic Acid (UDCA) in Cholestatic Conditions
ParameterEfficacy in Clinical TrialsPatient Population
Liver Enzymes Significant reduction in ALT, AST, GGT, and ALP.Various cholestatic liver diseases
Bilirubin Significant reduction in total bilirubin.Various cholestatic liver diseases
IFALD Shown to improve biochemical and clinical signs, including reducing GGT, ALT, ALP, and direct bilirubin, leading to resolution of cholestasis in some cases. However, its prophylactic use is not universally recommended due to limited data.Adults and children with IFALD
Table 2: SMOFlipid vs. Soybean Oil-Based Lipid Emulsions (Intralipid) in IFALD
ParameterSMOFlipid Efficacy (Compared to Intralipid)Patient Population
Incidence of IFALD Lower incidence of IFALD (12% vs 32%).Pediatric and neonatal patients
Conjugated Bilirubin Lower conjugated bilirubin levels at trial conclusion. More likely to have a decrease in serum conjugated bilirubin to 0 µmol/L.Infants with early IFALD
Liver Enzymes (AST) In patients who developed IFALD, the soybean oil group had higher AST at 3 to 6 months.Pediatric and neonatal patients
Growth Improved weight z-scores at 3 and 6 months.Infants with intestinal failure
Table 3: Vitamin E in Fatty Liver Disease
ParameterEfficacy in Clinical TrialsPatient Population
Liver Histology Improved steatosis, inflammation, and cell injury.Nonalcoholic steatohepatitis (NASH)
Liver Enzymes (ALT) More effective than placebo in improving serum ALT levels.NASH
PNALD In a neonatal piglet model, supplemental vitamin E did not prevent cholestasis. However, another study in preterm pigs suggested a protective effect.Animal models of PNALD
Table 4: Other PPAR Agonists in Cholestatic Liver Disease (Primary Biliary Cholangitis - PBC)
Agent (PPAR Target)Efficacy in Clinical TrialsPatient Population
Elafibranor (α, δ) 51% of patients achieved a biochemical response vs. 4% on placebo.PBC
Seladelpar (δ) 61.7% of patients achieved a biochemical response vs. 20% on placebo.PBC
Bezafibrate (pan-PPAR) Shown to improve liver biochemistry, liver stiffness, and pruritus.PBC
Fenofibrate (α) Significantly reduced serum markers of liver injury.PBC and PSC

Experimental Protocols

Detailed experimental protocols for this compound's pre-clinical studies are not yet publicly available. However, a general workflow for evaluating a novel liver-protective agent in a pre-clinical model of parenteral nutrition-associated liver disease (PNALD) is outlined below.

Experimental_Workflow Animal_Model Animal Model (e.g., Piglets on PN) Treatment_Groups Treatment Groups (Control, Vehicle, this compound) Animal_Model->Treatment_Groups Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment_Groups->Monitoring Blood_Sampling Blood Sampling (Liver Enzymes, Bilirubin) Monitoring->Blood_Sampling Histopathology Tissue Collection (Liver Histopathology) Blood_Sampling->Histopathology Analysis Data Analysis (Statistical Comparison) Histopathology->Analysis

Key Methodologies:

  • Animal Model: A relevant animal model, such as neonatal piglets receiving total parenteral nutrition (PN), is often used to mimic the clinical condition of IFALD.

  • Treatment Administration: The investigational drug (e.g., this compound) is administered, typically orally, at varying doses to different groups of animals. A control group receives a placebo.

  • Biochemical Analysis: Blood samples are collected periodically to measure key markers of liver function, including:

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

    • Alkaline phosphatase (ALP)

    • Gamma-glutamyl transferase (GGT)

    • Total and direct bilirubin

  • Histopathological Examination: At the end of the study, liver tissue is collected for histological analysis. This involves staining tissue sections (e.g., with Hematoxylin and Eosin, Masson's trichrome) to assess:

    • Steatosis (fat accumulation)

    • Inflammation (immune cell infiltration)

    • Hepatocyte ballooning and necrosis

    • Fibrosis (collagen deposition)

  • Gene Expression Analysis: Techniques like quantitative real-time PCR (qPCR) can be used to measure the expression of genes involved in inflammation, fibrosis, and lipid metabolism in the liver tissue.

Logical Relationships in Therapeutic Strategy

The choice of a liver-protective agent depends on the underlying pathology and the patient's clinical condition. The following diagram illustrates the logical relationship between different therapeutic approaches based on their primary targets.

Therapeutic_Strategy IFALD Intestinal Failure-Associated Liver Disease (IFALD) Cholestasis Cholestasis IFALD->Cholestasis Steatosis Steatosis & Inflammation IFALD->Steatosis UDCA UDCA Cholestasis->UDCA Oxidative_Stress Oxidative Stress Steatosis->Oxidative_Stress PPAR_Agonists This compound & Other PPA-R Agonists Steatosis->PPAR_Agonists Lipid_Emulsions SMOFlipid Steatosis->Lipid_Emulsions Antioxidants Vitamin E Oxidative_Stress->Antioxidants

Conclusion

This compound represents a promising, targeted oral therapy for IFALD, a condition with a significant unmet medical need. Its mechanism of action via PPAR-α activation suggests a potential to address multiple facets of liver injury, including cholestasis, steatosis, inflammation, and fibrosis. While direct comparative data are pending the results of the ongoing Phase 2a trial, which are anticipated in the second half of 2025, the existing pre-clinical evidence is encouraging.

The comparison with established and emerging agents highlights the diverse therapeutic strategies being employed to combat liver disease. UDCA remains a cornerstone for cholestasis, while newer lipid emulsions like SMOFlipid have shown benefits in preventing IFALD progression, particularly in pediatric populations. Vitamin E's role as an antioxidant is primarily explored in the context of non-alcoholic fatty liver disease. The broader class of PPAR agonists, to which this compound belongs, is demonstrating significant potential in various cholestatic and metabolic liver diseases.

Future research, including the forthcoming results from this compound's clinical trials, will be crucial in elucidating its precise positioning and performance against the current and future landscape of liver-protective therapies.

References

Safety Operating Guide

Navigating the Disposal of Orziloben: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Orziloben, an investigational drug currently in Phase 2a clinical trials for Intestinal Failure-Associated Liver Disease (IFALD), requires meticulous disposal procedures to ensure laboratory safety and environmental compliance. As a synthetic medium-chain fatty acid analog, its unique properties necessitate a comprehensive understanding of its handling and waste management. This guide provides essential safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.

It is critical to note that a specific Safety Data Sheet (SDS) for this compound (also known as SEFA-6179 or NST-6179) is not publicly available at this stage of its development. Therefore, the following procedures are based on established best practices for the disposal of investigational pharmaceuticals. All personnel must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with federal, state, and local regulations.

Immediate Safety and Hazard Assessment

Given the lack of a specific SDS, a conservative approach to handling and disposal is paramount. Researchers should treat this compound as a potentially hazardous substance.

Potential Hazard Recommended Precaution
Unknown Toxicity Handle with appropriate Personal Protective Equipment (PPE), including lab coat, gloves, and safety glasses.
Chemical Reactivity Avoid mixing with other chemicals unless compatibility is known. Store separately from strong acids, bases, and oxidizing agents.
Environmental Impact Prevent release into the environment. Do not dispose of down the drain or in regular trash.

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound involves a multi-step process that ensures the safety of laboratory personnel and prevents environmental contamination.

  • Initial Waste Characterization: The first crucial step is to determine if this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). This determination must be made in consultation with your institution's EHS department.[1][2] Factors that may influence this classification include its chemical properties and any potential for toxicity, corrosivity, ignitability, or reactivity.

  • Segregation and Labeling:

    • Hazardous Waste: If deemed hazardous, this compound waste must be segregated from non-hazardous waste. It should be collected in a designated, compatible container.[3] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the name of the Principal Investigator (PI), the laboratory location, and the accumulation start date.[3]

    • Non-Hazardous Waste: If determined to be non-hazardous, it may be permissible to dispose of it in a designated "non-hazardous" pharmaceutical waste container, often a red biohazard-chemotoxic container destined for incineration.[1]

  • Storage in a Satellite Accumulation Area (SAA): Labeled hazardous waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Waste Pickup and Disposal: Once the container is full or the accumulation time limit is reached, a request for pickup should be submitted to the institution's EHS department. EHS will then arrange for the transportation of the waste to a permitted hazardous waste incinerator through a certified vendor.

  • Documentation and Record Keeping: Meticulous records of this compound's use and disposal are mandatory for investigational drugs. This includes documenting the date and amount of waste generated, the date of pickup, and maintaining any certificates of destruction provided by the disposal vendor.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Orziloben_Disposal_Workflow Figure 1: this compound Disposal Workflow start This compound Waste Generated consult_ehs Consult Environmental Health & Safety (EHS) for Waste Characterization start->consult_ehs is_hazardous Is this compound a Hazardous Waste? consult_ehs->is_hazardous hazardous_waste Segregate and Label as Hazardous Waste is_hazardous->hazardous_waste Yes non_hazardous_waste Segregate and Label as Non-Hazardous Pharmaceutical Waste is_hazardous->non_hazardous_waste No store_saa Store in Satellite Accumulation Area (SAA) hazardous_waste->store_saa store_non_haz Store in Designated Non-Hazardous Container non_hazardous_waste->store_non_haz request_pickup_haz Request EHS Pickup for Hazardous Waste store_saa->request_pickup_haz request_pickup_non_haz Follow Institutional Procedure for Non-Hazardous Pickup store_non_haz->request_pickup_non_haz incineration_haz Transport to Permitted Hazardous Waste Incinerator request_pickup_haz->incineration_haz incineration_non_haz Transport to Approved Incineration Facility request_pickup_non_haz->incineration_non_haz documentation Document Disposal and Retain Records incineration_haz->documentation incineration_non_haz->documentation end Disposal Complete documentation->end Disposal_Compliance_Hierarchy Figure 2: Disposal Compliance Hierarchy federal Federal Regulations (EPA, RCRA) state State Environmental Regulations federal->state local Local Ordinances state->local institution Institutional Policies (University/Company) local->institution ehs Environmental Health & Safety (EHS) Departmental Procedures institution->ehs lab Laboratory-Specific Standard Operating Procedures (SOPs) ehs->lab researcher Researcher Responsibility (Adherence and Documentation) lab->researcher

References

Personal protective equipment for handling Orziloben

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Orziloben (NST-6179) is an investigational drug currently in clinical development.[1][2][3][4] This document provides a representative safety and handling protocol for laboratory personnel based on general principles for handling clinical-stage pharmaceutical compounds. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS and follow your institution's specific safety guidelines before handling any chemical.

This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for handling this compound in a laboratory setting.

Compound Information and Hazard Identification

This compound (SEFA-6179) is an oral, synthetic medium chain fatty acid analogue.[3] It is designed to be absorbed from the gut and target the liver. While specific hazard data is not publicly available, compounds of this nature should be handled with care, assuming they may be irritating to the skin and eyes and potentially harmful if ingested in a non-clinical context.

Assumed Potential Hazards:

  • May cause skin irritation.

  • May cause serious eye irritation.

  • May be harmful if swallowed in pure form.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure when handling this compound. The required PPE is determined by the nature of the task and the potential for exposure.

Operation Required PPE Rationale
Weighing and preparing solutions Nitrile gloves, safety glasses with side shields, lab coat.Protects against skin and eye contact with the solid compound and solutions.
Handling stock solutions Nitrile gloves, safety glasses with side shields, lab coat.Prevents accidental skin and eye exposure from splashes.
Administering to test systems Nitrile gloves, safety glasses with side shields, lab coat.Standard practice to prevent cross-contamination and personal exposure.
Cleaning and decontamination Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat.Provides enhanced protection against splashes and direct contact with cleaning agents and residual compound.

Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.

3.1. Storage

  • Store this compound in a designated, well-ventilated, and secure location.

  • Keep containers tightly sealed when not in use.

  • Store away from incompatible materials; consult the SDS for specific incompatibilities.

3.2. Handling Workflow The following diagram outlines the standard workflow for handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal a Receive and Log This compound b Don PPE a->b c Weigh Compound in Vented Enclosure b->c d Prepare Solution c->d e Administer to Test System d->e f Incubate and Monitor e->f g Collect Data f->g h Decontaminate Work Surfaces g->h i Segregate Waste h->i j Dispose of Waste per Protocol i->j

Caption: Standard workflow for handling this compound.

Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment.

4.1. Waste Segregation

  • Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other disposable materials should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not mix incompatible waste streams.

  • Sharps: Needles and syringes used for administration must be disposed of in a designated sharps container.

4.2. Disposal Procedure All waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company. Ensure all waste containers are properly labeled with the chemical name and associated hazards.

Emergency Procedures

5.1. Spills In the event of a spill, follow these steps:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is flammable, remove all ignition sources.

  • Wear appropriate PPE, including gloves, goggles, and a lab coat, before attempting cleanup.

  • Use an appropriate absorbent material from a spill kit to contain and clean up the spill.

  • Collect the contaminated absorbent material in a designated hazardous waste container.

  • Decontaminate the spill area.

  • Report the incident to your supervisor and EH&S.

5.2. Exposure

  • Skin Contact: Immediately flush the affected skin with water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention and provide the SDS if available.

The following diagram illustrates the decision-making process in case of an emergency.

G start Incident Occurs (Spill or Exposure) is_major Is the incident life-threatening? start->is_major call_emergency Call Emergency Services (911 or internal number) is_major->call_emergency Yes is_spill Is it a spill? is_major->is_spill No evacuate Evacuate Area call_emergency->evacuate administer_first_aid Administer First Aid (Eyewash/Shower) evacuate->administer_first_aid report Report Incident to Supervisor and EH&S administer_first_aid->report is_spill->administer_first_aid No (Exposure) is_trained Are you trained to clean it up? is_spill->is_trained Yes cleanup_spill Contain and Clean Spill Using Spill Kit is_trained->cleanup_spill Yes contact_ehs Contact EH&S for Cleanup Assistance is_trained->contact_ehs No cleanup_spill->report contact_ehs->report

Caption: Emergency response decision tree.

Experimental Protocols Cited

The safe handling procedures outlined in this document are based on established protocols for managing chemical irritants and compounds with unknown toxicological profiles.

Protocol: General Handling of Chemical Irritants

  • Objective: To minimize the risk of skin, eye, and respiratory irritation.

  • Methodology:

    • All manipulations of solid or concentrated forms of the irritant must be conducted within a certified chemical fume hood or other ventilated enclosure.

    • Personal protective equipment, including chemical-resistant gloves and safety glasses, must be worn at all times.

    • Avoid direct contact. Use spatulas and other appropriate tools for handling solids.

    • Keep containers closed when not in use to prevent the release of vapors.

    • After handling, wash hands thoroughly with soap and water.

    • Be aware of the location of the nearest safety shower and eyewash station.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.